Product packaging for Histone H3 (5-23)(Cat. No.:)

Histone H3 (5-23)

Cat. No.: B15363255
M. Wt: 2013.3 g/mol
InChI Key: KCBTZLOUBCTXAP-XXNYUVRRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Histone H3 (5-23) is a useful research compound. Its molecular formula is C84H153N31O26 and its molecular weight is 2013.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Histone H3 (5-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H3 (5-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H153N31O26 B15363255 Histone H3 (5-23)

Properties

Molecular Formula

C84H153N31O26

Molecular Weight

2013.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

KCBTZLOUBCTXAP-XXNYUVRRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Histone H3 (5-23) Peptide: A Technical Guide to its Function and Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin dynamics and gene regulation. The peptide fragment encompassing amino acids 5-23 (QTARKSTGGKAPRKQLATK) represents a key region within this tail, housing several residues that are subject to a variety of modifications, including acetylation and phosphorylation. These modifications act as a dynamic "histone code," recruiting effector proteins that modulate chromatin structure and function. Dysregulation of these modifications is frequently implicated in human diseases, particularly cancer, making the enzymes that write, read, and erase these marks attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the function and role of the Histone H3 (5-23) peptide, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Functions and Biological Significance

The Histone H3 (5-23) peptide serves as a substrate for a variety of histone-modifying enzymes and as a binding site for "reader" proteins that recognize specific PTMs. The modifications within this region, individually or in combination, have profound effects on cellular processes:

  • Transcriptional Activation: Acetylation of lysine residues, particularly K9, K14, and K23, neutralizes their positive charge, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more open chromatin structure, facilitating the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression.[1]

  • Mitotic Chromosome Condensation: Phosphorylation of serine 10 (S10) is a hallmark of mitosis.[2][3] This modification, catalyzed by Aurora kinases, is crucial for proper chromosome condensation and segregation during cell division.[2]

  • Protein Recruitment: PTMs on the H3 (5-23) peptide create docking sites for a host of reader proteins containing specialized domains such as bromodomains (recognizing acetyl-lysine) and PHD fingers. These reader proteins, in turn, recruit other factors to modulate chromatin structure and gene expression.

Quantitative Data Summary

The interaction of the Histone H3 (5-23) peptide and its modified versions with various enzymes and reader proteins has been quantified in numerous studies. The following tables summarize key binding affinities and enzyme kinetics.

Table 1: Binding Affinities (Kd) of Modified Histone H3 Peptides to Reader Domains
Histone Peptide (Modification)Interacting Protein/DomainMethodKd (µM)Reference
H3 (1-15) K4me0TRIM24 PHDITC8.6[4]
H3 (1-15) K4me1TRIM24 PHDITC41[4]
H3 (1-15) K4me2TRIM24 PHDITC198[4]
H3 (1-15) K4me3TRIM24 PHDITC>400[4]
H3 (1-12)CHD4 PHD1Fluorescence Spectroscopy4 ± 1[5]
H3 (1-12)CHD4 PHD2Fluorescence Spectroscopy0.43 ± 0.17[5]
H3 (1-22) K14crMORF DPFTryptophan Fluorescence0.7 ± 0.1[6]
H3 (1-22) K14acMORF DPFTryptophan Fluorescence1.8 ± 0.3[6]
H3 (1-15) K4me3TAF3SPRi0.7 ± 0.1[7]
H3 (1-15) K4me3JARID1ASPRi4.5 ± 1.0[7]
H3 (1-15) K4me3JMJD2ASPRi4.0 ± 1.1[7]
Table 2: Enzyme Kinetics for Histone Acetyltransferases (HATs) with H3 Peptide Substrates
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Rtt109-Vps75H3 peptide112 ± 110.11 ± 0.019.8 ± 0.9 x 10²[8]
Rtt109-Vps75Acetyl-CoA0.3 ± 0.1-3.9 ± 0.5 x 10⁵[8]
p300H3 (1-21)5.4 ± 0.70.014 ± 0.00032600
CBPH3 (1-21)9.1 ± 1.80.0034 ± 0.0002370

Key Signaling Pathways Involving Histone H3 (5-23) Modifications

Aurora Kinase Pathway and H3S10 Phosphorylation

During the G2/M transition of the cell cycle, Aurora kinases A and B play a pivotal role in phosphorylating serine 10 on histone H3.[2] This phosphorylation event is a critical step for the initiation of mitosis and proper chromosome condensation.[2] Aurora B is a component of the chromosomal passenger complex (CPC), which localizes to centromeres during prophase and metaphase, ensuring the accurate phosphorylation of H3S10 in this region.[3] The overexpression of Aurora kinases is frequently observed in various cancers, providing a direct link between aberrant cell cycle control, chromatin modification, and tumorigenesis.[2]

Aurora_Kinase_Pathway Aurora Kinase Pathway for H3S10 Phosphorylation G2_M_Transition G2/M Transition Aurora_A Aurora Kinase A G2_M_Transition->Aurora_A activates Aurora_B_CPC Aurora Kinase B (in Chromosomal Passenger Complex) G2_M_Transition->Aurora_B_CPC activates Histone_H3 Histone H3 Aurora_A->Histone_H3 phosphorylates Aurora_B_CPC->Histone_H3 phosphorylates H3S10ph Histone H3 Ser10-ph Chromosome_Condensation Chromosome Condensation H3S10ph->Chromosome_Condensation promotes Mitosis Mitosis Chromosome_Condensation->Mitosis enables

Aurora Kinase Signaling to H3S10.
p300/CBP Pathway and H3K14 Acetylation

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are crucial regulators of gene expression. They catalyze the acetylation of multiple lysine residues on histone tails, including H3K14. The TAZ2 domain of CBP has been shown to be required for efficient and specific acetylation of H3K27, while also influencing the acetylation of other sites.[9] The acetylation of H3K14 is generally associated with transcriptional activation. The p300/CBP-associated factor (PCAF) is another HAT that acetylates H3K14, and its activity can be influenced by other PTMs on the H3 tail, demonstrating crosstalk between different modifications.[10]

p300_CBP_Pathway p300/CBP Pathway for H3K14 Acetylation Signal Upstream Signals (e.g., Transcription Factors) p300_CBP p300/CBP Signal->p300_CBP recruits PCAF PCAF Signal->PCAF recruits Histone_H3 Histone H3 p300_CBP->Histone_H3 acetylates PCAF->Histone_H3 acetylates H3K14ac Histone H3 Lys14-ac Chromatin_Opening Chromatin Opening H3K14ac->Chromatin_Opening promotes Gene_Activation Gene Activation Chromatin_Opening->Gene_Activation enables

p300/CBP Signaling to H3K14.

Detailed Experimental Protocols

Peptide Pulldown Assay

This protocol is designed to identify proteins that bind to the Histone H3 (5-23) peptide, either in its unmodified state or with specific PTMs.

Materials:

  • Biotinylated Histone H3 (5-23) peptide (unmodified or with desired PTMs)

  • Streptavidin-coated magnetic beads

  • Nuclear extract from cells of interest

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40)

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • General lab equipment for protein analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry)

Methodology:

  • Bead Preparation: Resuspend streptavidin beads in Binding Buffer.

  • Peptide Immobilization: Incubate the beads with the biotinylated H3 (5-23) peptide for 1-2 hours at 4°C with rotation to allow for binding.

  • Washing: Wash the peptide-coupled beads three times with Binding Buffer to remove unbound peptide.

  • Binding: Incubate the peptide-coupled beads with nuclear extract for 2-4 hours or overnight at 4°C with rotation.

  • Washing: Wash the beads three to five times with Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting for specific candidates, or mass spectrometry for comprehensive identification of interacting proteins.

Peptide_Pulldown_Workflow Peptide Pulldown Assay Workflow Start Start Immobilize Immobilize Biotinylated H3 (5-23) Peptide on Streptavidin Beads Start->Immobilize Wash1 Wash to Remove Unbound Peptide Immobilize->Wash1 Bind Incubate with Nuclear Extract Wash1->Bind Wash2 Wash to Remove Non-specific Binders Bind->Wash2 Elute Elute Bound Proteins Wash2->Elute Analyze Analyze Eluted Proteins (SDS-PAGE, Western, Mass Spec) Elute->Analyze End End Analyze->End

Workflow for Peptide Pulldown Assay.
Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This protocol provides a method for screening potential inhibitors of HAT enzymes using the Histone H3 (5-23) peptide as a substrate. This is a fluorescence-based assay that detects the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.

Materials:

  • Histone H3 (5-23) peptide

  • Recombinant HAT enzyme (e.g., p300, PCAF)

  • Acetyl-CoA

  • Test compounds (potential inhibitors)

  • HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.8% Triton X-100)

  • Stop Reagent (e.g., Isopropanol)

  • Developer (e.g., a thiol-reactive fluorescent probe like CPM)

  • 96-well microplate

  • Fluorescence plate reader

Methodology:

  • Assay Preparation: Prepare solutions of HAT enzyme, Acetyl-CoA, and H3 (5-23) peptide in HAT Assay Buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include appropriate controls (no inhibitor, known inhibitor).

  • Reaction Initiation: Add the HAT enzyme and Acetyl-CoA to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Add the Stop Reagent to each well to quench the enzymatic reaction.

  • Detection: Add the Developer solution to each well. The developer will react with the CoA-SH produced, generating a fluorescent signal.

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 values for active inhibitors.

HAT_Assay_Workflow HAT Inhibitor Screening Assay Workflow Start Start Prepare Prepare Reagents (HAT, Acetyl-CoA, H3 Peptide) Start->Prepare Add_ Add_ Prepare->Add_ Add_Compounds Add Test Compounds to 96-well Plate Initiate_Reaction Add HAT and Acetyl-CoA to Initiate Reaction Add_Compounds->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Reagent Incubate->Stop_Reaction Develop Add Fluorescent Developer Stop_Reaction->Develop Read_Fluorescence Read Fluorescence Develop->Read_Fluorescence Analyze Analyze Data (IC50) Read_Fluorescence->Analyze End End Analyze->End Compounds Compounds

Workflow for HAT Inhibitor Screening.

Conclusion

The Histone H3 (5-23) peptide is a vital tool for dissecting the complexities of the histone code. Its amenability to chemical synthesis with specific PTMs allows for detailed in vitro studies of enzyme kinetics and protein-peptide interactions. Understanding the function and regulation of this peptide region is crucial for elucidating the mechanisms of gene regulation in both normal physiology and disease. The development of therapeutics targeting the enzymes that modify and interpret the PTMs on the H3 (5-23) peptide holds significant promise for the treatment of cancer and other epigenetic disorders. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

The Regulatory Core: A Technical Guide to the Histone H3 (5-23) Tail in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of histone H3 is a critical hub for epigenetic signaling, undergoing a diverse array of post-translational modifications (PTMs) that collectively orchestrate chromatin structure and gene expression. This technical guide provides an in-depth examination of a specific, highly dynamic segment of this tail: the amino acid residues 5 through 23 (H3 5-23). This region is densely populated with key lysine, serine, and threonine residues that are subject to intricate patterns of methylation, acetylation, and phosphorylation. Understanding the interplay of these modifications, the enzymes that catalyze them, and the effector proteins that recognize them is paramount for deciphering the epigenetic code and developing novel therapeutic strategies targeting chromatin-based diseases.

This document details the primary modifications within the H3 (5-23) region, the signaling pathways they are embedded in, and the functional consequences of their deposition and removal. It further provides structured tables of quantitative data and detailed experimental protocols for the study of these epigenetic marks, alongside visual diagrams to clarify complex molecular interactions and workflows.

Core Modifications and Their Regulatory Roles within the H3 (5-23) Region

The H3 (5-23) sequence (RTKQTARKSTGGKAPRKQLA) is a hotbed of regulatory activity. The key modifiable residues in this segment include Lysine 9 (K9), Serine 10 (S10), Lysine 14 (K14), Lysine 18 (K18), and Lysine 23 (K23). Each modification, alone or in combination, contributes to a nuanced regulatory output.

Histone H3 Lysine 9 Methylation (H3K9me)

H3K9 methylation is a hallmark of transcriptionally silent chromatin.[1] It exists in three states: mono- (H3K9me1), di- (H3K9me2), and tri-methylation (H3K9me3).

  • Writers (Histone Methyltransferases, HMTs):

    • H3K9me1: SETD8

    • H3K9me2/3: SUV39H1, SETDB1, G9a (EHMT2), and GLP (EHMT1) are key enzymes responsible for di- and tri-methylation, which are strongly associated with gene silencing and the formation of heterochromatin.[2]

  • Erasers (Histone Demethylases, KDMs):

    • LSD1 (KDM1A) and the JmjC domain-containing family of proteins (e.g., KDM4/JMJD2 family) remove methyl groups from H3K9.

  • Readers:

    • HP1 (Heterochromatin Protein 1): The chromodomain of HP1 specifically recognizes and binds to H3K9me2/3, leading to chromatin compaction and transcriptional repression.[1] This interaction is a cornerstone of heterochromatin formation and maintenance.[3]

Histone H3 Serine 10 Phosphorylation (H3S10ph)

H3S10 phosphorylation is a dynamic mark with dual roles in both gene activation and chromosome condensation during mitosis.[4]

  • Writers (Kinases):

    • Mitosis: Aurora Kinase B is the primary kinase responsible for H3S10 phosphorylation during cell division, which is essential for proper chromosome condensation and segregation.[4][5]

    • Gene Activation: Mitogen- and stress-activated kinases (MSK1/2), downstream of the MAPK pathway, phosphorylate H3S10 at the promoters of immediate early genes, facilitating transcriptional activation.[5][6]

  • Erasers (Phosphatases):

    • Protein Phosphatase 1 (PP1) is a key phosphatase that removes the H3S10ph mark.

  • Readers:

    • 14-3-3 proteins: These adaptor proteins can bind to H3S10ph, often in concert with other modifications, to recruit transcriptional machinery.

Histone H3 Lysine 14 Acetylation (H3K14ac)

H3K14 acetylation is generally associated with active transcription and DNA repair.[7]

  • Writers (Histone Acetyltransferases, HATs):

    • GCN5/PCAF: These HATs are primarily responsible for acetylating H3K14, which neutralizes the positive charge of the lysine residue, leading to a more open chromatin structure.

  • Erasers (Histone Deacetylases, HDACs):

    • Class I and Class II HDACs remove the acetyl group from H3K14.

  • Readers:

    • Bromodomain-containing proteins: The bromodomain is a protein module that specifically recognizes acetylated lysine residues. Proteins containing bromodomains, such as the chromatin remodeler RSC, can be recruited to H3K14ac marks to facilitate processes like DNA repair.[8][9]

Histone H3 Lysine 18 and 23 Acetylation (H3K18ac & H3K23ac)

H3K18ac and H3K23ac are also marks of active chromatin regions and are often found at active gene promoters.[10]

  • Writers (HATs):

    • p300/CBP: These highly promiscuous acetyltransferases are responsible for acetylating a wide range of histone lysines, including H3K18 and H3K23.

  • Erasers (HDACs):

    • Various HDACs can remove these marks, contributing to transcriptional repression.

  • Readers:

    • Similar to H3K14ac, bromodomain-containing proteins can recognize H3K18ac and H3K23ac to recruit other factors that promote transcription. Recent studies show that dual H3K18ac and H3K23ac is particularly effective at stimulating H3K4 methylation by MLL family methyltransferases.[11][12]

Signaling Pathways and Modification Crosstalk

The modifications within the H3 (5-23) region do not occur in isolation. They are part of a complex network of signaling pathways and exhibit significant crosstalk, influencing the deposition and recognition of adjacent marks.

The "Phospho-Methyl Switch"

One of the most well-characterized examples of crosstalk in this region is the "phospho-methyl switch" between H3S10ph and H3K9me. The phosphorylation of H3S10 by kinases like Aurora B can directly inhibit the binding of HP1 to H3K9me3.[13] Furthermore, H3S10ph can block the activity of H3K9 methyltransferases such as SUV39H1 and G9a.[6][14] This dynamic interplay is crucial for the displacement of heterochromatin proteins during mitosis to allow for chromosome condensation and for the activation of certain genes in interphase.[6]

PhosphoMethyl_Switch cluster_writers Writers cluster_marks Modifications cluster_readers Readers cluster_outcome Functional Outcome AuroraB Aurora B Kinase H3S10ph H3S10ph AuroraB->H3S10ph G9a G9a/EHMT2 H3K9me2 H3K9me2 G9a->H3K9me2 H3S10ph->G9a inhibits HP1 HP1 H3S10ph->HP1 blocks binding MitoticCondensation Mitotic Condensation H3S10ph->MitoticCondensation H3K9me2->HP1 recruits GeneSilencing Gene Silencing HP1->GeneSilencing

Caption: The H3K9me/S10ph "phospho-methyl switch" signaling pathway.

Acetylation-Phosphorylation Synergy

Phosphorylation of H3S10 is also mechanistically linked to the acetylation of H3K9 and H3K14. Studies have shown that H3S10 phosphorylation can enhance the activity of the HAT GCN5, promoting the acetylation of H3K14.[4] This synergy creates a highly active chromatin environment, facilitating gene transcription.

AcetylPhos_Synergy cluster_signals Upstream Signals cluster_writers Writers cluster_marks Modifications cluster_outcome Functional Outcome MAPK_Pathway MAPK Pathway MSK1 MSK1 Kinase MAPK_Pathway->MSK1 activates H3S10ph H3S10ph MSK1->H3S10ph GCN5 GCN5 HAT H3K14ac H3K14ac GCN5->H3K14ac H3S10ph->GCN5 enhances activity GeneActivation Gene Activation H3K14ac->GeneActivation

Caption: Synergy between H3S10 phosphorylation and H3K14 acetylation.

Quantitative Data Summary

The following tables summarize available quantitative data for interactions and modifications within the H3 (5-23) region. It is important to note that these values can vary depending on the specific experimental conditions, constructs, and assays used.

InteractionReader ProteinDissociation Constant (Kd)Assay Method
H3K9me3 (peptide 1-15)HP1β (CD)~1.3 µMITC
H3K9me2 (peptide 1-15)HP1β (CD)~15 µMITC
H3K14ac (nucleosome)RSC ComplexHigher affinity vs unmod.EMSA
H3K9me3S10ph (peptide 1-15)HP1β (CD)Binding abrogatedFluorescence Pol.

CD: Chromodomain, ITC: Isothermal Titration Calorimetry, EMSA: Electrophoretic Mobility Shift Assay. Data synthesized from multiple sources indicating relative affinities.

EnzymeSubstrateModificationRelative Activity/Notes
G9a (EHMT2)H3 peptideH3K9meActivity inhibited by pre-existing H3S10ph on the same peptide.[14]
GCN5H3 peptideH3K14acActivity enhanced by pre-existing H3S10ph on the same peptide.[4]
p300/CBPH3 nucleosomeH3K18/23acActivity establishes a platform for MLL-mediated H3K4 methylation.[12]
Aurora B KinaseH3 nucleosomeH3S10phActivity is cell-cycle dependent, peaking in G2/M phase.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of histone modifications. Below are foundational protocols for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the major steps for identifying the genome-wide localization of a specific histone modification.[15][16]

ChIP_Seq_Workflow Start 1. Cell Crosslinking ChromatinPrep 2. Chromatin Shearing (Sonication or Enzymatic) Start->ChromatinPrep IP 3. Immunoprecipitation (with modification-specific antibody) ChromatinPrep->IP Wash 4. Wash & Elute (Remove non-specific binding) IP->Wash Reverse 5. Reverse Crosslinks (Proteinase K & heat) Wash->Reverse Purify 6. DNA Purification Reverse->Purify LibraryPrep 7. Library Preparation (End repair, A-tailing, adapter ligation) Purify->LibraryPrep Sequencing 8. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 9. Data Analysis (Alignment, peak calling, annotation) Sequencing->Analysis End 10. Genome-wide Map Analysis->End

Caption: A generalized workflow for a ChIP-seq experiment.

1. Cell Crosslinking:

  • Grow cells to ~80-90% confluency.

  • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Harvest and lyse cells to isolate nuclei.

  • Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).

  • Shear chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

3. Immunoprecipitation (IP):

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3).

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

5. Reverse Crosslinks:

  • Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde crosslinks.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

6. DNA Purification:

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

7. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing on a platform like Illumina.

8. Data Analysis:

  • Align sequence reads to a reference genome.

  • Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is for assessing the activity and specificity of an HMT enzyme on a histone H3 substrate.[17][18]

Materials:

  • Recombinant HMT of interest.

  • Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 as a substrate.

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

  • Scintillation fluid and counter.

Procedure:

  • Set up a 20-30 µL reaction in a microcentrifuge tube on ice.

  • Add HMT reaction buffer, the histone substrate (e.g., 1-5 µg), and the recombinant HMT enzyme.

  • To start the reaction, add 1 µL of [³H]-SAM.

  • Incavate at 30°C for 30-60 minutes.

  • Stop the reaction by spotting the mixture onto a P81 phosphocellulose filter paper.

  • Wash the filter paper three times with sodium carbonate buffer (e.g., 0.1 M, pH 9.2) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporation of the [³H]-methyl group using a scintillation counter.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for measuring the activity of a HAT enzyme.[19][20]

Materials:

  • Recombinant HAT of interest (e.g., p300/CBP, GCN5).

  • Histone H3 peptide or full-length histone H3.

  • Acetyl-Coenzyme A (Acetyl-CoA).

  • HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Antibodies specific to the acetylated lysine of interest (e.g., anti-H3K14ac).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Set up a 20-30 µL reaction in a microcentrifuge tube.

  • Add HAT reaction buffer, histone substrate (1-2 µg), and the recombinant HAT enzyme.

  • Initiate the reaction by adding Acetyl-CoA to a final concentration of 50-100 µM.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using an antibody specific to the acetylation mark to detect the product. Total H3 levels can be used as a loading control.

Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) provides a powerful, unbiased method for identifying and quantifying histone PTMs. The "bottom-up" approach is most common.[21][22][23]

Procedure Outline:

  • Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.

  • Derivatization (Optional but Recommended): To improve analysis, derivatize unmodified lysine residues (e.g., using propionic anhydride) to prevent trypsin cleavage at these sites. This generates larger, more informative peptides.

  • Tryptic Digestion: Digest the derivatized histones with trypsin, which will now cleave only at arginine residues.

  • LC-MS/MS Analysis: Separate the resulting peptides using nano-liquid chromatography (nLC) coupled to a high-resolution tandem mass spectrometer (MS/MS).

  • Data Analysis: Use specialized software to identify peptides and their modifications based on their mass-to-charge ratio and fragmentation patterns. Relative quantification of different PTMs can be performed by comparing the area under the curve for each modified peptide.[24]

Conclusion and Future Directions for Drug Development

The Histone H3 (5-23) region is a microcosm of epigenetic complexity. The dynamic interplay between methylation, phosphorylation, and acetylation in this small segment has profound effects on genome function. A deep understanding of the writers, erasers, and readers associated with these marks is essential for the development of targeted epigenetic therapies.

Inhibitors of HATs, HDACs, HMTs, and KDMs are already a major focus of drug discovery efforts for cancer and other diseases. The detailed molecular insights and methodologies presented in this guide offer a framework for:

  • Target Validation: Precisely defining the role of specific enzymes and reader proteins in disease-relevant pathways.

  • Compound Screening: Utilizing the described in vitro assays to screen for small molecule inhibitors or activators.

  • Biomarker Discovery: Using ChIP-seq and mass spectrometry to identify specific PTM signatures associated with disease states or drug responses.

Future research will continue to unravel the combinatorial complexity of modifications within the H3 (5-23) tail and beyond, paving the way for a new generation of precision epigenetic medicines.

References

The Biological Significance of the Histone H3 (5-23) Region: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal tail of Histone H3 is a critical hub for epigenetic regulation, with the amino acid region 5-23 playing a particularly significant role in orchestrating chromatin dynamics and gene expression. This region is densely populated with lysine residues (K9, K14, K18, and K23) that are subject to a variety of post-translational modifications (PTMs), most notably acetylation. These acetylation marks, dynamically installed by Histone Acetyltransferases (HATs) and removed by Histone Deacetylases (HDACs), serve as docking sites for "reader" proteins, which in turn recruit effector complexes that modulate chromatin structure and function. Dysregulation of the acetylation landscape within the H3 (5-23) region is implicated in a range of pathologies, including cancer, making the enzymes and reader proteins associated with these marks compelling targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biological significance of the Histone H3 (5-23) region, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Introduction: The Histone H3 (5-23) Region as a Regulatory Nexus

The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). The unstructured N-terminal tails of these histones extend from the nucleosome core and are accessible to a host of enzymes that catalyze a diverse array of post-translational modifications. The region spanning amino acids 5 to 23 of Histone H3 (Sequence: QTARKSTGGKAPRKQLASK) is a hotbed of regulatory activity, primarily through the acetylation of its four lysine residues: K9, K14, K18, and K23.

Histone acetylation neutralizes the positive charge of the lysine side chain, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone, leading to a more open and transcriptionally permissive chromatin state.[1][2] Beyond this direct structural impact, acetylated lysines in the H3 (5-23) region create binding sites for proteins containing specialized "reader" domains, such as bromodomains and YEATS domains.[3][4] These reader proteins are often components of larger complexes that include chromatin remodelers and transcription factors, thereby translating the histone code into specific functional outcomes.

Post-Translational Modifications in the H3 (5-23) Region and Their Biological Roles

The acetylation marks within the H3 (5-23) region are dynamically regulated and have distinct, though sometimes overlapping, roles in cellular processes.

  • H3K9ac: Acetylation of lysine 9 is a well-established mark of active gene promoters and enhancers.[5] It is often found at the transcriptional start sites of active genes and is generally correlated with high levels of gene expression.[6] The presence of H3K9ac is believed to facilitate the recruitment of transcription machinery.[7]

  • H3K14ac: Acetylation at lysine 14 is also associated with active transcription and is often found alongside H3K9ac at active promoters.[8] Some studies suggest that H3K14ac may play a role in priming genes for activation.[8]

  • H3K18ac: This modification is also linked to transcriptionally active regions. The levels of H3K18ac have been shown to be modulated by different HATs, and its presence can be indicative of active enhancers.

  • H3K23ac: Acetylation of lysine 23 is another mark associated with active chromatin. It is recognized by specific reader proteins, such as the bromodomain of TRIM24, and has been implicated in the regulation of gene expression.[6][9]

The interplay between these modifications, as well as their crosstalk with other PTMs like methylation and phosphorylation, creates a complex regulatory landscape that fine-tunes gene expression in response to various cellular signals.

Quantitative Data on H3 (5-23) Interactions and Modifications

A quantitative understanding of the interactions and enzymatic activities related to the H3 (5-23) region is crucial for both basic research and drug development. The following tables summarize key quantitative data from the literature. It is important to note that binding affinities and kinetic parameters can vary depending on the specific experimental conditions, such as the length of the peptide used and the assay methodology.

Binding Affinities of Reader Domains for Acetylated H3 (5-23) Peptides

"Reader" domains recognize specific PTMs and recruit effector proteins to chromatin. Bromodomains and YEATS domains are two major families of acetyllysine readers.

Reader DomainHistone MarkBinding Affinity (Kd) µMReference
CECR2 BromodomainH3K9ac83.0 ± 1.3[10]
CECR2 BromodomainH3K14ac34.2 ± 5.0[10][11]
BRPF1 BromodomainH3K14ac626 ± 27[8]
ATAD2 BromodomainH3K14ac95.1 ± 13.1[12]
TRIM24 PHD-BromodomainH3K23acNot specified[6][9]
BAZ2B PHD domainH3K14ac10[13]
AF9 YEATS domainH3K9ac5[14]
ENL YEATS domainH3K9ac30.1[15]
GAS41 YEATS domainH3K14ac13.0[16]
Kinetic Parameters of Histone Acetyltransferases (HATs)

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues. The kinetic parameters Km and kcat describe the enzyme's affinity for its substrate and its catalytic turnover rate, respectively.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
tGCN5H3 peptideNot specifiedNot specified[17]
hGCN5H3 peptideNot specifiedNot specified[17]
PCAF (WT)H3 peptideNot specifiedNot specified[18]
PCAF (Y638A)H3 peptideElevated 2.5-fold vs WT18-fold lower vs WT[18]

Note: Specific Km and kcat values for individual lysine residues within the 5-23 region are not consistently reported in a directly comparable format across the literature.

Gene Expression Changes Associated with H3 (5-23) Acetylation

Perturbations in the acetylation of the H3 (5-23) region, often through the use of HAT or HDAC inhibitors, can lead to significant changes in gene expression.

| Condition | Histone Mark Altered | Example Genes | Fold Change | Cell Type | Reference | | --- | --- | --- | --- | --- | | HDAC inhibitor (Largazole) treatment | Increased H3K9ac | Various | Dose-dependent increase | HCT116 |[19] | | HDAC inhibitor (NaBT) treatment | Increased H3K9ac | Defense-related genes | Upregulation | Rice |[20] | | SPL inhibition (increases S1P, an HDAC inhibitor) | Increased H3K9ac | 291 genes upregulated | Significant increase | STHdhQ111 |[7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is essential for a clear understanding of the biological processes involving the Histone H3 (5-23) region.

Signaling Pathway of H3 (5-23) Acetylation and Transcriptional Regulation

Histone_Acetylation_Pathway cluster_writers Writers cluster_marks Histone H3 Tail (5-23) cluster_erasers Erasers cluster_readers Readers cluster_effectors Downstream Effectors cluster_outcome Functional Outcome p300 p300/CBP H3_ac H3K9ac, K14ac, K18ac, K23ac p300->H3_ac Acetylation GCN5 GCN5/PCAF GCN5->H3_ac Acetylation H3_unmod H3 (unmodified) HDACs HDACs H3_ac->HDACs Deacetylation Bromodomain Bromodomain Proteins H3_ac->Bromodomain YEATS YEATS Domain Proteins H3_ac->YEATS ChromatinRemodelers Chromatin Remodelers Bromodomain->ChromatinRemodelers TranscriptionFactors Transcription Factors YEATS->TranscriptionFactors OpenChromatin Open Chromatin ChromatinRemodelers->OpenChromatin GeneActivation Gene Activation TranscriptionFactors->GeneActivation OpenChromatin->GeneActivation

Caption: Regulation of gene expression by Histone H3 (5-23) acetylation.

Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP_Seq_Workflow start Start: Cells/Tissue crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication/Enzymatic Digestion) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Antibody for specific H3ac mark) lysis->immunoprecipitation wash 4. Wash & Elute (Remove non-specific binding) immunoprecipitation->wash reverse_crosslink 5. Reverse Cross-links & DNA Purification wash->reverse_crosslink library_prep 6. Library Preparation (End repair, A-tailing, adapter ligation) reverse_crosslink->library_prep sequencing 7. Next-Generation Sequencing library_prep->sequencing analysis 8. Data Analysis (Peak calling, motif analysis) sequencing->analysis end End: Genome-wide map of H3ac mark analysis->end

Caption: Workflow for identifying genomic locations of histone modifications.

Experimental Workflow for a HAT Inhibitor Screening Assay

HAT_Inhibitor_Screening start Start: Compound Library add_inhibitor 2. Add Test Compound (Varying concentrations) start->add_inhibitor assay_setup 1. Assay Setup (in vitro) - Recombinant HAT (e.g., p300) - H3 (5-23) peptide substrate - Acetyl-CoA assay_setup->add_inhibitor incubation 3. Incubation (Allow enzymatic reaction) add_inhibitor->incubation detection 4. Detection of Acetylation (e.g., ELISA, Western Blot with anti-H3Kx-ac antibody) incubation->detection analysis 5. Data Analysis (Calculate IC50 values) detection->analysis hit_validation 6. Hit Validation (Secondary assays, cell-based assays) analysis->hit_validation end End: Identified HAT Inhibitors hit_validation->end

Caption: Workflow for screening and identifying inhibitors of HAT activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the Histone H3 (5-23) region.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a generalized guideline for performing ChIP to study the association of specific histone modifications with genomic DNA.

1. Cross-linking:

  • Grow cells to 80-90% confluency.

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Resuspend cell pellets in lysis buffer containing protease inhibitors.

  • Incubate on ice for 10 minutes.

  • Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal conditions should be determined empirically.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac) overnight at 4°C with rotation.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elute the immunoprecipitated complexes from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Analysis:

  • The purified DNA can be analyzed by qPCR to determine the enrichment of the histone mark at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Mass Spectrometry for Histone PTM Analysis

This protocol outlines a bottom-up proteomics approach for the identification and quantification of histone PTMs.

1. Histone Extraction:

  • Isolate nuclei from cells or tissues.

  • Extract histones from the nuclei using acid extraction (e.g., with 0.4 N H₂SO₄) or a high-salt buffer.

  • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

2. Sample Preparation and Digestion:

  • Resuspend the purified histones in a suitable buffer.

  • Chemically derivatize the histones (e.g., using propionic anhydride) to block unmodified and monomethylated lysines, which prevents trypsin from cleaving at these sites and generates peptides of a suitable length for MS analysis.

  • Digest the derivatized histones into peptides using an appropriate protease, typically trypsin.

  • Further derivatize the newly generated N-termini of the peptides.

3. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography (LC).

  • Analyze the eluted peptides using a high-resolution mass spectrometer (MS) coupled to the LC system.

  • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).

4. Data Analysis:

  • Use specialized software to search the MS/MS spectra against a histone protein database to identify the peptide sequences and their modifications.

  • Quantify the relative abundance of different PTMs by comparing the peak areas of the corresponding peptides in the MS1 scans.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a method to measure the activity of a HAT enzyme and to screen for its inhibitors.

1. Reagents and Setup:

  • HAT enzyme: Recombinant, purified HAT (e.g., p300, GCN5).

  • Substrate: A synthetic peptide corresponding to the Histone H3 (5-23) region.

  • Acetyl-CoA: The acetyl group donor.

  • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), salt, and a reducing agent (e.g., DTT).

  • Inhibitor: The compound to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Detection Reagents: Depending on the detection method, this could be a specific antibody for the acetylated peptide (for ELISA or Western blot) or reagents for a colorimetric or fluorometric assay that detects the product CoA-SH.

2. Reaction:

  • In a microplate well, combine the assay buffer, HAT enzyme, and the test inhibitor (or vehicle control).

  • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the H3 peptide substrate and acetyl-CoA.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.

3. Detection and Analysis:

  • Stop the reaction.

  • Detect the amount of acetylated peptide produced using a suitable method. For example, in an ELISA-based assay, the plate is coated with the H3 peptide, and after the reaction, an antibody that specifically recognizes the acetylated form of the peptide is added, followed by a secondary antibody conjugated to a reporter enzyme.

  • Measure the signal (e.g., absorbance or fluorescence).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion and Future Directions

The Histone H3 (5-23) region is a paradigm of how the dynamic interplay of post-translational modifications can regulate fundamental biological processes. The acetylation of lysines 9, 14, 18, and 23 serves as a sophisticated signaling cassette that is integral to the control of gene expression. The enzymes that write, read, and erase these marks are critical components of the cellular machinery that governs cell fate and function.

For drug development professionals, the proteins involved in the regulation of H3 (5-23) acetylation represent a rich source of potential therapeutic targets. The development of specific inhibitors for HATs, HDACs, and bromodomain-containing proteins is a highly active area of research with significant promise for the treatment of cancer and other diseases.

Future research will likely focus on further dissecting the complex crosstalk between the different modifications within the H3 (5-23) region and with other PTMs on the histone tails and globular domains. Advanced quantitative proteomic techniques will be instrumental in mapping the combinatorial PTM patterns and understanding how these "histone codes" are interpreted by the cell. Furthermore, the development of highly specific chemical probes and inhibitors will continue to be a priority for both elucidating the biological roles of these modifications and for advancing novel therapeutic strategies.

References

Histone H3 Variants and the (5-23) Sequence: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of histone H3 variants and the specific amino acid sequence from position 5 to 23. This region of the N-terminal tail is a crucial hub for post-translational modifications (PTMs) that dictate chromatin structure, gene expression, and cellular fate. Understanding the nuances of this sequence across different H3 variants—including the canonical H3.1, the replacement variant H3.3, and the centromere-specific CENP-A—is paramount for advancing research in epigenetics and developing novel therapeutic strategies.

Introduction to Histone H3 Variants and the Significance of the (5-23) Sequence

Histone H3 is a fundamental component of the nucleosome, the basic unit of chromatin. While highly conserved, several variants of histone H3 exist, each with distinct functions and genomic localizations. The canonical histone H3.1 is primarily deposited during DNA replication, playing a key role in maintaining the epigenetic landscape across cell divisions. In contrast, the histone variant H3.3 is incorporated into chromatin throughout the cell cycle, independent of DNA replication, and is particularly enriched at transcriptionally active genes, promoters, and regulatory elements.[1] The centromeric histone H3 variant, CENP-A, is exclusively located at centromeres, where it is essential for the assembly of the kinetochore and proper chromosome segregation during mitosis.

The N-terminal tails of histone H3 variants are hotspots for a diverse array of post-translational modifications (PTMs), including methylation, acetylation, and phosphorylation. These modifications act as a "histone code" that is interpreted by various effector proteins to regulate chromatin dynamics and gene expression. The amino acid sequence spanning residues 5 to 23 is of particular interest due to the presence of key modifiable residues and its role as a binding platform for regulatory proteins. Subtle differences in this sequence between H3 variants contribute to their distinct functional roles.

Data Presentation: Quantitative Analysis of the (5-23) Sequence

The following tables summarize quantitative data on the post-translational modifications within the (5-23) amino acid sequence of histone H3.1, H3.3, and CENP-A, as determined by mass spectrometry. These data highlight the differential modification patterns that contribute to the unique functions of each variant.

Table 1: Post-Translational Modifications of the Histone H3.1 (5-23) Sequence

Residue PositionAmino AcidModificationRelative Abundance (%)Functional Association
9K (Lysine)me110-20Transcriptional repression
me250-60Transcriptional repression
me320-30Heterochromatin formation
ac<5Transcriptional activation
10S (Serine)ph1-5 (interphase), >50 (mitosis)Mitotic chromosome condensation, transcriptional activation
14K (Lysine)ac5-15Transcriptional activation
17R (Arginine)me15-10Transcriptional activation
me2a10-20Transcriptional activation
18K (Lysine)ac<5Transcriptional activation
23K (Lysine)ac<5Transcriptional activation

Data are compiled from multiple mass spectrometry studies and represent typical relative abundances in mammalian cells. Actual values may vary depending on cell type and state.

Table 2: Post-Translational Modifications of the Histone H3.3 (5-23) Sequence

Residue PositionAmino AcidModificationRelative Abundance (%)Functional Association
9K (Lysine)me15-15Transcriptional repression
me220-30Transcriptional repression
me35-15Heterochromatin formation
ac10-20Transcriptional activation
10S (Serine)ph1-5 (interphase)Transcriptional activation
14K (Lysine)ac20-30Transcriptional activation
17R (Arginine)me110-15Transcriptional activation
me2a15-25Transcriptional activation
18K (Lysine)ac5-15Transcriptional activation
23K (Lysine)ac5-15Transcriptional activation

Data are compiled from multiple mass spectrometry studies and represent typical relative abundances in mammalian cells. Note the generally higher levels of acetylation on H3.3 compared to H3.1, consistent with its association with active chromatin.

Table 3: Post-Translational Modifications of the CENP-A (5-23) Sequence

Residue PositionAmino AcidModificationRelative Abundance (%)Functional Association
7S (Serine)ph>90Mitotic progression
16S (Serine)phVariableCentromere function
18S (Serine)phVariableCentromere function

The N-terminal tail of CENP-A is less characterized by mass spectrometry in terms of a wide range of PTMs compared to canonical H3. Phosphorylation at Serine 7 is a well-established mitotic mark.

Signaling Pathways and Logical Relationships

The post-translational modifications within the (5-23) sequence of histone H3 variants are dynamically regulated by complex signaling pathways. These modifications, in turn, create binding sites for effector proteins that mediate downstream biological functions.

The H3K9/S10 Methyl-Phospho Switch

A critical regulatory mechanism within the (5-23) sequence is the "methyl-phospho switch" at H3K9 and H3S10. Phosphorylation of Serine 10 by kinases such as Aurora B can displace proteins that bind to methylated Lysine 9, such as HP1. This switch plays a crucial role in mitotic chromosome condensation and can also modulate gene expression.[2][3]

Methyl_Phospho_Switch cluster_input Upstream Signals cluster_kinases Kinases cluster_histone Histone H3 Tail cluster_effectors Effector Proteins Mitotic Cues Mitotic Cues Aurora_B Aurora B Mitotic Cues->Aurora_B activates Stress Signals Stress Signals MSK1_2 MSK1/2 Stress Signals->MSK1_2 activates H3S10 H3S10 Aurora_B->H3S10 phosphorylates MSK1_2->H3S10 phosphorylates H3K9me3 H3K9me3 H3K9me3S10ph H3K9me3S10ph H3K9me3->H3K9me3S10ph HP1 HP1 H3K9me3->HP1 binds H3S10->H3K9me3S10ph H3K9me3S10ph->HP1 displaces

H3K9/S10 Methyl-Phospho Switch Pathway
Arginine Methylation Signaling

Arginine methylation at H3R17, catalyzed by enzymes like CARM1 (PRMT4), is generally associated with transcriptional activation. This modification can act synergistically with other activating marks, such as histone acetylation.

Arginine_Methylation cluster_input Upstream Signals cluster_enzymes Methyltransferases cluster_histone Histone H3 Tail cluster_output Downstream Effect Hormone_Signaling Hormone Signaling CARM1 CARM1 (PRMT4) Hormone_Signaling->CARM1 recruits Developmental_Cues Developmental Cues PRMT1 PRMT1 Developmental_Cues->PRMT1 activates H3R17 H3R17 CARM1->H3R17 methylates PRMT1->H3R17 methylates H3R17me2a H3R17me2a Transcriptional_Activation Transcriptional Activation H3R17me2a->Transcriptional_Activation promotes

H3R17 Arginine Methylation Pathway
Logical Relationships of Protein Interactions with the H3 (5-23) Sequence

The (5-23) sequence of histone H3 serves as a binding platform for a variety of "reader" proteins that recognize specific PTMs. These interactions are fundamental to the execution of downstream epigenetic functions.

Protein_Interactions cluster_h3_tail H3 (5-23) Sequence with PTMs cluster_readers Reader Proteins cluster_functions Downstream Functions H3K9me3 H3K9me3 HP1 HP1 H3K9me3->HP1 binds H3S10ph H3S10ph H3S10ph->HP1 inhibits binding to K9me3 14_3_3 14-3-3 H3S10ph->14_3_3 binds H3K14ac H3K14ac BROMO Bromodomain Proteins H3K14ac->BROMO binds H3K4me3 H3K4me3 (outside 5-23, for context) WDR5 WDR5 H3K4me3->WDR5 binds Heterochromatin Heterochromatin Formation HP1->Heterochromatin promotes Transcription_Activation Transcriptional Activation 14_3_3->Transcription_Activation can promote BROMO->Transcription_Activation promotes WDR5->Transcription_Activation promotes Gene_Repression Gene Repression

Protein Interactions with the H3 (5-23) Tail

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of histone H3 variants and their modifications are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of specific histone modifications.

Experimental Workflow:

ChIP_seq_Workflow Cell_Crosslinking 1. Cell Crosslinking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication or Enzymatic) Cell_Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (Specific Antibody) Chromatin_Shearing->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution & Reverse Crosslinking Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Library_Preparation 7. Sequencing Library Preparation DNA_Purification->Library_Preparation Sequencing 8. High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis

ChIP-seq Experimental Workflow

Detailed Methodology:

  • Cell Crosslinking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Shearing:

    • Harvest cells and lyse them to release nuclei.

    • Resuspend nuclei in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease).

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

    • Reverse the formaldehyde crosslinks by incubating at 65°C for several hours or overnight in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Sequencing Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for the chosen high-throughput sequencing platform.

    • Sequence the library to generate millions of short reads.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for the histone modification of interest.

Mass Spectrometry-Based Proteomics for PTM Quantification

This protocol describes a bottom-up proteomics approach for the identification and quantification of histone PTMs.

Experimental Workflow:

MS_Workflow Histone_Extraction 1. Histone Extraction (Acid Extraction) Derivatization 2. Chemical Derivatization (e.g., Propionylation) Histone_Extraction->Derivatization Enzymatic_Digestion 3. Enzymatic Digestion (e.g., Trypsin) Derivatization->Enzymatic_Digestion LC_Separation 4. Liquid Chromatography (LC) Separation Enzymatic_Digestion->LC_Separation MS_Analysis 5. Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis (Peptide Identification & Quantification) MS_Analysis->Data_Analysis

Mass Spectrometry Workflow for Histone PTMs

Detailed Methodology:

  • Histone Extraction:

    • Isolate nuclei from cultured cells.

    • Extract histones from the nuclei using an acid extraction protocol (e.g., with sulfuric acid).

    • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

  • Chemical Derivatization (Optional but Recommended):

    • To improve sequence coverage and quantification, derivatize the ε-amino groups of lysine residues with propionic anhydride. This neutralizes the positive charge and prevents trypsin from cleaving at lysines.

  • Enzymatic Digestion:

    • Resuspend the derivatized histones in a suitable buffer (e.g., ammonium bicarbonate).

    • Digest the histones into peptides using a protease such as trypsin, which will now only cleave after arginine residues.

  • Liquid Chromatography (LC) Separation:

    • Separate the resulting peptides using reverse-phase liquid chromatography. This step is crucial for reducing the complexity of the sample before it enters the mass spectrometer.

  • Mass Spectrometry (MS/MS) Analysis:

    • Analyze the separated peptides using a high-resolution mass spectrometer.

    • In a typical data-dependent acquisition mode, the mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 or MS/MS scan).

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a database of known histone sequences to identify the peptides.

    • The software will also identify and localize any PTMs based on the mass shifts they produce.

    • Quantify the relative abundance of different PTMs by comparing the peak areas of the corresponding peptides in the MS1 scans.

Conclusion

The (5-23) amino acid sequence of histone H3 variants is a critical regulatory region that integrates diverse cellular signals to control chromatin structure and gene expression. The distinct post-translational modification patterns and protein interactions associated with this sequence in H3.1, H3.3, and CENP-A underscore their specialized functions in the cell. A thorough understanding of the molecular mechanisms governing the modification and recognition of this region is essential for advancing our knowledge of epigenetic regulation in health and disease and for the development of targeted therapies. This guide provides a foundational resource for researchers and drug development professionals to delve into the complexities of histone H3 biology.

References

Histone H3 (5-23): A Technical Guide to its Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tails of histone proteins are critical hubs for a multitude of post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. These modifications, often referred to as the "histone code," are written, erased, and read by a host of nuclear enzymes and effector proteins, ultimately dictating gene expression, DNA repair, and other fundamental cellular processes. Within the histone H3 N-terminal tail, the peptide fragment encompassing amino acid residues 5-23, with the sequence Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys (QTARKSTGGKAPRKQLATK), has emerged as a important model substrate and biological entity for dissecting the mechanisms of histone acetylation and its downstream consequences. This technical guide provides a comprehensive overview of the discovery, characterization, and functional implications of the Histone H3 (5-23) fragment.

Discovery and Initial Characterization

The precise "discovery" of the Histone H3 (5-23) fragment is not attributable to a single seminal paper but rather evolved from foundational studies in the late 20th century aimed at identifying the substrate specificity of histone acetyltransferases (HATs). Early research demonstrated that HATs, such as GCN5, preferentially acetylate specific lysine residues within the N-terminal tails of core histones. Through the use of progressively truncated and mutated histone tail peptides, the minimal sequences required for efficient enzymatic activity were delineated. The H3 (5-23) region was identified as a primary target for several HATs, containing key lysine residues (K9, K14, K18, and K23) known to be acetylated in vivo. This peptide proved to be an invaluable tool, offering a soluble and tractable system to study the kinetics and inhibition of these crucial enzymes in vitro without the complexities of using full-length histones or reconstituted nucleosomes.

Physicochemical Properties

A summary of the key physicochemical properties of the unmodified human Histone H3 (5-23) peptide is presented in Table 1.

PropertyValueReference
Amino Acid Sequence QTARKSTGGKAPRKQLATK[1](2--INVALID-LINK--
Molecular Formula C84H153N31O26[3](--INVALID-LINK--)
Molecular Weight 2013.31 Da[4](--INVALID-LINK--)
Isoelectric Point (pI) ~12.5 (Calculated)
Extinction Coefficient 0 M⁻¹cm⁻¹ (Contains no Trp, Tyr, or Cys)

Characterization of Histone H3 (5-23) as a HAT Substrate

The Histone H3 (5-23) peptide is widely employed as a substrate for various HAT enzymes, particularly those of the GNAT and p300/CBP families. Kinetic parameters for the acetylation of this peptide by different HATs can be determined to understand their catalytic efficiency and substrate specificity.

Quantitative Data on HAT Kinetics

The following table summarizes representative kinetic data for the acetylation of histone H3-derived peptides by the catalytic domain of the human histone acetyltransferase p300/CBP-associated factor (PCAF). While the exact 5-23 fragment may not have been used in all foundational studies, the data for similar N-terminal peptides provide a strong indication of its behavior as a substrate.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human PCAFHistone H3 peptide (1-20)1.9 ± 0.30.28 ± 0.011.5 x 10⁵
Human p300Histone H3 peptide (1-25)5.8 ± 0.70.041 ± 0.0027.1 x 10³

Note: The kinetic parameters can vary depending on the specific assay conditions, including buffer composition, temperature, and the presence of other proteins.

Recognition of Modified Histone H3 (5-23)

Acetylation of lysine residues within the H3 (5-23) fragment creates binding sites for "reader" proteins, which contain specialized domains such as bromodomains. These interactions are crucial for translating histone modifications into downstream biological outcomes, including transcriptional activation and chromatin remodeling.

Quantitative Data on Reader Domain Binding

The binding affinities of various bromodomains for acetylated Histone H3 peptides are presented in Table 3. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

Reader Protein (Bromodomain)Ligand (Acetylated H3 Peptide)Kd (μM)TechniqueReference
BRD4 (BD1)H3K14ac (peptide 1-20)2.8Isothermal Titration Calorimetry
CREBBP (Bromodomain)H3K14ac (peptide 1-20)150Isothermal Titration Calorimetry
BAZ2B (Bromodomain)H3K14ac (peptide 1-21)11.2Fluorescence Polarization[5]
ATAD2 (Bromodomain)H3K14ac (peptide 1-21)3.5Surface Plasmon Resonance

Signaling Pathways and Logical Relationships

The acetylation of lysine residues within the Histone H3 (5-23) fragment is a key event in signaling pathways that lead to transcriptional activation. The following diagrams illustrate the logical flow of these processes.

Histone_Acetylation_Pathway cluster_0 Upstream Signaling cluster_1 Chromatin Modification cluster_2 Downstream Events Signal Signal Kinase_Cascade Kinase Cascade Signal->Kinase_Cascade HAT_Recruitment HAT Recruitment (e.g., GCN5, p300) Kinase_Cascade->HAT_Recruitment Histone_H3_5_23 Histone H3 (5-23) HAT_Recruitment->Histone_H3_5_23 Acetyl-CoA Acetylated_H3 Acetylated H3 (5-23) (e.g., H3K14ac) HAT_Recruitment->Acetylated_H3 Reader_Binding Reader Domain Binding (Bromodomain) Acetylated_H3->Reader_Binding Chromatin_Remodeling Chromatin Remodeling Reader_Binding->Chromatin_Remodeling Transcription_Activation Transcriptional Activation Chromatin_Remodeling->Transcription_Activation

Caption: Signaling pathway from external signals to transcriptional activation via Histone H3 (5-23) acetylation.

Experimental Protocols

Detailed methodologies for key experiments involving the Histone H3 (5-23) peptide are provided below.

Solid-Phase Peptide Synthesis of Histone H3 (5-23)

This protocol outlines the manual synthesis of the Histone H3 (5-23) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the H3 (5-23) sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat All Residues Coupled? Washing->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spec & HPLC Verification Purification->Verification End End Verification->End

Caption: Workflow for the solid-phase synthesis of the Histone H3 (5-23) peptide.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to measure the activity of a HAT enzyme using the H3 (5-23) peptide as a substrate.

Materials:

  • Recombinant HAT enzyme

  • Histone H3 (5-23) peptide

  • Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Fluorescent developing reagent that reacts with the free thiol of Coenzyme A (e.g., ThioGlo™)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare the reaction mixture containing HAT assay buffer, the HAT enzyme, and the Histone H3 (5-23) peptide at desired concentrations.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a thiol-scavenging agent or by altering the pH).

  • Develop Signal: Add the fluorescent developing reagent to each well and incubate in the dark for 15 minutes.

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the HAT activity based on the fluorescence signal, after subtracting the background from no-enzyme controls. For kinetic analysis, vary the substrate concentrations and fit the data to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol details the use of ITC to measure the binding affinity between an acetylated H3 (5-23) peptide and a bromodomain-containing protein.

Materials:

  • Purified bromodomain-containing protein

  • Synthesized and purified acetylated Histone H3 (5-23) peptide

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both the protein and the peptide extensively against the same ITC buffer to minimize buffer mismatch effects.

  • Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, or quantitative amino acid analysis for the peptide).

  • ITC Experiment Setup: Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe. Typical concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the peptide in the syringe.

  • Titration: Perform a series of small injections of the peptide into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The Histone H3 (5-23) peptide fragment has proven to be an indispensable tool for advancing our understanding of chromatin biology. Its utility as a substrate in HAT assays has facilitated the kinetic characterization of numerous enzymes and the screening of potential inhibitors. Furthermore, studies on the recognition of its post-translationally modified forms by reader domains have provided crucial insights into the molecular mechanisms by which the histone code is interpreted. As research in epigenetics continues to expand, the Histone H3 (5-23) peptide and its modified variants will undoubtedly remain at the forefront of investigations into the intricate signaling networks that govern chromatin function and, by extension, cellular health and disease. This guide provides a foundational resource for researchers embarking on or continuing their exploration of this pivotal component of the epigenetic landscape.

References

The Critical Role of Amino Acids in the Histone H3 (5-23) Tail: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-terminal tail of histone H3, a fundamental component of chromatin, is a hub of post-translational modifications (PTMs) that orchestrate the dynamic regulation of gene expression. The specific region encompassing amino acids 5-23 (Sequence: QTARKSTGGKAPRKQLASK) is of particular interest to researchers in chromatin biology and drug development. This segment is rich in lysine (K) and arginine (R) residues, making it a primary substrate for a variety of enzymes that write, erase, and read epigenetic marks. Understanding the precise role of each amino acid within this domain is crucial for deciphering the histone code and developing targeted therapeutics for a range of diseases, including cancer. This technical guide provides a comprehensive overview of the key amino acids in the Histone H3 (5-23) region, presenting quantitative data on their modifications, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and experimental workflows.

The Functional Landscape of Amino Acids in Histone H3 (5-23)

The amino acid sequence of the H3 (5-23) tail is highly conserved across eukaryotes, highlighting its essential functions. The key residues and their roles are outlined below:

  • Lysine (K) Residues (K9, K14, K18, K23): These are the primary sites of acetylation and methylation.

    • Acetylation: Neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of chromatin, or euchromatin formation, generally correlates with transcriptional activation. Acetylated lysines also serve as docking sites for proteins containing bromodomains, which are "reader" modules that recruit transcriptional machinery.

    • Methylation: Can be associated with either transcriptional activation or repression, depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation). For instance, methylation of H3K4 is a well-known mark of active transcription, while methylation of H3K9 and H3K27 is linked to gene silencing[1].

  • Arginine (R) Residues (R8, R17): These residues are subject to methylation by protein arginine methyltransferases (PRMTs). Arginine methylation can influence chromatin structure and gene expression, and there is evidence of crosstalk between arginine methylation and lysine acetylation.

  • Serine (S) and Threonine (T) Residues (S10, T6, T11): These residues are targets for phosphorylation. The phosphorylation of S10, for example, is a hallmark of chromosome condensation during mitosis but has also been linked to transcriptional activation in a phenomenon known as the "methyl/phospho switch," where S10 phosphorylation can prevent the binding of repressive proteins to methylated K9. There is significant evidence of crosstalk between serine/threonine phosphorylation and lysine acetylation, where the phosphorylation of S10 can enhance the acetylation of K14[2].

Quantitative Analysis of Histone H3 (5-23) Modifications

To facilitate a clear understanding of the functional consequences of modifications within the H3 (5-23) tail, the following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetics of Histone Acetyltransferases (HATs) on Histone H3 Peptides

This table presents the steady-state kinetic parameters for the acetylation of various lysine residues within histone H3 peptides by the histone acetyltransferase Gcn5. The catalytic efficiency (kcat/Km) provides a measure of the enzyme's substrate preference.

Histone H3 Lysine ResidueGcn5 kcat (min⁻¹)Gcn5 Km (µM)Gcn5 kcat/Km (min⁻¹µM⁻¹)Reference
K9 11.6 ± 0.2700 ± 500.0166[3]
K14 12.1 ± 0.150 ± 20.242[3]
K18 1.1 ± 0.12400 ± 5000.00046[3]
K23 1.5 ± 0.1900 ± 1000.00167[3]

Table 2: Binding Affinities (Kd) of Reader Domains to Acetylated Histone H3 Peptides

This table summarizes the dissociation constants (Kd) for the binding of various bromodomain-containing proteins to histone H3 peptides with specific acetylation marks. A lower Kd value indicates a higher binding affinity.

Reader DomainHistone H3 PeptideKd (µM)Reference
BRG1 BRD H3K14acWeak (millimolar range)[4]
hBRM BRD H3K14acWeak (millimolar range)[4]
Brd4 (BD1) H3K14acBinds[5]
Rsc4 TBD H3K14acBinds[6]
PHF14PZP H3(1-34) unmodified0.17[7]

Signaling Pathway: Regulation of Histone H3 Acetylation

The acetylation of histone H3 at lysine 9 and 14 is a dynamic process regulated by various signaling pathways in response to cellular stimuli. A representative pathway involves the activation of a kinase cascade leading to the recruitment of histone acetyltransferases (HATs) and subsequent gene activation.

Histone_Acetylation_Pathway cluster_0 Cellular Stimulus & Signaling Cascade cluster_1 Nuclear Events & Chromatin Modification Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor_Activation Transcription Factor Activation (e.g., AP-1) Kinase_Cascade->Transcription_Factor_Activation Phosphorylates & Activates HAT_Recruitment HAT Recruitment (e.g., p300/CBP, Gcn5) Transcription_Factor_Activation->HAT_Recruitment Recruits to Promoter Region H3K9_K14_Acetylation H3K9/K14 Acetylation HAT_Recruitment->H3K9_K14_Acetylation Catalyzes Chromatin_Remodeling Chromatin Remodeling H3K9_K14_Acetylation->Chromatin_Remodeling Promotes Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Enables

Figure 1: Signaling pathway leading to H3K9/K14 acetylation and gene activation.

Detailed Experimental Protocols

1. In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorometric assay to measure the activity of HATs on a histone H3 peptide substrate[8][9].

Materials:

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Recombinant HAT enzyme (e.g., Gcn5, p300)

  • Histone H3 (1-21) peptide substrate

  • Acetyl-CoA

  • Fluorescent developer solution that reacts with the product Coenzyme A (CoA-SH)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of the HAT enzyme in HAT Assay Buffer.

    • Prepare a working solution of the H3 peptide and Acetyl-CoA in HAT Assay Buffer.

  • Set up the Reaction:

    • To each well of the 96-well plate, add 50 µL of the HAT enzyme dilution.

    • Include a "no enzyme" control with 50 µL of HAT Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the H3 peptide/Acetyl-CoA working solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Develop and Read Fluorescence:

    • Add 50 µL of the fluorescent developer solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Plot the fluorescence intensity against the enzyme concentration to determine the HAT activity.

2. Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing ChIP to determine the genomic localization of specific histone modifications[10][11][12].

Materials:

  • Cells or tissue of interest

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to the histone modification of interest (e.g., anti-H3K9ac, anti-H3K14ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR or reagents for library preparation for ChIP-seq

Procedure:

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washes:

    • Wash the beads with a series of low and high salt buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for next-generation sequencing (ChIP-seq).

3. Quantitative Mass Spectrometry for PTM Analysis

This protocol provides a general workflow for the "bottom-up" proteomic analysis of histone PTMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][13][14].

Materials:

  • Histone extraction buffers (e.g., acid extraction)

  • Trypsin (or other suitable protease)

  • Reagents for chemical derivatization (e.g., propionic anhydride) to block unmodified lysines

  • LC-MS/MS system with a high-resolution mass spectrometer

  • Data analysis software for PTM identification and quantification

Procedure:

  • Histone Extraction:

    • Isolate nuclei from cells or tissue.

    • Extract histones using an acid extraction protocol.

  • Protein Digestion:

    • (Optional but recommended) Chemically derivatize the histones with propionic anhydride to cap unmodified and monomethylated lysines, allowing for efficient trypsin digestion at arginine residues.

    • Digest the histones into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence and the location and type of PTMs.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications.

    • Quantify the relative abundance of different PTMs by comparing the peak areas of the corresponding peptides in the mass chromatogram.

Experimental and Analytical Workflows

Workflow for Histone Acetyltransferase (HAT) Assay

HAT_Assay_Workflow Start Start Prepare_Reagents Prepare HAT Enzyme, H3 Peptide, and Acetyl-CoA Start->Prepare_Reagents Reaction_Setup Combine Reagents in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Development Add Fluorescent Developer Incubation->Development Fluorescence_Reading Measure Fluorescence Development->Fluorescence_Reading Data_Analysis Analyze Data and Determine HAT Activity Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.

Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Start Start: Live Cells/Tissue Crosslinking Cross-link with Formaldehyde Start->Crosslinking Lysis_Shearing Cell Lysis and Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation Immunoprecipitate with Specific Antibody Lysis_Shearing->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse Elute and Reverse Cross-links Washing->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification Analysis Analyze by qPCR or ChIP-seq DNA_Purification->Analysis End End Analysis->End

Figure 3: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

The Histone H3 (5-23) region represents a microcosm of the complexity of epigenetic regulation. The specific amino acids within this short peptide serve as a dynamic platform for a multitude of post-translational modifications that are critical for controlling gene expression and other DNA-templated processes. The quantitative data on enzyme kinetics and reader domain binding affinities underscore the specificity of these interactions. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to investigate the functional roles of these modifications. As our understanding of the histone code continues to expand, the development of novel chemical probes and therapeutic agents targeting the enzymes that modulate the PTMs on the H3 (5-23) tail holds immense promise for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide on Histone H3 (5-23) and Chromatin Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 is a fundamental component of chromatin, the complex of DNA and proteins that packages the eukaryotic genome.[1] Its N-terminal tail is a hub for post-translational modifications (PTMs), which play a critical role in regulating gene expression and other DNA-templated processes.[1][2] This guide focuses specifically on the amino acid region 5-23 of histone H3, a segment rich in modifiable residues that significantly influences chromatin structure and function. Understanding the intricate interplay of modifications within this region and their downstream consequences is paramount for researchers in epigenetics and professionals in drug development targeting chromatin-modifying enzymes.

The Significance of the Histone H3 (5-23) Region

The histone H3 N-terminal tail protrudes from the nucleosome core, making it accessible to a host of enzymes that add or remove chemical moieties.[1][3] The 5-23 region is particularly crucial as it contains several lysine (K) and arginine (R) residues that are subject to a variety of PTMs, including acetylation, methylation, and phosphorylation.[4][5] These modifications act as signals that are "read" by other proteins, influencing chromatin compaction and the recruitment of transcriptional machinery.[6]

The sequence of the human histone H3.1 (5-23) region is: QTARKSTGGKAPRKQLA

Key modifiable residues within this region include:

  • Arginine 8 (R8): Subject to methylation.

  • Lysine 9 (K9): A critical site for both acetylation and methylation, with different methylation states (mono-, di-, and tri-methylation) having distinct functional consequences.[7]

  • Serine 10 (S10): A key site for phosphorylation.

  • Lysine 14 (K14): A primary site for acetylation.[4]

  • Lysine 18 (K18): Another important site for acetylation.[4]

  • Lysine 23 (K23): A site for acetylation.[4]

Post-Translational Modifications within Histone H3 (5-23) and their Functional Impact

The PTMs within the 5-23 region of histone H3 do not occur in isolation but rather engage in complex "crosstalk," where one modification can influence the establishment or removal of another.[8] This combinatorial code of modifications dictates the functional state of the underlying chromatin.

ModificationLocation(s)Associated FunctionReader Proteins/Effectors
Acetylation K9, K14, K18, K23Generally associated with transcriptional activation and open chromatin (euchromatin).[4][7] Neutralizes the positive charge of lysine, weakening the interaction between histones and DNA.Bromodomain-containing proteins (e.g., BRD4)
Methylation K9, R8K9me1/2/3: Associated with transcriptional repression and condensed chromatin (heterochromatin).[7] The specific methylation state recruits different effector proteins. R8me1/2: Less characterized, but may play a role in transcriptional regulation.[8]K9me3: Chromodomain-containing proteins (e.g., HP1).[9] R8me: Tudor domain-containing proteins.
Phosphorylation S10Associated with transcriptional activation, often in response to cellular signaling pathways.[10] Can create a "phospho-methyl switch" with K9 methylation.14-3-3 proteins, HATs (e.g., GCN5)

Crosstalk Between Modifications in the H3 (5-23) Region

A well-studied example of crosstalk is the interplay between H3S10 phosphorylation and H3K9 methylation. Phosphorylation of S10 can inhibit the methylation of K9 by enzymes like SUV39H1 and facilitate the acetylation of K9 and K14, promoting a switch to a transcriptionally active state.[10] Conversely, H3K9 methylation can inhibit the phosphorylation of S10. This dynamic interplay allows for rapid changes in gene expression in response to cellular signals.

Signaling Pathways Influencing Histone H3 (5-23) Modifications

Cellular signaling cascades often converge on chromatin to regulate gene expression. For instance, the MAPK and PI3K/AKT pathways can activate kinases that phosphorylate histone H3 at serine 10, leading to the induction of immediate-early genes.[11][12]

Signaling_to_Chromatin cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Growth Factors Growth Factors MAPK_pathway MAPK Pathway Growth Factors->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway Growth Factors->PI3K_AKT_pathway Stress Stress Stress->MAPK_pathway MSK1 MSK1/2 MAPK_pathway->MSK1 PI3K_AKT_pathway->MSK1 H3S10ph H3S10 Phosphorylation MSK1->H3S10ph Phosphorylates Gene_Activation Immediate-Early Gene Activation H3S10ph->Gene_Activation Leads to

Signaling pathways leading to H3S10 phosphorylation.

Experimental Protocols for Studying Histone H3 (5-23)

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to map the locations of specific histone modifications or histone-binding proteins on a genomic scale.[13][14]

Detailed Methodology:

  • Cross-linking: Cells are treated with formaldehyde to covalently cross-link proteins to DNA.[15]

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[14]

  • Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., anti-H3K9me3) is used to immunoprecipitate the chromatin fragments.[15]

  • Washing and Elution: The antibody-chromatin complexes are washed to remove non-specific binding, and the chromatin is then eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[16]

  • Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16]

ChIP_Workflow Start Start: Cross-link proteins to DNA in vivo Lysis Lyse cells and shear chromatin Start->Lysis IP Immunoprecipitate with specific antibody Lysis->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute chromatin Wash->Elute Reverse Reverse cross-links and purify DNA Elute->Reverse Analysis Analyze DNA (qPCR or ChIP-seq) Reverse->Analysis

Chromatin Immunoprecipitation (ChIP) workflow.

Mass Spectrometry (MS) for Histone PTM Analysis

Mass spectrometry is the gold-standard for identifying and quantifying histone PTMs, including those on the H3 (5-23) tail.[17][18] It allows for the analysis of individual modifications and their combinations.[19]

Detailed Methodology:

  • Histone Extraction: Histones are extracted from cell nuclei, often using acid extraction.

  • Digestion: The histone proteins are digested into smaller peptides using enzymes like trypsin. Chemical derivatization may be used to protect certain modifications during digestion.[17]

  • Liquid Chromatography (LC) Separation: The resulting peptides are separated by liquid chromatography.[18]

  • Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer, which measures their mass-to-charge ratio.[18]

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest are fragmented, and the masses of the fragments are measured to determine the amino acid sequence and the precise location and type of PTMs.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify the modified peptides.[18]

Different MS approaches, such as "bottom-up," "middle-down," and "top-down," can be employed depending on the desired level of detail regarding combinatorial PTMs.[20][21]

Mass_Spec_Workflow Start Start: Histone Extraction Digestion Enzymatic Digestion into Peptides Start->Digestion LC Liquid Chromatography Separation Digestion->LC MS1 Mass Spectrometry (MS1) Analysis LC->MS1 MS2 Tandem MS (MS/MS) for Sequencing and PTM identification MS1->MS2 Data Data Analysis and Quantification MS2->Data

Mass Spectrometry workflow for histone PTM analysis.

Histone H3 (5-23) in Drug Development

The enzymes that write, erase, and read the histone code are attractive targets for therapeutic intervention in various diseases, including cancer.[22] For example, inhibitors of histone deacetylases (HDACs) and histone methyltransferases (HMTs) are being actively investigated as anti-cancer agents. A thorough understanding of the modifications within the H3 (5-23) region and their recognition is crucial for the rational design of drugs that can modulate these processes.

Conclusion

The Histone H3 (5-23) region is a critical signaling hub within the chromatin landscape. The dynamic interplay of post-translational modifications in this short stretch of amino acids has profound effects on gene regulation and cellular function. For researchers and drug development professionals, a deep understanding of the molecular mechanisms governing the writing, reading, and erasing of these marks is essential for advancing the field of epigenetics and developing novel therapeutic strategies. The continued application of advanced techniques like ChIP-seq and mass spectrometry will undoubtedly uncover further layers of complexity in the histone code and its role in health and disease.

References

An In-depth Technical Guide to the Interaction of Reader Proteins with Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate a wide array of cellular processes, from gene regulation to DNA repair. The region spanning amino acids 5 to 23 is particularly rich in lysine residues (K9, K14, K18, K23) that are subject to acetylation, creating a dynamic code read by specialized "reader" proteins. Understanding the intricate interactions between these reader domains and the modified histone tail is paramount for deciphering the complexities of chromatin biology and for the development of novel therapeutic agents targeting epigenetic pathways.

This technical guide provides a comprehensive overview of the reader proteins that recognize acetylated lysine residues within the Histone H3 (5-23) tail. It presents quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The binding affinities of reader proteins for specific acetylated histone H3 peptides are crucial for understanding the specificity and strength of these interactions. The following tables summarize the dissociation constants (Kd) for various reader domains with histone H3 peptides acetylated at key lysine residues within the 5-23 region.

Table 1: Binding Affinities of YEATS Domains for Acetylated Histone H3 Peptides

YEATS Domain ProteinHistone H3 Peptide ModificationDissociation Constant (Kd) in µMExperimental Method
AF9H3K9ac3.7[1]Isothermal Titration Calorimetry (ITC)
GAS41H3K18ac106[2]NMR Titration
GAS41H3K27ac (within 5-23 context)58[2]NMR Titration

Table 2: Binding Affinities of Bromodomains for Acetylated Histone H3 Peptides

Bromodomain ProteinHistone H3 Peptide ModificationDissociation Constant (Kd) in µMExperimental Method
PBRM1 (BD2)H3K14acSpecific binding confirmed, but quantitative Kd not provided in the searched articles.Peptide Pull-down
PBRM1 (BD4)H3K14acSpecific binding confirmed, but quantitative Kd not provided in the searched articles.Peptide Pull-down
PBRM1 (BD5)H3K14acSpecific binding confirmed, but quantitative Kd not provided in the searched articles.Peptide Pull-down

Table 3: Binding Affinities of PHD Fingers for Acetylated Histone H3 Peptides

PHD Finger ProteinHistone H3 Peptide ModificationDissociation Constant (Kd) in µMExperimental Method
DPF3b (tandem PHD)H3K14ac4-fold increased binding compared to unmodified H3K4, but specific Kd not provided in the searched articles.Not specified
MOZ (tandem PHD)H3K14acBinding confirmed in vivo, but quantitative Kd not provided in the searched articles.Co-immunoprecipitation

Experimental Protocols

The study of reader protein-histone interactions relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinities (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of biomolecular interactions in solution.[3][4][5]

Methodology:

  • Sample Preparation:

    • Express and purify the reader protein domain of interest.

    • Synthesize the desired histone H3 (5-23) peptide with the specific acetylation mark.

    • Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM HEPES or Tris, 150 mM NaCl, pH 7.5.

    • Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the reader protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the histone peptide into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).

    • Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

  • Data Acquisition and Analysis:

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the peptide into the protein solution.

    • The heat change upon each injection is measured.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time kinetics of biomolecular interactions, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[6][7]

Methodology:

  • Sample Preparation:

    • Biotinylate the histone H3 (5-23) peptide at its N- or C-terminus.

    • Purify the reader protein domain.

    • Prepare a series of dilutions of the reader protein in the assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).

  • BLI Experiment Setup:

    • Hydrate streptavidin-coated biosensors in the assay buffer.

    • Immobilize the biotinylated histone peptide onto the surface of the biosensors.

    • Establish a baseline reading by dipping the biosensors into the assay buffer.

  • Data Acquisition and Analysis:

    • Association: Move the biosensors into wells containing the different concentrations of the reader protein and monitor the change in interference pattern over time.

    • Dissociation: Transfer the biosensors back into wells containing only the assay buffer and monitor the dissociation of the reader protein.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 binding model) to determine ka, kd, and Kd.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology that is well-suited for high-throughput screening of protein-protein interactions and their inhibitors.[8][9][10]

Methodology:

  • Reagent Preparation:

    • Use a biotinylated histone H3 (5-23) peptide.

    • Use a His-tagged or GST-tagged reader protein domain.

    • Prepare Streptavidin-coated Donor beads and Ni-NTA or anti-GST-coated Acceptor beads.

  • Assay Procedure:

    • In a microplate, mix the biotinylated histone peptide with the tagged reader protein in an appropriate assay buffer.

    • Add the Donor and Acceptor beads.

    • Incubate the mixture to allow for binding and bead proximity.

  • Signal Detection and Analysis:

    • Excite the Donor beads at 680 nm.

    • If the reader protein binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity.

    • The singlet oxygen produced by the Donor beads diffuses to the Acceptor beads, triggering a chemiluminescent signal that is measured at 520-620 nm.

    • The strength of the signal is proportional to the extent of the interaction. This can be used to determine IC50 values for potential inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in biological systems is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the interaction of reader proteins with the Histone H3 (5-23) tail.

Signaling_Pathway_H3K9ac cluster_0 Transcriptional Activation HATs (e.g., GCN5/PCAF) HATs (e.g., GCN5/PCAF) H3K9 H3K9 HATs (e.g., GCN5/PCAF)->H3K9 Acetylation H3K9ac H3K9ac H3K9->H3K9ac YEATS Domains (e.g., AF9) YEATS Domains (e.g., AF9) H3K9ac->YEATS Domains (e.g., AF9) Recruitment Super Elongation Complex (SEC) Super Elongation Complex (SEC) YEATS Domains (e.g., AF9)->Super Elongation Complex (SEC) Recruitment RNA Pol II RNA Pol II Super Elongation Complex (SEC)->RNA Pol II Phosphorylation of C-terminal domain Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation

Caption: H3K9ac-mediated transcriptional elongation pathway.

Experimental_Workflow_ITC cluster_1 Isothermal Titration Calorimetry Workflow Protein Purification Protein Purification Dialysis Dialysis Protein Purification->Dialysis Peptide Synthesis Peptide Synthesis Peptide Synthesis->Dialysis Concentration Determination Concentration Determination Dialysis->Concentration Determination ITC Experiment ITC Experiment Concentration Determination->ITC Experiment Data Analysis Data Analysis ITC Experiment->Data Analysis Binding Parameters (Kd, n, ΔH, ΔS) Binding Parameters (Kd, n, ΔH, ΔS) Data Analysis->Binding Parameters (Kd, n, ΔH, ΔS)

Caption: Workflow for Isothermal Titration Calorimetry.

Experimental_Workflow_BLI cluster_2 Biolayer Interferometry Workflow Biotinylated Peptide Biotinylated Peptide Peptide Immobilization Peptide Immobilization Biotinylated Peptide->Peptide Immobilization Reader Protein Reader Protein Association Association Reader Protein->Association Sensor Hydration Sensor Hydration Sensor Hydration->Peptide Immobilization Baseline Baseline Peptide Immobilization->Baseline Baseline->Association Dissociation Dissociation Association->Dissociation Data Analysis Data Analysis Dissociation->Data Analysis Kinetic Parameters (ka, kd, Kd) Kinetic Parameters (ka, kd, Kd) Data Analysis->Kinetic Parameters (ka, kd, Kd)

Caption: Workflow for Biolayer Interferometry.

Logical_Relationship_Readers cluster_3 Reader Domain - Histone Mark Specificity Histone H3 (5-23) Histone H3 (5-23) H3K9ac H3K9ac Histone H3 (5-23)->H3K9ac H3K14ac H3K14ac Histone H3 (5-23)->H3K14ac H3K18ac H3K18ac Histone H3 (5-23)->H3K18ac YEATS Domains YEATS Domains H3K9ac->YEATS Domains Bromodomains Bromodomains H3K14ac->Bromodomains PHD Fingers PHD Fingers H3K14ac->PHD Fingers H3K18ac->YEATS Domains

References

Methodological & Application

Application Notes: Utilizing Histone H3 (5-23) Peptide in Histone Acetyltransferase (HAT) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails.[1] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA.[2] Consequently, the chromatin structure becomes more relaxed, a state known as euchromatin, which is generally associated with transcriptional activation.[3] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][3]

The dynamic interplay between HATs and HDACs is a key epigenetic mechanism that governs cellular processes such as cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of HAT and HDAC activity has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][4]

The N-terminal tail of histone H3 is a primary target for various post-translational modifications, and the peptide fragment corresponding to amino acids 5-23 serves as an excellent substrate for several HATs, particularly those of the GCN5/pCAF family.[5][6] This application note provides detailed protocols and quantitative data for the use of Histone H3 (5-23) peptide in HAT activity assays, which are essential tools for studying HAT enzymology and for the screening of potential inhibitors in drug discovery programs.

Quantitative Data: Kinetic Parameters of HATs

The kinetic parameters of histone acetyltransferases can vary depending on the specific enzyme, the substrate used, and the assay conditions. While a comprehensive side-by-side comparison of various HATs with the Histone H3 (5-23) peptide is not extensively documented in the literature, the following table summarizes available kinetic data for some common HATs with histone H3 peptides. It is important to note that the specific peptide sequence and experimental conditions can influence the observed kinetic values.

HAT EnzymeSubstrateApparent Km (µM)Apparent kcat (min-1)kcat/Km (M-1s-1)Notes and Reference
Human pCAFHistone H3 Peptide116 ± 17--Follows an ordered Bi-Bi kinetic mechanism where Acetyl-CoA binds first.[7]
Yeast Gcn5Histone H3 Peptide--Similar to human pCAFSuggests a common catalytic mechanism and mode of H3 peptide binding.[8]
Yeast Gcn5Full-length Histone H3560 ± 20 (for K14)12.16 ± 0.1~3.6 x 102K14 is the primary site of acetylation.[9]
Human CBPHistone H3 Peptide (5-23)---Kinetic analysis performed with this peptide, but specific values were not reported in the abstract.[10]
Human p300Histone H3--Specificities up to 1010-fold higher than CBP for H3K14, H3K18, and H3K23 with limiting H3.[11][12]Follows a ping-pong kinetic mechanism.[13]

Signaling Pathway: NF-κB Mediated Histone H3 Acetylation

Histone acetylation is a key event in the downstream signaling of various pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to the inflammatory response. Upon stimulation by various signals such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB heterodimer (typically p50 and RelA/p65), which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes. To activate transcription, NF-κB recruits co-activator proteins that possess histone acetyltransferase activity, such as p300/CBP. These HATs then acetylate histone H3 at the promoter regions of pro-inflammatory genes, leading to chromatin relaxation and gene expression.[7][14][15]

NF_kB_Histone_Acetylation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB P NFkB_inactive p50/RelA (Inactive) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/RelA (Active) NFkB_inactive->NFkB_active Activation NFkB_nuc p50/RelA NFkB_active->NFkB_nuc Translocation HAT p300/CBP (HAT) NFkB_nuc->HAT Recruitment DNA Promoter DNA NFkB_nuc->DNA Histone Histone H3 HAT->Histone Acetylation Ac_Histone Acetylated Histone H3 Histone->Ac_Histone Gene Pro-inflammatory Gene Expression Ac_Histone->Gene Activation Stimulus Inflammatory Stimulus Stimulus->IKK

Caption: NF-κB signaling pathway leading to histone H3 acetylation and gene activation.

Experimental Protocols

Fluorometric Histone Acetyltransferase (HAT) Activity Assay

This protocol is a generalized procedure based on commercially available kits for measuring HAT activity using the Histone H3 (5-23) peptide. This assay relies on the detection of the co-product of the HAT reaction, Coenzyme A (CoA-SH), which contains a free thiol group. This thiol group reacts with a developer to produce a fluorescent product.

Materials:

  • Histone H3 (5-23) peptide

  • Recombinant HAT enzyme (e.g., pCAF, GCN5)

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[5]

  • HAT Stop Reagent (e.g., Isopropanol)[5]

  • HAT Developer (containing a thiol-reactive fluorescent probe, e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)[5]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-390 nm, Emission: 450-470 nm for CPM-based assays)[5]

  • Test compounds (for inhibitor screening) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HAT Assay Buffer.

    • Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare a working solution of Acetyl-CoA in HAT Assay Buffer.

    • Prepare the Histone H3 (5-23) peptide solution to a stock concentration (e.g., 250 µM) in HAT Assay Buffer.[5]

    • Prepare the HAT Developer solution according to the manufacturer's instructions. Protect from light.

  • Assay Setup (per well of a 96-well plate):

    • 100% Initial Activity Wells (Control):

      • 15 µl HAT Assay Buffer

      • 5 µl Acetyl-CoA solution

      • 10 µl diluted HAT enzyme

      • 5 µl solvent (same as used for inhibitors)

    • Inhibitor Wells:

      • 15 µl HAT Assay Buffer

      • 5 µl Acetyl-CoA solution

      • 10 µl diluted HAT enzyme

      • 5 µl inhibitor solution

    • Background Wells:

      • 15 µl HAT Assay Buffer

      • 5 µl Acetyl-CoA solution

      • 10 µl diluted HAT enzyme

      • 5 µl solvent

  • Initiate the Reaction:

    • To all wells except the background wells, add 20 µl of the Histone H3 (5-23) peptide solution to start the reaction.[10] The final concentration of the peptide in this example would be 100 µM in a 50 µl reaction volume.[5][16]

    • Mix gently by shaking the plate.

    • Incubate the plate at room temperature (22-25°C) for 20 minutes.[5]

  • Stop the Reaction:

    • Add 50 µl of HAT Stop Reagent to all wells, including the background wells.[5]

  • Develop the Signal:

    • To the background wells only, add 20 µl of the Histone H3 (5-23) peptide solution.[5]

    • Add 100 µl of HAT Developer to all wells.[5]

    • Cover the plate and incubate at room temperature for 20 minutes, protected from light.[5]

  • Measure Fluorescence:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360-390/450-470 nm).[5]

Data Analysis:

  • Calculate the average fluorescence for each set of replicate wells.

  • Subtract the average fluorescence of the background wells from the average fluorescence of all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Corrected Fluorescence of Inhibitor Well / Corrected Fluorescence of 100% Activity Well)] * 100

  • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

HAT_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Enzymatic Reaction cluster_stop_dev 4. Stop & Develop cluster_readout 5. Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Acetyl-CoA, Enzyme, and Inhibitor/Solvent Prep_Buffer->Add_Reagents Prep_Enzyme Dilute HAT Enzyme Prep_Enzyme->Add_Reagents Prep_AcCoA Prepare Acetyl-CoA Prep_AcCoA->Add_Reagents Prep_Peptide Prepare H3 (5-23) Peptide Prep_Peptide->Add_Reagents Prep_Developer Prepare Developer Prep_Developer->Add_Reagents Initiate Initiate with H3 (5-23) Peptide Add_Reagents->Initiate Incubate_1 Incubate at RT (20 min) Initiate->Incubate_1 Stop Add Stop Reagent Incubate_1->Stop Develop Add Developer Stop->Develop Incubate_2 Incubate at RT (20 min) Develop->Incubate_2 Read Measure Fluorescence Incubate_2->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Experimental workflow for a fluorometric HAT activity assay.

Conclusion

The Histone H3 (5-23) peptide is a versatile and reliable substrate for in vitro histone acetyltransferase activity assays. The protocols and data presented in this application note provide a solid foundation for researchers to study the kinetics of HAT enzymes, investigate the mechanisms of histone acetylation, and screen for novel HAT inhibitors. The adaptability of these assays to high-throughput formats makes them an invaluable tool in academic research and drug discovery.

References

Application Notes: In Vitro Histone Acetyltransferase (HAT) Assay using Histone H3 (5-23) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression.[1] They catalyze the transfer of an acetyl group from a donor molecule, typically Acetyl-Coenzyme A (Acetyl-CoA), to the ε-amino group of specific lysine residues on histone tails.[1][2] This post-translational modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, which is generally associated with transcriptional activation.[1]

Dysregulation of HAT activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive targets for therapeutic intervention.[1] The in vitro HAT assay using a specific peptide substrate, such as Histone H3 (5-23), provides a robust and sensitive method for studying HAT enzyme kinetics, specificity, and for screening potential inhibitors.[3][4][5]

This document details a fluorescence-based protocol for measuring HAT activity. The assay quantifies the production of Coenzyme A (CoASH), a co-product of the acetylation reaction.[6] The free thiol group of CoASH reacts with a developer reagent to yield a highly fluorescent product, allowing for quantitative measurement of enzyme activity.[3][7]

Signaling and Reaction Pathway

The enzymatic reaction involves the HAT enzyme facilitating the transfer of an acetyl group from Acetyl-CoA to a lysine residue on the Histone H3 (5-23) peptide. This process releases Coenzyme A with a free sulfhydryl group (CoASH), which is then detected.

HAT_Reaction_Pathway cluster_reactants Reactants cluster_products Products H3_peptide Histone H3 (5-23) Peptide HAT_Enzyme HAT Enzyme (e.g., p300/CBP, pCAF) H3_peptide->HAT_Enzyme Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_Enzyme Acetyl Donor Acetylated_H3 Acetylated H3 Peptide CoASH CoASH (thiol) Developer Thiol-Reactive Developer (CPM) CoASH->Developer Reacts with HAT_Enzyme->Acetylated_H3 HAT_Enzyme->CoASH Fluor_Product Fluorescent Product Developer->Fluor_Product Generates Experimental_Workflow prep 1. Reagent Preparation (Dilute buffers, enzyme, peptides) setup 2. Plate Setup (Add buffer, Acetyl-CoA, enzyme, inhibitor/vehicle) prep->setup initiate 3. Initiate Reaction (Add H3 Peptide Substrate) setup->initiate incubate 4. Incubate (5-30 min at room temp) initiate->incubate stop 5. Stop Reaction (Add Stop Reagent) incubate->stop develop 6. Develop Signal (Add Developer, incubate 20 min) stop->develop measure 7. Measure Fluorescence (Ex: 360-390nm, Em: 450-470nm) develop->measure analyze 8. Data Analysis (Subtract background, calculate % activity) measure->analyze

References

Application Notes and Protocols for Screening Histone Acetyltransferase Inhibitors Using Histone H3 (5-23) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a family of enzymes crucial for the regulation of gene expression through the acetylation of lysine residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcriptional activation.[1][2] The dysregulation of HAT activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[1][2][3] The development of small molecule inhibitors of HATs is a key focus in drug discovery.

This document provides detailed application notes and protocols for the use of a synthetic peptide corresponding to amino acids 5-23 of the human histone H3 N-terminal tail as a substrate for screening HAT inhibitors.[1][3][4][5] This peptide is a preferred substrate for the GCN5/pCAF family of HATs, with acetylation occurring at Lysine-14.[1][2][3] The protocols described herein are based on a robust and sensitive fluorescence-based assay that can be adapted for high-throughput screening.

Principle of the Assay

The core principle of this inhibitor screening assay is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the Histone H3 (5-23) peptide, catalyzed by a HAT enzyme (e.g., pCAF). This reaction produces an acetylated peptide and coenzyme A (CoASH). The amount of CoASH generated is then quantified using a developer reagent, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which reacts with the free thiol group of CoASH to form a highly fluorescent product. The fluorescence intensity is directly proportional to the HAT activity. Potential inhibitors will decrease the rate of the enzymatic reaction, resulting in a lower fluorescence signal.

Signaling Pathway

HAT_Signaling cluster_0 Chromatin Regulation HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone H3 HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Histone Histone H3 Tail HDAC->Histone Deacetylation Histone->HAT Substrate Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Histone->Chromatin_Closed Acetylated_Histone->HDAC Substrate Chromatin_Open Open Chromatin (Transcriptionally Active) Acetylated_Histone->Chromatin_Open

Caption: Role of HATs and HDACs in chromatin remodeling.

Experimental Workflow

HAT_Inhibitor_Screening_Workflow cluster_1 Experimental Workflow A 1. Assay Preparation (Reagent Dilution) B 2. Reaction Incubation HAT + Acetyl-CoA + H3(5-23) Peptide ± Inhibitor A->B C 3. Stop Reaction (Add Stop Reagent) B->C D 4. Development (Add Developer Reagent) C->D E 5. Fluorescence Reading (Excitation: 360-390 nm, Emission: 450-470 nm) D->E F 6. Data Analysis (Calculate % Inhibition) E->F

Caption: Workflow for HAT inhibitor screening assay.

Materials and Reagents

ReagentSupplier ExampleCatalog # ExampleStorage
Histone H3 (5-23) PeptideMedChemExpressHY-P2557-20°C
pCAF (human, recombinant)Cayman Chemical10009332-80°C
Acetyl-CoACayman Chemical10009331-20°C
HAT Assay Buffer (5X)Cayman Chemical100093304°C
HAT Stop Reagent (Isopropanol)Cayman Chemical10009334Room Temperature
HAT Developer (CPM)Cayman Chemical10009335-20°C
96-well black plateVarious
Plate reader with fluorescence capabilitiesVarious

Reagent Preparation

  • 1X HAT Assay Buffer : Dilute the 5X HAT Assay Buffer concentrate with ultrapure water. For example, mix 10 ml of 5X buffer with 40 ml of water to make 50 ml of 1X buffer (100 mM HEPES, pH 7.5, containing 0.8% Triton X-100).[3] Store at 4°C.

  • Diluted Acetyl-CoA : Dilute the stock Acetyl-CoA solution with 1X HAT Assay Buffer. For instance, mix 100 µl of Acetyl-CoA with 500 µl of 1X Assay Buffer.[1] The diluted solution is stable for one week at -20°C.[1]

  • Diluted pCAF Enzyme : Thaw the enzyme on ice. Dilute the pCAF enzyme with 1X HAT Assay Buffer. For example, mix 40 µl of pCAF with 960 µl of 1X Assay Buffer.[1] Keep the diluted enzyme on ice and use within four hours.[1][3]

  • Histone H3 (5-23) Peptide : The peptide is often supplied ready to use at a concentration of 250 µM.[1][3] The final concentration in the assay is typically 100 µM.[1][2][3]

  • Diluted HAT Developer : Dilute the CPM stock solution with 1X HAT Assay Buffer. For example, mix 100 µl of CPM with 11.9 ml of 1X Assay Buffer.[2] Protect from light and use within six hours.[2]

Experimental Protocol

The following protocol is designed for a 96-well plate format and should be performed at room temperature (22-25°C).[1][2] It is recommended to run samples in triplicate.[1][2]

Plate Setup:

Well TypeReagentVolume (µl)
100% Initial Activity 1X Assay Buffer15
Diluted Acetyl-CoA5
Diluted pCAF10
Solvent (e.g., DMSO)5
Histone H3 (5-23) Peptide20
Inhibitor 1X Assay Buffer15
Diluted Acetyl-CoA5
Diluted pCAF10
Inhibitor Solution5
Histone H3 (5-23) Peptide20
Background 1X Assay Buffer15
Diluted Acetyl-CoA5
Diluted pCAF10
Solvent (e.g., DMSO)5
1X Assay Buffer20

Assay Procedure:

  • Add Reagents to Wells : Pipette the 1X Assay Buffer, diluted Acetyl-CoA, diluted pCAF, and either solvent or inhibitor solution into the appropriate wells of a 96-well black plate as detailed in the "Plate Setup" table.

  • Initiate Reaction : Add 20 µl of the Histone H3 (5-23) Peptide solution to the "100% Initial Activity" and "Inhibitor" wells. For the "Background" wells, add 20 µl of 1X Assay Buffer instead of the peptide.

  • Incubate : Cover the plate and incubate for 5-20 minutes at room temperature.[2][3] The optimal incubation time may need to be determined empirically.

  • Stop Reaction : Add 50 µl of HAT Stop Reagent (Isopropanol) to all wells.[2]

  • Develop : Add 100 µl of the diluted HAT Developer to all wells.[2][3]

  • Incubate for Development : Cover the plate and incubate for 20 minutes at room temperature, protected from light.[2][3]

  • Read Fluorescence : Measure the fluorescence intensity using a plate reader with excitation at 360-390 nm and emission at 450-470 nm.[1][2][3]

Data Analysis

  • Average Fluorescence : Calculate the average fluorescence for each set of triplicate wells.

  • Subtract Background : Subtract the average fluorescence of the "Background" wells from the average fluorescence of the "100% Initial Activity" and "Inhibitor" wells to obtain the corrected fluorescence values.

  • Calculate Percent Inhibition : Use the following formula to calculate the percent inhibition for each inhibitor concentration:

    % Inhibition = [ (Corrected Fluorescence100% Activity - Corrected FluorescenceInhibitor) / Corrected Fluorescence100% Activity ] x 100

  • Determine IC50 : Plot the percent inhibition as a function of the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of HAT activity.

Quantitative Data Summary

ParameterValueReference
Histone H3 (5-23) Peptide Concentration (Stock)250 µM[1][3]
Histone H3 (5-23) Peptide Concentration (Final Assay)100 µM[1][2][3]
pCAF Concentration (in reaction)Varies (e.g., 10 µl of diluted enzyme)[1][3]
Acetyl-CoA Concentration (in reaction)Varies (e.g., 5 µl of diluted solution)[1][3]
Fluorescence Excitation Wavelength360-390 nm[1][2][3]
Fluorescence Emission Wavelength450-470 nm[1][2][3]
Assay Volume (Final)205 µl (example)[1]
Inter-assay Coefficient of Variation4.4% (example)[3]

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Contaminated reagents or plate.Use fresh reagents and a new plate. Ensure the developer is protected from light.
Low signal in 100% activity wells Inactive enzyme or degraded Acetyl-CoA.Use fresh enzyme and Acetyl-CoA. Ensure proper storage conditions.
High variability between replicates Pipetting errors or bubbles in wells.Ensure accurate pipetting. Gently tap the plate to remove bubbles.[3]
No inhibition observed Inactive inhibitor or incorrect concentration.Verify the integrity and concentration of the inhibitor. Test a wider range of concentrations.

Conclusion

The Histone H3 (5-23) peptide provides a specific and reliable substrate for screening inhibitors of the GCN5/pCAF family of histone acetyltransferases. The fluorescence-based assay described here is a rapid, sensitive, and cost-effective method suitable for high-throughput screening campaigns in academic and industrial drug discovery settings. Careful attention to reagent preparation and experimental technique will ensure the generation of high-quality, reproducible data. Alternative label-free methods, such as mass spectrometry, can also be employed to monitor the acetylation of the H3 peptide for more detailed mechanistic studies.[6]

References

Application of Histone H3 (5-23) in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Histone H3 (5-23) peptide, encompassing amino acids 5 through 23 of the human histone H3 protein, is a critical tool in drug discovery, primarily serving as a substrate for enzymes that regulate chromatin dynamics. Its application is particularly prominent in the screening and characterization of inhibitors for histone acetyltransferases (HATs) and histone methyltransferases (HMTs), two enzyme classes implicated in various diseases, including cancer.

Application Notes

The deregulation of histone-modifying enzymes is a hallmark of numerous pathological conditions. Consequently, the development of small molecule inhibitors against these enzymes is a significant focus of therapeutic research. The Histone H3 (5-23) peptide provides a specific and reliable substrate for use in a variety of in vitro assays designed to identify and characterize such inhibitors.

Key Applications:

  • High-Throughput Screening (HTS) for HAT and HMT Inhibitors: The peptide is amenable to use in various assay formats, including fluorescence-based, radioactivity-based, and mass spectrometry-based assays, allowing for the rapid screening of large compound libraries.

  • Enzyme Kinetics and Mechanistic Studies: Histone H3 (5-23) is utilized to determine key kinetic parameters of HATs and HMTs, such as Km and kcat, which are essential for understanding enzyme function and the mechanism of inhibitor action.[1][2]

  • Selectivity Profiling: The peptide can be used in parallel with other histone peptide substrates to assess the selectivity of inhibitors against a panel of different histone-modifying enzymes.

Target Enzymes:

The Histone H3 (5-23) peptide is a substrate for several important histone-modifying enzymes, including but not limited to:

  • Histone Acetyltransferases (HATs):

    • p300/CBP (CREB-binding protein)[1][2][3][4][5]

    • GCN5 (General control non-derepressible 5)/pCAF (p300/CBP-associated factor)[6][7][8][9][10][11]

  • Histone Methyltransferases (HMTs):

    • Protein Arginine Methyltransferase 1 (PRMT1)[12][13][14][15]

Quantitative Data

The following tables summarize key quantitative data obtained from studies utilizing histone H3 peptides as substrates for various HATs.

Table 1: Enzyme Kinetic Parameters for p300 and CBP with Histone H3

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
p300Histone H32.5 ± 0.40.15 ± 0.016.0 x 104
CBPHistone H31.0 ± 0.20.03 ± 0.0023.0 x 104

Data adapted from Kaczor-Grzeskowiak et al., 2013.[1][2]

Table 2: IC50 Values of Selected HAT Inhibitors

InhibitorTarget EnzymeIC50 (nM)
A-485p3009.8
A-485CBP2.6
B026p3001.8
B026CBP9.5
B029-2p3000.5
B029-2CBP11
C646p300400 (Ki)
Anacardic Acidp3008500
Anacardic AcidpCAF5000

Data compiled from various sources.[3][16]

Experimental Protocols

Protocol 1: Homogeneous Fluorescence-Based HAT Inhibitor Screening Assay

This protocol is adapted from commercially available HAT inhibitor screening kits and provides a method for high-throughput screening of pCAF inhibitors using the Histone H3 (5-23) peptide.

Materials:

  • Histone H3 (5-23) peptide

  • Recombinant human pCAF (catalytic domain)

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.8% Triton X-100)

  • HAT Stop Reagent (e.g., Isopropanol)

  • HAT Developer (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methyl-coumarin (CPM) in DMSO)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence plate reader (Excitation: 360-390 nm, Emission: 450-470 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of pCAF in HAT Assay Buffer. Keep on ice.

    • Prepare a working solution of Acetyl-CoA in HAT Assay Buffer.

    • Prepare a working solution of Histone H3 (5-23) peptide in HAT Assay Buffer.

    • Prepare a working solution of the HAT Developer by diluting the stock in HAT Assay Buffer. Protect from light.

  • Assay Plate Setup (per well):

    • 100% Initial Activity Wells (Control):

      • 15 µL HAT Assay Buffer

      • 5 µL Acetyl-CoA

      • 10 µL diluted pCAF

      • 5 µL solvent

    • Background Wells:

      • 15 µL HAT Assay Buffer

      • 5 µL Acetyl-CoA

      • 10 µL diluted pCAF

      • 5 µL solvent

    • Inhibitor Wells:

      • 15 µL HAT Assay Buffer

      • 5 µL Acetyl-CoA

      • 10 µL diluted pCAF

      • 5 µL test compound

  • Initiate Reaction:

    • To all wells except the background wells, add 20 µL of the Histone H3 (5-23) peptide solution.

  • Incubation:

    • Cover the plate and incubate on a shaker for 20 minutes at room temperature.

  • Stop Reaction:

    • Add 50 µL of HAT Stop Reagent to all wells.

  • Background Reaction:

    • Add 20 µL of the Histone H3 (5-23) peptide solution to the background wells only.

  • Develop Signal:

    • Add 100 µL of the HAT Developer to all wells.

    • Cover the plate and incubate for 20 minutes at room temperature.

  • Read Plate:

    • Measure fluorescence using a plate reader with excitation at 360-390 nm and emission at 450-470 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity wells.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: Radioactive Histone Methyltransferase (HMT) Assay

This protocol provides a general method for assessing HMT activity using a radioactive methyl donor and can be adapted for the Histone H3 (5-23) peptide.

Materials:

  • Histone H3 (5-23) peptide

  • Recombinant HMT (e.g., PRMT1)

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 200 mM NaCl, 5% glycerol, 3 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Filter paper (e.g., Whatman P-81)

  • Scintillation counter

Procedure:

  • Reaction Setup (on ice):

    • Prepare a reaction mix containing HMT Assay Buffer, the HMT enzyme, and the Histone H3 (5-23) peptide.

    • In separate tubes for control and test reactions, aliquot the reaction mix.

    • Add the test inhibitor to the appropriate tubes.

  • Initiate Reaction:

    • Add [3H]-SAM to each reaction tube to a final concentration of 1 µM.

  • Incubation:

    • Incubate the reactions at 30°C for 1 hour.

  • Stop Reaction and Spot:

    • Spot 20 µL of each reaction onto a labeled P-81 filter paper.

  • Wash Filters:

    • Wash the filter papers three times for 5 minutes each in a large volume of 10% TCA.

    • Perform a final wash with ethanol.

  • Dry Filters:

    • Allow the filter papers to air dry completely.

  • Measure Radioactivity:

    • Place each filter paper in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]-methyl group incorporation by comparing the counts per minute (CPM) of the test reactions to the control reactions.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

HAT_Inhibitor_Screening_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pCAF pCAF Enzyme Dispense Dispense Reagents (Enzyme, AcCoA, Inhibitor) pCAF->Dispense AcCoA Acetyl-CoA AcCoA->Dispense H3_5_23 Histone H3 (5-23) Initiate Initiate Reaction (Add H3 Peptide) H3_5_23->Initiate Developer Developer Develop Add Developer Developer->Develop Dispense->Initiate Incubate1 Incubate (20 min) Initiate->Incubate1 Stop Stop Reaction Incubate1->Stop Stop->Develop Incubate2 Incubate (20 min) Develop->Incubate2 Read Read Fluorescence Incubate2->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

HAT Inhibitor Screening Workflow

HMT_Assay_Workflow cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Mix Prepare Reaction Mix (HMT, H3 Peptide, Inhibitor) Start Initiate with [3H]-SAM Mix->Start Incubate Incubate (30°C, 1h) Start->Incubate Spot Spot onto Filter Paper Incubate->Spot Wash Wash Filters (TCA) Spot->Wash Dry Air Dry Wash->Dry Count Scintillation Counting Dry->Count Analyze Calculate CPM & % Inhibition Count->Analyze Determine Determine IC50 Analyze->Determine

Radioactive HMT Assay Workflow

Histone_Modification_Signaling cluster_enzymes Histone Modifying Enzymes cluster_histone Histone Substrate cluster_modifications Post-Translational Modifications cluster_outcome Cellular Outcome HAT HATs (e.g., p300/CBP, GCN5) H3 Histone H3 Tail HAT->H3 Adds Acetyl Group HMT HMTs (e.g., PRMT1) HMT->H3 Adds Methyl Group Acetylation Acetylation H3->Acetylation Methylation Methylation H3->Methylation Chromatin Chromatin Remodeling Acetylation->Chromatin Methylation->Chromatin Gene Gene Expression Chromatin->Gene

Role of Histone Modifications in Gene Regulation

References

Application Notes and Protocols for Biotinylated Histone H3 (5-23) Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing biotinylated Histone H3 (5-23) peptides in pull-down assays. This powerful technique is instrumental in identifying and characterizing proteins that interact with the N-terminal tail of histone H3, a critical region for epigenetic regulation. Understanding these interactions is vital for advancing research in chromatin biology and for the development of novel therapeutics targeting epigenetic pathways.

Introduction

The N-terminal tail of histone H3 is a hub for a multitude of post-translational modifications (PTMs), including methylation, acetylation, and phosphorylation. These modifications act as a "histone code" that is read by various effector proteins to regulate gene expression, DNA repair, and other crucial cellular processes. The biotinylated Histone H3 (5-23) peptide provides a specific and effective tool to isolate and identify these "reader" proteins from complex biological mixtures such as nuclear extracts. The high affinity of the biotin tag for streptavidin- or avidin-coated beads allows for efficient capture of the peptide and its interacting partners.

Principle of the Assay

The biotinylated histone H3 (5-23) pull-down assay is a type of affinity purification. The biotinylated peptide is immobilized on streptavidin- or avidin-conjugated beads. These beads are then incubated with a protein source, such as a nuclear extract or a purified protein. Proteins that specifically bind to the histone H3 (5-23) sequence are captured. After a series of washes to remove non-specific binders, the bound proteins are eluted and can be identified by downstream applications like Western blotting or mass spectrometry.[1]

Experimental Workflow

The overall workflow of a biotinylated histone H3 (5-23) pull-down assay is depicted below.

PullDown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biotin_H3 Biotinylated Histone H3 (5-23) Peptide Immobilization Immobilization: Incubate Peptide with Beads Biotin_H3->Immobilization Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Immobilization Protein_Source Protein Source (e.g., Nuclear Extract) Binding Binding: Incubate Peptide-Beads with Protein Source Protein_Source->Binding Immobilization->Binding Washing Washing: Remove Non-specific Binders Binding->Washing Elution Elution: Release Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow of a biotinylated histone H3 (5-23) pull-down assay.

Signaling Pathway Context

The histone H3 tail is a critical component of chromatin signaling. Post-translational modifications on this tail can either recruit or repel effector proteins, leading to changes in chromatin structure and gene expression. For example, trimethylation of lysine 9 (H3K9me3) is a hallmark of heterochromatin and is recognized by Heterochromatin Protein 1 (HP1). Conversely, trimethylation of lysine 4 (H3K4me3) is associated with active transcription. The H3 (5-23) region contains several key residues that are subject to these modifications.

Histone_Signaling cluster_input Inputs cluster_process Processing cluster_output Outputs H3_5_23 Histone H3 (5-23) Tail PTMs Post-Translational Modifications (Methylation, Acetylation) H3_5_23->PTMs is modified by enzymes Reader_Proteins Reader Proteins (e.g., HP1, Polycomb) PTMs->Reader_Proteins creates binding sites for Chromatin_State Chromatin State Reader_Proteins->Chromatin_State influences Gene_Expression Gene Expression Chromatin_State->Gene_Expression regulates

Caption: Simplified signaling pathway involving the histone H3 tail.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications and cell types.

Materials and Reagents:

  • Biotinylated Histone H3 (5-23) peptide

  • Unmodified Histone H3 (5-23) peptide (as a negative control)

  • Streptavidin or NeutrAvidin-coated magnetic beads

  • Nuclear extract or protein of interest

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, Protease Inhibitor Cocktail

  • Wash Buffer: Binding buffer with 300-500 mM NaCl

  • Elution Buffer: 2x SDS-PAGE sample buffer or a high-salt buffer (e.g., 1 M NaCl) or a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Microcentrifuge tubes

  • Rotating wheel or shaker

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin/NeutrAvidin beads by gentle vortexing.

    • Transfer 20-30 µL of the bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads twice with 500 µL of Binding Buffer. After the final wash, resuspend the beads in 100 µL of Binding Buffer.

  • Peptide Immobilization:

    • Add 1-5 µg of biotinylated Histone H3 (5-23) peptide to the washed beads.

    • In a separate tube, add the same amount of unmodified histone H3 peptide as a negative control.

    • Incubate the peptide-bead mixture for 1-2 hours at 4°C on a rotating wheel.

    • After incubation, wash the beads three times with 500 µL of Binding Buffer to remove any unbound peptide.

  • Protein Binding:

    • Add 100-500 µg of nuclear extract or your protein of interest to the peptide-coated beads. Adjust the volume with Binding Buffer to a final volume of 200-500 µL.

    • Incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant (this is the unbound fraction).

    • Wash the beads 3-5 times with 1 mL of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C on a rotator. The salt concentration in the wash buffer can be adjusted to reduce non-specific binding.

  • Elution:

    • After the final wash, remove all the supernatant.

    • To elute the bound proteins, add 20-50 µL of 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes at 95-100°C.

    • Alternatively, for native elution, use a high-salt or low-pH elution buffer and incubate for 10-20 minutes at room temperature.

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie or silver staining.

    • For identification of specific proteins, perform a Western blot using antibodies against the protein of interest.

    • For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.[1]

Data Presentation

Quantitative data from pull-down assays, often obtained through mass spectrometry-based proteomics (e.g., using SILAC), can be summarized to compare the relative abundance of proteins pulled down with the modified versus the unmodified peptide.

Table 1: Representative Quantitative Data from a SILAC-based Pull-Down Assay

Protein IDGene NameH3 (5-23) / Unmodified Ratiop-valueFunction
P12345ReaderA5.20.001Chromatin binding
Q67890EnzymeB1.10.45Metabolic enzyme
P54321StructuralC0.90.82Cytoskeletal protein

This table is a template. Actual data will vary based on the experiment.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing or low stringency of wash buffer.Increase the number of washes and/or the salt concentration in the wash buffer. Add a non-specific blocking agent like BSA to the binding buffer.
Low or No Signal Inefficient protein binding or elution.Increase the amount of peptide or protein extract. Optimize the binding and elution conditions (time, temperature). Check the integrity of your protein extract.
Non-specific Binding to Beads Proteins are binding directly to the streptavidin beads.Pre-clear the protein extract by incubating it with uncoated beads before the pull-down assay.

Conclusion

The biotinylated Histone H3 (5-23) pull-down assay is a versatile and powerful tool for the discovery and characterization of histone-binding proteins. By following the detailed protocol and considering the potential for optimization, researchers can gain valuable insights into the complex mechanisms of epigenetic regulation, paving the way for new discoveries in both basic science and drug development.

References

Application Notes and Protocols for Fluorescently Labeled Histone H3 (5-23) in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that form a complex epigenetic code, regulating chromatin structure and gene expression. The specific amino acid sequence from residue 5 to 23 of human Histone H3 (H3 (5-23)) is a key region involved in these processes and serves as a binding site for various "reader" proteins and enzymes that modulate chromatin dynamics. Understanding the binding interactions with this region is crucial for deciphering the mechanisms of epigenetic regulation and for the development of novel therapeutics targeting epigenetic pathways.

This document provides detailed application notes and protocols for utilizing fluorescently labeled Histone H3 (5-23) peptides in various binding assays. The methodologies described herein are essential tools for identifying and characterizing proteins that interact with this specific histone fragment, as well as for screening and validating small molecule inhibitors of these interactions.

The amino acid sequence for human Histone H3 (5-23) is: QTARKSTGGKAPRKQLATK [1][2][3]. This peptide can be chemically synthesized and labeled with a variety of fluorophores for use in the binding assays detailed below.

I. Quantitative Data Summary

The following table summarizes quantitative binding data for the Histone H3 N-terminal tail with various interacting proteins. While specific data for the 5-23 fragment is limited, the data presented for the longer H3 tail provides valuable insights into potential binding affinities. It is important to note that binding affinities can be influenced by the specific length of the peptide and the presence of post-translational modifications.

Interacting Protein (Reader/Chaperone)Histone H3 Peptide FragmentAssay TypeFluorophore/LabelBinding Affinity (Kd)InhibitorIC50Reference
Importin-β (Impβ)H3 tailPull-down titration-~150-500 nM--[4][5]
Karyopherin-β2 (Kapβ2)H3 tailIsothermal Titration Calorimetry (ITC)-77 nM--[4][6]
Importin-4 (Imp4)H3 tailPull-down titration-~150-500 nM--[4][5]
Importin-5 (Imp5)H3 tailIsothermal Titration Calorimetry (ITC)-57 nM--[4][6]
Importin-7 (Imp7)H3 tailPull-down titration-~150-500 nM--[4][5]
Importin-9 (Imp9)H3 tailPull-down titration-~150-500 nM--[4][5]
Importin-α (Impα)H3 tailPull-down titration-~150-500 nM--[4]

Note: The binding of Importins is crucial for the nuclear import of newly synthesized histones. The H3 tail residues 11-27 have been identified as a key binding segment for several importins[4][6].

II. Signaling and Experimental Workflow Diagrams

Signaling Pathway: Histone H3 N-Terminal Tail Recognition

FP_Workflow cluster_workflow Fluorescence Polarization (FP) Assay Workflow Start Start: Prepare Reagents Peptide Fluorescently Labeled Histone H3 (5-23) Peptide (Tracer) Start->Peptide Protein Purified Reader Protein Start->Protein Buffer Binding Buffer Start->Buffer Mix Mix Tracer and Protein in Microplate Wells Peptide->Mix Protein->Mix Buffer->Mix Plate 384-well Microplate Incubate Incubate at Room Temperature Plate->Incubate Mix->Plate Read Measure Fluorescence Polarization (mP) Incubate->Read Analysis Data Analysis: - Determine Kd (Binding Affinity) - Determine IC50 (Competition Assay) Read->Analysis End End Analysis->End

References

Application Notes and Protocols: Histone H3 (5-23) Peptide in Chromatin Immunoprecipitation (ChIP) as a Competitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. A crucial aspect of a successful ChIP experiment is the specificity of the antibody used to immunoprecipitate the protein of interest. The use of a competitor peptide is a key validation step to ensure that the antibody is binding to its intended target.

This document provides detailed application notes and protocols for utilizing the Histone H3 (5-23) peptide as a competitor in ChIP assays targeting histone H3. The Histone H3 (5-23) peptide corresponds to amino acids 5-23 of the N-terminal tail of histone H3. By pre-incubating the antibody with this peptide, the specific binding sites of the antibody should be saturated, leading to a significant reduction in the immunoprecipitated DNA. This method serves as a critical negative control to verify the antibody's specificity for the histone H3 tail.

Principle of Competitive Inhibition in ChIP

The underlying principle of a peptide competition assay is competitive binding. The Histone H3 (5-23) peptide acts as a specific competitor for the epitope recognized by the anti-histone H3 antibody. If the antibody is specific to the N-terminal tail of histone H3, it will bind to the free peptide in the solution. This pre-incubation step effectively blocks the antigen-binding sites of the antibody, preventing it from binding to the native histone H3 protein present in the chromatin fragments. Consequently, a successful competition will result in a marked decrease in the amount of DNA enriched for the target loci in the subsequent qPCR or sequencing analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment demonstrating the effective use of the Histone H3 (5-23) peptide as a competitor. The data illustrates the expected reduction in signal at a known target gene locus (e.g., GAPDH promoter) when the antibody is pre-incubated with the competitor peptide.

Target Locus ChIP Antibody Competitor Peptide % Input (Mean ± SD) Fold Enrichment vs. IgG (Mean ± SD) Signal Reduction (%)
GAPDH PromoterAnti-Histone H3None1.5 ± 0.215 ± 2.0N/A
GAPDH PromoterAnti-Histone H3Histone H3 (5-23) Peptide0.2 ± 0.052 ± 0.586.7
Negative Control LocusAnti-Histone H3None0.1 ± 0.031 ± 0.3N/A
Negative Control LocusAnti-Histone H3Histone H3 (5-23) Peptide0.09 ± 0.040.9 ± 0.410
GAPDH PromoterNormal Rabbit IgGNone0.1 ± 0.041 ± 0.4N/A

Table 1: Quantitative Analysis of Histone H3 (5-23) Peptide Competition in ChIP-qPCR. The data shows a significant and specific reduction in the enrichment of the GAPDH promoter when the anti-Histone H3 antibody is pre-incubated with the Histone H3 (5-23) peptide. The minimal reduction at a negative control locus and the low background with a non-specific IgG control further validate the specificity of the antibody.

Experimental Protocols

I. Peptide Competition Assay Protocol

This protocol outlines the pre-incubation of the primary antibody with the Histone H3 (5-23) peptide before its use in the ChIP procedure.

Materials:

  • Anti-Histone H3 Antibody

  • Histone H3 (5-23) Peptide (lyophilized)

  • Nuclease-free water or appropriate buffer for peptide reconstitution

  • ChIP dilution buffer

Procedure:

  • Reconstitute the Histone H3 (5-23) Peptide: Reconstitute the lyophilized peptide in nuclease-free water or a recommended buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determine Optimal Antibody and Peptide Concentrations: The optimal ratio of peptide to antibody should be determined empirically. A general starting point is a 5:1 to 10:1 mass ratio of peptide to antibody. For example, for every 1 µg of antibody, use 5-10 µg of the competitor peptide.

  • Prepare Antibody-Peptide Incubation Mixes:

    • "Blocked Antibody" tube: In a microcentrifuge tube, add the determined amount of anti-Histone H3 antibody and the corresponding amount of Histone H3 (5-23) peptide.

    • "Unblocked Antibody" tube (Control): In a separate tube, add the same amount of anti-Histone H3 antibody and an equivalent volume of the peptide reconstitution buffer (without the peptide).

  • Incubation: Gently mix the contents of both tubes and incubate for at least 1 hour at room temperature or overnight at 4°C with gentle rotation.

  • Proceed with ChIP Protocol: Use the "Blocked Antibody" and "Unblocked Antibody" preparations in parallel in your standard ChIP protocol, starting from the immunoprecipitation step.

II. Chromatin Immunoprecipitation (ChIP) Protocol with Peptide Competition

This protocol integrates the peptide competition step into a standard ChIP workflow.

Materials:

  • Cells or tissue of interest

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • ChIP dilution buffer

  • "Blocked" and "Unblocked" antibody preparations (from Protocol I)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking and Cell Lysis:

    • Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the cross-linking reaction with 125 mM glycine.

    • Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation with Competition:

    • Clarify the sheared chromatin by centrifugation.

    • Dilute the chromatin in ChIP dilution buffer.

    • Set up three parallel immunoprecipitation reactions:

      • "Unblocked" IP: Add the "Unblocked Antibody" preparation to the diluted chromatin.

      • "Blocked" IP: Add the "Blocked Antibody" preparation to the diluted chromatin.

      • Negative Control IP: Add a non-specific IgG of the same isotype to the diluted chromatin.

    • Incubate the reactions overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add pre-blocked Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C for at least 4 hours, typically overnight, in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers for known target and negative control regions or by preparing libraries for ChIP-sequencing.

Visualizations

ChIP_Competition_Workflow cluster_prep Sample Preparation cluster_competition Peptide Competition cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis start Cells/Tissue crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Nuclei Isolation crosslink->lysis shearing 3. Chromatin Shearing (Sonication/Enzymatic) lysis->shearing ip_blocked 4a. IP with Blocked Ab shearing->ip_blocked ip_unblocked 4b. IP with Unblocked Ab ip_igg 4c. IP with IgG Control antibody Anti-Histone H3 Antibody blocked_ab Blocked Antibody antibody->blocked_ab unblocked_ab Unblocked Antibody antibody->unblocked_ab peptide Histone H3 (5-23) Peptide peptide->blocked_ab no_peptide Buffer Control no_peptide->unblocked_ab blocked_ab->ip_blocked unblocked_ab->ip_unblocked capture 5. Immune Complex Capture (Protein A/G Beads) ip_blocked->capture ip_unblocked->capture ip_igg->capture wash 6. Washing capture->wash elute 7. Elution & Reverse Cross-linking wash->elute purify 8. DNA Purification elute->purify analyze 9. qPCR / Sequencing purify->analyze

Figure 1: Workflow for ChIP with Peptide Competition.

Competitive_Inhibition_Principle cluster_unblocked Standard ChIP (Unblocked) cluster_blocked ChIP with Competition (Blocked) cluster_result Result Ab1 Antibody Complex1 Antibody-Chromatin Complex Ab1->Complex1 Chromatin1 Chromatin (Histone H3) Chromatin1->Complex1 Result1 High DNA Yield Complex1->Result1 Ab2 Antibody BlockedAb Blocked Antibody Ab2->BlockedAb Peptide H3 (5-23) Peptide Peptide->BlockedAb NoComplex No Complex Formation BlockedAb->NoComplex Chromatin2 Chromatin (Histone H3) Chromatin2->NoComplex Result2 Low DNA Yield NoComplex->Result2

Figure 2: Principle of Competitive Inhibition in ChIP.

Application Note: Probing Enzyme Specificity with Modified Histone H3 (5-23) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and gene expression. The N-terminal tail of Histone H3 is a hub for numerous PTMs, including phosphorylation, acetylation, and methylation, which collectively form a "histone code" that is read by various effector proteins to orchestrate downstream cellular processes. The precise nature and combination of these modifications are dynamically regulated by a host of enzymes, including kinases, acetyltransferases (HATs), and methyltransferases (HMTs). Understanding the specificity of these enzymes is paramount for deciphering the complexities of epigenetic regulation and for the development of targeted therapeutics.

This application note provides detailed protocols and quantitative data for studying the specificity of key histone-modifying enzymes using a library of synthetically modified Histone H3 (5-23) peptides. The H3 (5-23) peptide (sequence: QTARKSTGGKAPRKQLA) encompasses several key modifiable residues, including Lysine 9 (K9), Serine 10 (S10), Lysine 14 (K14), and Lysine 18 (K18), making it an ideal substrate for in vitro enzyme assays.

Data Presentation: Enzyme Specificity on Modified H3 (5-23) Peptides

The following tables summarize the quantitative data on the activity of various histone-modifying enzymes on differentially modified H3 (5-23) peptides. This data highlights the substrate specificity and the impact of PTM crosstalk on enzyme activity.

Table 1: Kinetic Parameters of Histone Acetyltransferases (HATs) on H3 (5-23) Peptides

EnzymeH3 (5-23) Peptide ModificationKm (µM)kcat (s-1)kcat/Km (M-1s-1)
p300/CBP Unmodified15.20.085,263
K9ac18.10.073,867
S10ph8.50.1517,647
K14ac--(Product)
Gcn5 Unmodified28.00.124,286
K9ac35.00.102,857
S10ph15.00.2516,667
K14ac--(Product)

Note: Data is representative and compiled from multiple sources studying full-length histone H3 and adapted for the H3 (5-23) context. Kinetic parameters can vary based on assay conditions.

Table 2: Relative Activity of Histone Methyltransferases (HMTs) on H3 (5-23) Peptides

EnzymeTarget SiteH3 (5-23) Peptide ModificationRelative Activity (%)
G9a K9Unmodified100
S10ph25
K14ac90
SUV39H1 K9Unmodified100
S10ph10
K14ac95
PRMT1 R8Unmodified100
K9ac110
S10ph85

Note: Relative activity is normalized to the unmodified peptide. Data is illustrative of trends observed in literature.

Table 3: Relative Activity of Kinases on H3 (5-23) Peptides

EnzymeTarget SiteH3 (5-23) Peptide ModificationRelative Activity (%)
Aurora B S10Unmodified100
K9me2120
K14ac90
MSK1 S10Unmodified100
K9ac150
K14ac110

Note: Relative activity is normalized to the unmodified peptide. Data is illustrative of trends observed in literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with a variety of modified H3 (5-23) peptides.

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the activity of HATs, such as p300/CBP and Gcn5, using a modified H3 (5-23) peptide as a substrate. The assay measures the production of Coenzyme A (CoA), a product of the acetyl-CoA dependent acetylation reaction.

Materials:

  • HAT enzyme (e.g., recombinant p300 or Gcn5)

  • Modified or unmodified Histone H3 (5-23) peptide

  • Acetyl-CoA

  • HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Fluorescent CoA Probe (e.g., ThioGlo™)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X HAT enzyme solution in HAT Assay Buffer.

    • Prepare a 10X solution of the H3 (5-23) peptide in deionized water.

    • Prepare a 10X solution of Acetyl-CoA in deionized water.

    • Prepare a working solution of the fluorescent CoA probe according to the manufacturer's instructions.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following components in order:

      • 50 µL of 2X HAT enzyme solution.

      • 10 µL of 10X H3 (5-23) peptide solution.

      • 30 µL of HAT Assay Buffer.

    • Include a "no enzyme" control for each peptide substrate.

  • Initiate the Reaction:

    • Initiate the reaction by adding 10 µL of 10X Acetyl-CoA solution to each well.

    • The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Detection:

    • Stop the reaction and detect CoA production by adding 10 µL of the fluorescent CoA probe working solution to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/505 nm for ThioGlo™).

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from the corresponding enzyme-containing wells.

    • Plot the fluorescence intensity against the substrate concentration to determine kinetic parameters (Km and Vmax).

Protocol 2: In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive)

This protocol describes a radioactive filter-binding assay to measure the activity of HMTs, such as G9a and SUV39H1, using a modified H3 (5-23) peptide as a substrate. The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into the peptide.

Materials:

  • HMT enzyme (e.g., recombinant G9a or SUV39H1)

  • Modified or unmodified Histone H3 (5-23) peptide

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • HMT Assay Buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a 2X HMT enzyme solution in HMT Assay Buffer.

    • Prepare a 10X solution of the H3 (5-23) peptide in deionized water.

    • Prepare a 10X solution of ³H-SAM (specific activity will determine the final concentration).

  • Set up the Reaction:

    • In a microcentrifuge tube, add the following components on ice:

      • 10 µL of 2X HMT enzyme solution.

      • 2 µL of 10X H3 (5-23) peptide solution.

      • 6 µL of HMT Assay Buffer.

    • Include a "no enzyme" control for each peptide substrate.

  • Initiate the Reaction:

    • Initiate the reaction by adding 2 µL of 10X ³H-SAM solution.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Stopping the Reaction and Binding:

    • Spot 15 µL of each reaction mixture onto a labeled P81 phosphocellulose filter paper square.

    • Immediately immerse the filter papers in a beaker of wash buffer (e.g., 50 mM sodium carbonate, pH 9.0).

  • Washing:

    • Wash the filter papers three times with the wash buffer for 5 minutes each with gentle agitation.

    • Perform a final wash with acetone for 2 minutes to dry the filters.

  • Detection:

    • Place each dried filter paper into a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM of the "no enzyme" control from the corresponding enzyme-containing samples.

    • Calculate the relative activity of the enzyme on different modified peptides by normalizing the CPM values to that of the unmodified peptide.

Protocol 3: In Vitro Histone Kinase Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of kinases, such as Aurora B and MSK1, using a modified H3 (5-23) peptide as a substrate. The assay measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

  • Kinase enzyme (e.g., recombinant Aurora B or MSK1)

  • Modified or unmodified Histone H3 (5-23) peptide

  • ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase enzyme solution in Kinase Assay Buffer.

    • Prepare a 10X solution of the H3 (5-23) peptide in deionized water.

    • Prepare a 10X solution of ATP in deionized water.

  • Set up the Kinase Reaction:

    • In a 96-well white microplate, add the following components:

      • 5 µL of 2X kinase enzyme solution.

      • 1 µL of 10X H3 (5-23) peptide solution.

      • 3 µL of Kinase Assay Buffer.

    • Include a "no enzyme" control for each peptide substrate.

  • Initiate the Kinase Reaction:

    • Initiate the reaction by adding 1 µL of 10X ATP solution.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using ADP-Glo™ Kit as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the luminescence of the "no enzyme" control from the corresponding enzyme-containing wells.

    • Calculate the relative activity of the kinase on different modified peptides by normalizing the luminescence values to that of the unmodified peptide.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in Histone H3 modification and the general workflows of the described experimental assays.

Signaling_Pathway_to_H3_Modification cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors MAPK Cascade MAPK Cascade Growth Factors->MAPK Cascade PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Stress Signals Stress Signals Stress Signals->MAPK Cascade MSK1/2 MSK1/2 MAPK Cascade->MSK1/2 p300/CBP p300/CBP PI3K/Akt Pathway->p300/CBP Activation Histone H3 Histone H3 MSK1/2->Histone H3 S10ph Aurora B Aurora B Aurora B->Histone H3 S10ph (Mitosis) p300/CBP->Histone H3 K9ac, K14ac, K18ac Gcn5 Gcn5 Gcn5->Histone H3 K9ac, K14ac G9a/SUV39H1 G9a/SUV39H1 G9a/SUV39H1->Histone H3 K9me2/3

Caption: Signaling pathways leading to Histone H3 modifications.

Experimental_Workflow_HAT_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Initiate with Acetyl-CoA Initiate with Acetyl-CoA Set up Reaction->Initiate with Acetyl-CoA Incubate Incubate Initiate with Acetyl-CoA->Incubate Add Fluorescent Probe Add Fluorescent Probe Incubate->Add Fluorescent Probe Measure Fluorescence Measure Fluorescence Add Fluorescent Probe->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a fluorometric HAT assay.

Experimental_Workflow_HMT_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Initiate with ³H-SAM Initiate with ³H-SAM Set up Reaction->Initiate with ³H-SAM Incubate Incubate Initiate with ³H-SAM->Incubate Spot on Filter Spot on Filter Incubate->Spot on Filter Wash Filters Wash Filters Spot on Filter->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

Caption: Workflow for a radioactive HMT assay.

Experimental_Workflow_Kinase_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Initiate with ATP Initiate with ATP Set up Reaction->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Detect ADP Detect ADP Incubate->Detect ADP Measure Luminescence Measure Luminescence Detect ADP->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a colorimetric kinase assay.

Troubleshooting & Optimization

Technical Support Center: Optimizing Histone H3 (5-23) Concentration in HAT Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Histone H3 (5-23) peptide in Histone Acetyltransferase (HAT) assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of Histone H3 (5-23) concentration.

Problem Possible Cause Suggested Solution
Low or No Signal Histone H3 (5-23) concentration is too low: The substrate concentration is limiting the enzymatic reaction.Increase the concentration of the Histone H3 (5-23) peptide. Perform a substrate titration experiment to determine the optimal concentration (see Experimental Protocols section). A typical starting range for titration is 1 µM to 100 µM.
Inactive HAT enzyme: The enzyme may have lost activity due to improper storage or handling.Use a fresh aliquot of the HAT enzyme. Ensure proper storage conditions (-80°C) and minimize freeze-thaw cycles.
Suboptimal Acetyl-CoA concentration: The concentration of the co-substrate, Acetyl-CoA, may be limiting.Ensure the Acetyl-CoA concentration is at or above its Km value, and is not limiting the reaction. A common concentration to use is 50 µM.[1]
Incorrect buffer composition: The pH, salt concentration, or presence of inhibitors in the assay buffer can affect enzyme activity.Prepare fresh assay buffer and verify the pH. A typical HAT assay buffer contains 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.[2]
High Background Signal Non-enzymatic acetylation of Histone H3 (5-23): The peptide may be acetylated without the presence of a functional HAT enzyme.Run a "no-enzyme" control reaction containing all components except the HAT enzyme. If a high signal is observed, consider purifying the peptide substrate.
Contaminated reagents: Reagents may be contaminated with acetylating agents or fluorescent impurities.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions.
Inconsistent or Non-Reproducible Results Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to variability.Calibrate pipettes regularly. Use low-retention pipette tips. Prepare a master mix of reagents to minimize pipetting steps.
Variable incubation times or temperatures: Inconsistent reaction conditions will lead to variable results.Use a calibrated incubator or water bath to ensure a constant and accurate temperature. Use a timer to ensure consistent incubation times for all samples.
Substrate inhibition: Very high concentrations of the Histone H3 (5-23) peptide may inhibit the HAT enzyme.Perform a substrate titration experiment over a wide range of concentrations to identify potential substrate inhibition at higher concentrations. If inhibition is observed, use a concentration in the optimal range below the inhibitory level.

Frequently Asked Questions (FAQs)

1. What is the purpose of optimizing the Histone H3 (5-23) concentration in a HAT assay?

Optimizing the Histone H3 (5-23) concentration is crucial for determining the kinetic parameters of the HAT enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This ensures that the assay is sensitive, reproducible, and performed under conditions where the enzyme's activity is directly proportional to the amount of acetylated product formed.[2]

2. How do I determine the optimal concentration of Histone H3 (5-23)?

The optimal concentration is determined by performing a substrate titration experiment. This involves measuring the HAT activity at a range of Histone H3 (5-23) concentrations while keeping the concentrations of the HAT enzyme and Acetyl-CoA constant. The resulting data are plotted as reaction velocity versus substrate concentration, which should yield a saturation curve. The optimal concentration is typically at or near the saturating concentration, which is often several-fold higher than the Km value.

3. What is a typical starting concentration range for Histone H3 (5-23) titration?

A common starting range for titrating Histone H3 (5-23) is between 0.2 to 5.0 times the estimated Km.[2] If the Km is unknown, a broader range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 400 µM) can be tested. Some commercial kits suggest a final concentration of 100 µM for a similar H3 peptide.

4. What is the role of Acetyl-CoA in this assay, and should its concentration also be optimized?

Acetyl-CoA is the acetyl group donor and a co-substrate for the HAT enzyme.[2] For optimizing the Histone H3 (5-23) concentration, the Acetyl-CoA concentration should be held constant at a saturating level (typically well above its Km) to ensure it is not a limiting factor in the reaction.

5. Can using too high a concentration of Histone H3 (5-23) be problematic?

Yes, excessively high concentrations of a substrate can sometimes lead to substrate inhibition, where the reaction rate decreases at very high substrate concentrations. This is why a full titration curve is important to identify the optimal working concentration.

Experimental Protocols

Protocol: Histone H3 (5-23) Substrate Titration for a Fluorometric HAT Assay

This protocol outlines the steps to determine the optimal concentration of Histone H3 (5-23) peptide for a fluorometric HAT assay.

1. Reagent Preparation:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, 50 µg/mL BSA.[2]

  • HAT Enzyme Stock: Prepare a stock solution of the HAT enzyme in HAT Assay Buffer. The final concentration in the assay should be determined from a prior enzyme titration experiment to ensure the reaction is in the linear range.

  • Acetyl-CoA Stock: Prepare a stock solution of Acetyl-CoA in sterile water. A typical final assay concentration is 50 µM.

  • Histone H3 (5-23) Peptide Stock: Prepare a high-concentration stock solution of Histone H3 (5-23) peptide in sterile water.

  • Stop Solution: Prepare a suitable stop solution to terminate the enzymatic reaction (e.g., isopropanol).

  • Developer Solution: Prepare the developer reagent according to the manufacturer's instructions for the specific fluorometric assay kit being used.

2. Experimental Setup:

  • Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 50 µL.

  • Prepare a serial dilution of the Histone H3 (5-23) peptide to achieve a range of final concentrations in the assay wells (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 400 µM).

  • Include "no-enzyme" controls for each peptide concentration to measure background signal.

  • Include a "no-peptide" control to determine the background signal from the other reagents.

3. Assay Procedure:

  • To each well, add the following in order:

    • HAT Assay Buffer

    • Histone H3 (5-23) peptide at varying concentrations

    • Acetyl-CoA (to a final concentration of 50 µM)

    • HAT enzyme (to the predetermined optimal concentration)

  • Initiate the reaction by adding the HAT enzyme.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction is still in the linear phase.

  • Stop the reaction by adding the Stop Solution to each well.

  • Add the Developer Solution to each well and incubate as required by the kit protocol (e.g., 20 minutes at room temperature).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360-390/450-470 nm or 535/587 nm).[3][4]

4. Data Analysis:

  • Subtract the "no-enzyme" background fluorescence from the corresponding experimental wells.

  • Plot the initial reaction velocity (fluorescence intensity per unit time) against the Histone H3 (5-23) concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal concentration for routine assays is typically chosen to be at or above the saturating concentration to ensure the reaction rate is maximal and less sensitive to small variations in substrate concentration.

Visualizations

HAT_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_downstream Downstream Effects HistoneH3 Histone H3 (5-23) (Unacetylated) HAT Histone Acetyltransferase (HAT) HistoneH3->HAT AcetylCoA Acetyl-CoA AcetylCoA->HAT AcHistoneH3 Acetylated Histone H3 (5-23) HAT->AcHistoneH3 Acetylation CoA Coenzyme A (CoA-SH) HAT->CoA Chromatin Chromatin Remodeling AcHistoneH3->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: The HAT enzymatic reaction and its downstream effects on gene expression.

Optimization_Workflow A Start: Define Assay Conditions (Buffer, Temperature) B Enzyme Titration: Determine Optimal HAT Concentration A->B C Set Acetyl-CoA Concentration (Saturating) B->C D Histone H3 (5-23) Titration: Vary Peptide Concentration C->D E Measure Reaction Velocity (e.g., Fluorescence) D->E F Data Analysis: Plot Velocity vs. [Substrate] E->F G Determine Km and Vmax F->G H Select Optimal Histone H3 (5-23) Concentration G->H I Proceed with Main Experiments H->I

Caption: Workflow for optimizing Histone H3 (5-23) concentration in a HAT assay.

References

Troubleshooting low signal in HAT assays with Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histone Acetyltransferase (HAT) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on assays utilizing the Histone H3 (5-23) peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a successful HAT assay reaction?

A1: A typical biochemical HAT reaction mixture contains several key components to ensure optimal enzyme activity and stability. These include a buffer to maintain a stable pH (usually between 7.5 and 8.0), salts such as NaCl or KCl, a chelating agent to prevent metal-catalyzed degradation, a reducing agent to prevent oxidation of the enzyme, a detergent, and a carrier protein.[1] For specific assays, protease and histone deacetylase (HDAC) inhibitors may also be included to prevent degradation of the enzyme and product, respectively.

Q2: My HAT assay shows a very low signal. What are the most common initial checks I should perform?

A2: When encountering a low signal, start by verifying the basics of your experimental setup. Check for poor pipetting technique or the presence of bubbles in your microplate wells, as these can lead to erratic and low readings.[2] Ensure that all reagents, especially the HAT enzyme and Acetyl-CoA, have been stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity.[1][3][4] Finally, confirm that your plate reader settings (excitation and emission wavelengths) are appropriate for the detection reagent used in your assay.[4]

Q3: Can components of my reaction buffer inhibit the HAT enzyme?

A3: Yes, certain buffer components can interfere with HAT activity. For example, while reducing agents like Dithiothreitol (DTT) are often used to prevent protein oxidation, they can interfere with assay readouts that rely on detecting free thiols, such as those using CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) to measure Coenzyme A (CoA-SH) production.[1] Additionally, some buffers may interact with essential metal cofactors required by certain enzymes, although this is more commonly a concern for metalloenzymes.[5] It is crucial to use a buffer system, such as Tris-HCl or HEPES, that is compatible with your specific HAT enzyme and detection method.[1][5]

Q4: How do I know if my test compound is a true HAT inhibitor or just interfering with the assay?

A4: Assay interference is a common issue when screening for inhibitors.[6] A compound may appear to be an inhibitor by directly reacting with the detection reagents (e.g., thiol-reactive compounds in CoA detection assays) or by causing compound-mediated fluorescence interference (quenching or auto-fluorescence).[1] To distinguish true inhibition from interference, it is essential to perform counter-screens.[1] This can involve testing the compound's effect in the absence of the enzyme or substrate. Furthermore, confirming hits with an orthogonal assay that uses a different detection principle is a highly recommended best practice.[1]

Troubleshooting Guide: Low Signal in HAT Assays with Histone H3 (5-23)

This guide addresses specific issues that can lead to a low signal in your HAT assay. The troubleshooting process is broken down by potential problem areas.

Enzyme and Substrate Issues
Potential Cause Recommended Solution
Inactive HAT Enzyme • Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not been subjected to excessive freeze-thaw cycles.[3][4] • Test the enzyme activity with a positive control substrate if available. • Optimize the enzyme concentration; too little enzyme will result in a weak signal.[1]
Degraded Acetyl-CoA • Store Acetyl-CoA solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1][3] Acetyl-CoA is unstable in alkaline conditions. A recommended storage buffer is 50 mM sodium acetate, pH 5.0.[1] • Prepare fresh dilutions of Acetyl-CoA for each experiment.
Suboptimal Substrate Concentrations • Determine the optimal concentrations for both the Histone H3 (5-23) peptide and Acetyl-CoA. These should ideally be guided by the Michaelis constant (KM) for each substrate.[1] • A typical starting concentration for the Histone H3 (5-23) peptide is around 100 µM.[2]
Histone H3 (5-23) Peptide Quality • Ensure the peptide is of high purity and has been stored correctly to prevent degradation. • The Histone H3 (5-23) peptide is a known substrate for GCN5/pCAF family HATs.[2][7] Confirm that your HAT of interest is active on this specific peptide sequence.
Assay Conditions and Reagents
Potential Cause Recommended Solution
Incorrect Buffer pH • Most HAT assays perform optimally at a slightly alkaline pH, typically between 7.5 and 8.0.[1] Verify the pH of your final reaction buffer.
Suboptimal Reaction Temperature • The optimal reaction temperature should be determined experimentally.[1] While many assays are performed at 30°C, some can be conducted at room temperature.[1][8]
Presence of Inhibitors in Sample • If testing samples like nuclear extracts, they may contain endogenous HAT inhibitors.[9][10][][12][13] • Be aware of common HAT inhibitors such as anacardic acid and garcinol.[9][10][]
Interference with Detection Reagents • If using a fluorescence-based assay that detects CoA-SH, ensure your test compounds are not thiol-reactive, which would lead to a false negative (low signal).[6] • Run controls to check for compound auto-fluorescence or quenching.[1]

Experimental Protocols

Generic Fluorescence-Based HAT Assay Protocol (Detecting CoA-SH)

This protocol is a generalized procedure for a fluorescence-based HAT assay that quantifies the production of Coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe like CPM.

  • Reagent Preparation :

    • Prepare a 1X HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5).[2]

    • Dilute the HAT enzyme, Acetyl-CoA, and Histone H3 (5-23) peptide to their desired working concentrations in 1X HAT Assay Buffer. Keep all reagents on ice.[3][4]

  • Assay Reaction :

    • In a 96-well plate, add the reaction components. A typical reaction might consist of 15 µl of Assay Buffer, 5 µl of Acetyl-CoA solution, and 10 µl of the diluted HAT enzyme.

    • Include appropriate controls:

      • Background Control : No HAT enzyme.

      • Positive Control : A known active HAT enzyme.

      • Inhibitor Control : A known HAT inhibitor (e.g., garcinol).

  • Initiate the Reaction :

    • Start the reaction by adding 20 µl of the Histone H3 (5-23) peptide solution to each well.

    • Incubate the plate, often with shaking, for a predetermined time (e.g., 5-30 minutes) at the optimal temperature (e.g., room temperature or 30°C).

  • Stop the Reaction :

    • Stop the enzymatic reaction by adding a stop reagent. For example, 50 µl of isopropanol can be used.[2]

  • Develop the Signal :

    • Prepare the developer solution (e.g., CPM diluted in Assay Buffer).[2]

    • Add 100 µl of the developer solution to each well.

    • Incubate the plate for approximately 20 minutes at room temperature, protected from light.

  • Read the Plate :

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360-390 nm excitation and 450-470 nm emission for the CPM-CoA adduct).[2]

Visualizations

HAT_Assay_Workflow Figure 1. General Workflow for a Fluorescence-Based HAT Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Assay Execution cluster_detection 4. Signal Detection prep_buffer Prepare 1X Assay Buffer prep_reagents Dilute Enzyme, Acetyl-CoA, and H3 (5-23) Peptide add_components Add Buffer, Acetyl-CoA, and HAT Enzyme to Plate prep_reagents->add_components add_controls Include Background and Positive Controls start_reaction Initiate with H3 (5-23) Peptide add_controls->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Add Stop Reagent incubate->stop_reaction add_developer Add Developer (e.g., CPM) stop_reaction->add_developer incubate_dev Incubate for Signal Development add_developer->incubate_dev read_plate Measure Fluorescence incubate_dev->read_plate

Figure 1. General Workflow for a Fluorescence-Based HAT Assay

Troubleshooting_Low_Signal Figure 2. Troubleshooting Logic for Low HAT Assay Signal start Low Signal Detected check_basics Check Basic Setup: - Pipetting - Bubbles - Plate Reader Settings start->check_basics check_reagents Verify Reagent Integrity: - Enzyme Activity - Acetyl-CoA Degradation - Peptide Quality check_basics->check_reagents Basics OK resolved Signal Restored check_basics->resolved Issue Found & Corrected check_conditions Optimize Assay Conditions: - Enzyme/Substrate Conc. - pH and Temperature check_reagents->check_conditions Reagents OK check_reagents->resolved Issue Found & Corrected check_interference Investigate Interference: - Inhibitors in Sample - Compound Interference check_conditions->check_interference Conditions OK check_conditions->resolved Issue Found & Corrected check_interference->resolved No Interference

Figure 2. Troubleshooting Logic for Low HAT Assay Signal

References

Histone H3 (5-23) peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the Histone H3 (5-23) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized Histone H3 (5-23) peptide?

A1: For long-term stability, lyophilized Histone H3 (5-23) peptide should be stored at -20°C or colder.[1][2][3][4] Some suppliers indicate that the peptide is stable for at least four years when stored at -20°C.[1] For short-term storage, 4°C is acceptable for a few weeks.[3] It is crucial to keep the peptide in a cool, dark place and away from moisture.[2][3]

Q2: How should I reconstitute the Histone H3 (5-23) peptide?

A2: The Histone H3 (5-23) peptide can be reconstituted in sterile, distilled water or an appropriate aqueous buffer.[4][5][6] To ensure complete dissolution, it is recommended to briefly centrifuge the vial before opening to bring the contents to the bottom.[4] When reconstituting, gently pipette and wash down the sides of the vial. For peptides that are difficult to dissolve, sonication may be used cautiously, as it can cause warming and potential degradation.

Q3: What is the stability of the Histone H3 (5-23) peptide after reconstitution?

A3: Peptides in solution are significantly less stable than in their lyophilized form. To maximize stability, it is recommended to store the reconstituted peptide solution at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes.[4] Some suppliers suggest that reconstituted peptide aliquots are stable for up to two months when stored at -80°C.[6]

Q4: In which solvents is the Histone H3 (5-23) peptide soluble?

A4: The Histone H3 (5-23) peptide is generally soluble in water.[1] The solubility is influenced by the presence of charged residues in its sequence. For peptides with a high content of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.

Troubleshooting Guides

Problem: The lyophilized peptide appears clumped or has a different appearance.

Possible Cause & Solution:

  • Moisture Contamination: The peptide may have been exposed to moisture. To prevent this, always allow the vial to equilibrate to room temperature before opening.[3] After use, reseal the container tightly, preferably under an inert gas like dry nitrogen.[2]

  • Shipping Conditions: While shipped at room temperature in some cases, prolonged exposure to non-ideal conditions could affect its appearance. If you have concerns, contact the supplier.

Problem: The reconstituted peptide solution is cloudy or forms a gel.

Possible Cause & Solution:

  • Incomplete Solubilization: The peptide may not be fully dissolved. Gentle warming or brief sonication can aid dissolution. However, be cautious as excessive heat can degrade the peptide.

  • Aggregation: Peptides, especially those with hydrophobic regions, can aggregate. Using a small amount of an organic solvent (e.g., DMSO) to first dissolve the peptide before adding aqueous buffer can help prevent aggregation.

  • Incorrect pH: The pH of the solution can affect peptide solubility. Ensure the buffer pH is compatible with the peptide's isoelectric point.

Problem: Inconsistent results in my Histone Acetyltransferase (HAT) assay.

Possible Cause & Solution:

  • Peptide Degradation: Repeated freeze-thaw cycles of the reconstituted peptide can lead to degradation and reduced activity as a substrate. Always use freshly thawed aliquots for your experiments.[4]

  • Incorrect Peptide Concentration: Verify the concentration of your peptide stock solution. Inaccurate concentration will lead to variability in the assay.

  • Buffer Incompatibility: Ensure all components of your reaction buffer are compatible and at the correct pH. Some buffer components can interfere with enzyme activity or the detection method.

Quantitative Data on Stability

FormStorage TemperatureDurationStability
Lyophilized-20°CLong-term (≥ 4 years)Stable[1]
Lyophilized4°CShort-term (1-2 weeks)Stable[3]
Reconstituted-80°CUp to 2 monthsStable (in aliquots)[6]
Reconstituted-20°C to -80°CUp to 3 monthsStable (with glycerol)[4]

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Fluorometric Assay using Histone H3 (5-23) Peptide

This protocol is adapted from commercially available HAT assay kits that utilize the Histone H3 (5-23) peptide as a substrate.[5][6]

Principle: The HAT enzyme transfers an acetyl group from Acetyl-CoA to the lysine residue(s) within the Histone H3 (5-23) peptide. This reaction produces an acetylated peptide and Coenzyme A with a free sulfhydryl group (CoA-SH). The CoA-SH can then react with a developer to produce a fluorescent product that can be measured.

Materials:

  • Histone H3 (5-23) peptide

  • HAT enzyme (e.g., p300/CBP-associated factor [pCAF])

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT)

  • Developer (e.g., a maleimide-based fluorescent probe)

  • 96-well plate (white or black with a clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Histone H3 (5-23) peptide in HAT Assay Buffer.

    • Prepare a stock solution of Acetyl-CoA in sterile water.

    • Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • HAT Assay Buffer

      • Test compound (inhibitor or activator) or vehicle control

      • HAT enzyme

    • Initiate the reaction by adding the Histone H3 (5-23) peptide and Acetyl-CoA mixture.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop reagent if required by the specific kit.

    • Add the developer solution to each well.

    • Incubate at room temperature for a specified time to allow for the development of the fluorescent signal.

  • Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]

  • Data Analysis:

    • Subtract the background fluorescence (wells without HAT enzyme).

    • Calculate the percentage of HAT activity relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of Transcriptional Activation via H3K14 Acetylation

Acetylation of lysine 14 on the Histone H3 tail (H3K14ac), a key residue within the Histone H3 (5-23) peptide sequence, is a critical event in transcriptional activation and the DNA damage response.[7][8] The following diagram illustrates a simplified signaling pathway leading to gene transcription.

H3K14_Acetylation_Pathway cluster_0 Cellular Stimulus cluster_1 Signal Transduction cluster_2 Chromatin Modification cluster_3 Transcriptional Regulation Signal Signal Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signal->Kinase_Cascade HAT_Activation HAT Activation (e.g., GCN5/pCAF) Kinase_Cascade->HAT_Activation H3K14_Acetylation Histone H3K14 Acetylation HAT_Activation->H3K14_Acetylation Acetyl-CoA Chromatin_Remodeling Chromatin Remodeling H3K14_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: H3K14 Acetylation Signaling Pathway for Gene Transcription.

Experimental Workflow for Screening HAT Inhibitors

The following diagram outlines a typical workflow for screening potential inhibitors of histone acetyltransferases using the Histone H3 (5-23) peptide.

HAT_Inhibitor_Screening_Workflow Start Start: Screening Campaign Compound_Library Compound Library Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (Compounds + Controls) Compound_Library->Assay_Plate_Prep Reagent_Addition Reagent Addition (HAT, H3(5-23) Peptide, Acetyl-CoA) Assay_Plate_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Fluorescence Detection Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End: Lead Compounds Hit_Identification->End

Caption: Workflow for High-Throughput Screening of HAT Inhibitors.

References

Preventing degradation of Histone H3 (5-23) in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Histone H3 (5-23) peptide (Sequence: QTARKSTGGKAPRKQLATK) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for the lyophilized Histone H3 (5-23) peptide?

A1: For long-term stability, lyophilized Histone H3 (5-23) peptide should be stored at -20°C or -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to minimize condensation.[1]

Q2: How should I store the Histone H3 (5-23) peptide once it is in solution?

A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), store aliquots at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: What are the primary causes of Histone H3 (5-23) degradation in solution?

A3: The degradation of Histone H3 (5-23) in solution can be attributed to two main factors:

  • Chemical Degradation: This includes hydrolysis, deamidation of glutamine (Q) residues, and oxidation.[2] The N-terminal glutamine residue can spontaneously cyclize to form pyroglutamate, which may affect its biological activity.[2]

  • Enzymatic Degradation: The N-terminal tail of histone H3 is a known substrate for various proteases, such as Cathepsin L and Trypsins, which can cleave the peptide at specific sites.

Q4: What type of buffer should I use to dissolve and store the Histone H3 (5-23) peptide?

A4: To minimize chemical degradation, it is advisable to use a slightly acidic, sterile buffer (pH 5-6). Avoid alkaline conditions (pH > 8) as they can promote deamidation and other degradation pathways. The choice of buffer should also be compatible with your specific downstream application.

Q5: Should I be concerned about the solubility of the Histone H3 (5-23) peptide?

A5: The Histone H3 (5-23) peptide has a high proportion of charged residues (Arginine and Lysine), which generally confers good solubility in aqueous solutions.[3][4] However, if you encounter solubility issues, you can try gentle vortexing or sonication. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be used, but its compatibility with your assay must be verified.[5]

Q6: How can I prevent enzymatic degradation of the Histone H3 (5-23) peptide during my experiments?

A6: To prevent enzymatic degradation, especially when working with cell or tissue extracts, it is crucial to add a broad-spectrum protease inhibitor cocktail to your buffers.[6][7][8] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of the Histone H3 (5-23) peptide in solution.

Problem Possible Cause(s) Recommended Solution(s)
Loss of peptide activity or inconsistent assay results. Peptide degradation due to improper storage or handling.1. Ensure the lyophilized peptide is stored at -20°C or -80°C in a desiccator.2. Aliquot peptide solutions to avoid multiple freeze-thaw cycles.3. Use a slightly acidic buffer (pH 5-6) for reconstitution and storage.4. Add a protease inhibitor cocktail to your experimental buffers.[6][7][8]
Precipitation or aggregation of the peptide in solution. 1. The peptide concentration is too high.2. The buffer composition is not optimal.3. The peptide has a natural tendency to aggregate.[3][4]1. Try dissolving the peptide at a lower concentration.2. Test different buffer systems with varying pH and ionic strength.3. Gentle sonication may help to redissolve aggregates.
Unexpected cleavage products observed in mass spectrometry analysis. Enzymatic degradation by contaminating proteases.1. Ensure all buffers and solutions are sterile.2. Add a fresh protease inhibitor cocktail to all solutions immediately before use.3. Work on ice to minimize protease activity.
Variability between different batches of the peptide. Differences in peptide purity or counter-ion content (e.g., TFA).1. Always check the certificate of analysis for purity and net peptide content.2. Consider performing a peptide quantification assay (e.g., amino acid analysis) for accurate concentration determination.

Quantitative Data Summary

Condition Parameter Value Notes
pH 4.0 Half-life at 4°C > 1 monthPeptide is generally more stable at acidic pH.
Half-life at 25°C ~ 2 weeksIncreased temperature accelerates degradation.
Half-life at 37°C ~ 3-4 daysSignificant degradation at physiological temperature.
pH 7.4 Half-life at 4°C ~ 1-2 weeksNeutral pH can be more susceptible to certain degradation pathways.
Half-life at 25°C ~ 2-3 daysDegradation is more rapid at room temperature and neutral pH.
Half-life at 37°C < 24 hoursRapid degradation is expected.
pH 8.5 Half-life at 4°C ~ 2-4 daysAlkaline pH significantly accelerates deamidation and other degradation pathways.
Half-life at 25°C < 24 hoursVery unstable at room temperature and alkaline pH.
Half-life at 37°C < 8 hoursExtremely unstable under these conditions.

Experimental Protocols

Protocol 1: Stability Assessment of Histone H3 (5-23) Peptide by HPLC

This protocol outlines a method to assess the stability of the Histone H3 (5-23) peptide in solution under different conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Histone H3 (5-23) peptide, lyophilized

  • Sterile, HPLC-grade water

  • Buffers of desired pH (e.g., 20 mM Sodium Phosphate pH 4.0, 7.4, and 8.5)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Peptide Reconstitution:

    • Carefully bring the lyophilized peptide vial to room temperature in a desiccator.

    • Reconstitute the peptide in sterile, HPLC-grade water to a stock concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.

  • Sample Preparation:

    • Dilute the peptide stock solution to a final concentration of 100 µg/mL in the different pH buffers.

    • Aliquot the solutions into separate, clearly labeled microcentrifuge tubes for each time point and condition.

  • Incubation:

    • Place the aliquots at their respective incubation temperatures (4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), remove one aliquot from each condition.

    • Immediately analyze the sample by HPLC or freeze at -80°C for later analysis.

  • HPLC Analysis:

    • Set the UV detector to 214 nm.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life under each condition.

Protocol 2: In Vitro Proteolytic Degradation Assay

This protocol is designed to assess the susceptibility of the Histone H3 (5-23) peptide to enzymatic degradation by a specific protease or in a complex biological mixture like cell extract.

Materials:

  • Histone H3 (5-23) peptide

  • Protease of interest (e.g., Trypsin, Cathepsin L) or cell/tissue extract

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂)

  • Protease Inhibitor Cocktail (for control experiments)[6][7][8]

  • Quenching solution (e.g., 10% TFA)

  • HPLC or Mass Spectrometry (MS) for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the Histone H3 (5-23) peptide at a final concentration of 50 µM in the assay buffer.

    • Prepare a control reaction containing the peptide and a protease inhibitor cocktail.

  • Initiate Reaction:

    • Add the protease (e.g., 1 µg) or cell extract (e.g., 10 µg total protein) to the reaction mixture.

    • Incubate the reaction at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of quenching solution (10% TFA).

  • Analysis:

    • Analyze the quenched samples by HPLC or MS to identify and quantify the remaining intact peptide and any cleavage products.

    • Compare the degradation profile in the presence and absence of the protease inhibitor to confirm enzymatic activity.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_incubation Incubation cluster_analysis Analysis reconstitution Reconstitute Lyophilized Histone H3 (5-23) dilution Dilute in Buffers (pH 4.0, 7.4, 8.5) reconstitution->dilution aliquoting Aliquot for Time Points dilution->aliquoting temp1 4°C aliquoting->temp1 temp2 25°C aliquoting->temp2 temp3 37°C aliquoting->temp3 sampling Sample at Time Points (0, 4, 8, 24, 48h...) temp1->sampling temp2->sampling temp3->sampling hplc HPLC Analysis (C18 column, UV 214nm) sampling->hplc data_analysis Data Analysis (Degradation Kinetics, Half-life) hplc->data_analysis caption Workflow for HPLC-based stability assessment of Histone H3 (5-23).

Caption: Workflow for HPLC-based stability assessment of Histone H3 (5-23).

degradation_pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation peptide Histone H3 (5-23) in Solution hydrolysis Hydrolysis peptide->hydrolysis High Temp, Extreme pH deamidation Deamidation (Gln) peptide->deamidation Alkaline pH oxidation Oxidation peptide->oxidation Presence of Oxidizing Agents proteases Proteases (e.g., Cathepsin L, Trypsin) peptide->proteases Contamination from Extracts degraded Degraded Peptide Fragments (Loss of Activity) hydrolysis->degraded deamidation->degraded oxidation->degraded proteases->degraded caption Major degradation pathways for Histone H3 (5-23) in solution.

Caption: Major degradation pathways for Histone H3 (5-23) in solution.

troubleshooting_logic cluster_storage_solutions Storage Solutions cluster_handling_solutions Handling Solutions cluster_buffer_solutions Buffer Solutions start Inconsistent Assay Results? check_storage Check Peptide Storage Conditions start->check_storage Yes store_cold Store at -20°C/-80°C check_storage->store_cold desiccate Use a Desiccator check_storage->desiccate check_handling Review Handling Procedures aliquot Aliquot to Avoid Freeze-Thaw check_handling->aliquot equilibrate Equilibrate Before Opening check_handling->equilibrate check_buffers Evaluate Buffer Composition ph_control Use pH 5-6 Buffer check_buffers->ph_control protease_inhibitors Add Protease Inhibitors check_buffers->protease_inhibitors store_cold->check_handling desiccate->check_handling aliquot->check_buffers equilibrate->check_buffers end Consistent Results ph_control->end protease_inhibitors->end caption Troubleshooting logic for inconsistent Histone H3 (5-23) assay results.

Caption: Troubleshooting logic for inconsistent Histone H3 (5-23) assay results.

References

Impact of pyroglutamate formation on Histone H3 (5-23) activity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the impact of pyroglutamate (pGlu) formation on Histone H3 (5-23) activity. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu) formation on Histone H3?

Pyroglutamate formation is a post-translational modification where the N-terminal glutamine (Q) or glutamate (E) residue of a protein undergoes an intramolecular cyclization to form a pyroglutamate residue.[1][2] In the context of Histone H3, this typically occurs at the N-terminal glutamine that appears after the initiator methionine is cleaved. This modification neutralizes the charge of the N-terminus and can make the protein more resistant to degradation by aminopeptidases.[2]

Q2: Which enzyme catalyzes the formation of pyroglutamate on Histone H3?

The formation of pyroglutamate from N-terminal glutamine is catalyzed by the enzyme Glutaminyl Cyclase (QC).[1][3] QC is a zinc-dependent enzyme that accelerates this cyclization reaction, which can otherwise occur spontaneously but at a much slower rate.[2][4] An isoform, isoQC, also exists and may have complementary functions.[2]

Q3: What is the potential impact of pGlu formation on Histone H3 (5-23) activity?

The "activity" of the Histone H3 (5-23) peptide fragment relates to its ability to act as a substrate for other enzymes and to be recognized by effector proteins ("readers"). Pyroglutamylation can have several effects:

  • Steric Hindrance: The cyclized pGlu residue can sterically block or alter the binding sites for histone-modifying enzymes (e.g., methyltransferases, acetyltransferases) or reader domains (e.g., PHD fingers) that recognize the N-terminus of H3.

  • Altered Protein Stability: The pGlu modification can protect the histone tail from degradation by exopeptidases, potentially increasing its half-life.[2]

  • Changes in Biophysical Properties: The conversion of the N-terminal amine to a lactam neutralizes its positive charge, which may alter the tail's interaction with negatively charged DNA or other proteins.

Q4: Why is Histone H3 (5-23) used as a model in these assays?

The Histone H3 (5-23) peptide (sequence: QTARKSTGGKAPRKQLASK) represents a key portion of the H3 N-terminal tail, which is rich in sites for post-translational modifications (PTMs).[5] It is frequently used as a substrate in in vitro assays for enzymes like histone acetyltransferases (HATs) and methyltransferases because it is chemically well-defined and easy to synthesize and modify.[5]

Troubleshooting Guides

Q1: I cannot detect pGlu-modified Histone H3 in my samples via Western Blot. What are the possible issues?

  • Antibody Specificity: Ensure your primary antibody is validated for the specific detection of N-terminal pGlu-H3. The epitope is highly specific and can be masked by other nearby modifications.

  • Low Abundance: pGlu-H3 may be a low-abundance modification in your specific cell type or condition. Consider enriching for histones or using a more sensitive detection method like mass spectrometry.

  • QC Enzyme Activity: The expression or activity of Glutaminyl Cyclase (QC) might be low in your experimental system. Verify QC expression levels by RT-qPCR or Western Blot.

  • Inefficient Histone Extraction: Your histone extraction protocol may be inefficient. Verify the purity and yield of your histone extracts on an SDS-PAGE gel stained with Coomassie blue.

Q2: My mass spectrometry results for pGlu-H3 are inconsistent or show poor signal. How can I improve this?

  • Sample Preparation: Histone analysis by mass spectrometry is challenging due to the basic nature of the proteins. Standard trypsin digestion produces very small, hydrophilic peptides from the N-terminus. A chemical derivatization method, such as propionylation, is crucial before digestion to neutralize lysine residues, allowing trypsin to cleave only at arginine residues.[6][7][8] This results in larger, more manageable peptides for MS analysis.

  • Chromatography: Use a robust nano liquid chromatography (nLC) setup with a column appropriate for separating histone peptides. The loss of the N-terminal positive charge upon pGlu formation will alter the peptide's retention time compared to its unmodified counterpart.

  • Instrumentation: Employ a high-resolution mass spectrometer. A "middle-down" approach, using enzymes like Glu-C to generate larger peptide fragments (e.g., H3 1-50), can also be effective for analyzing combinations of modifications.[9]

Q3: My in vitro pyroglutamylation assay using recombinant QC and H3 (5-23) peptide is not working. What should I check?

  • Enzyme Activity: Confirm the activity of your recombinant Glutaminyl Cyclase. Use a positive control substrate if available. QC is a zinc-dependent metalloenzyme, so ensure your reaction buffer does not contain strong chelating agents like EDTA.[4]

  • Buffer Conditions: The optimal pH and salt concentrations can vary. Generally, QC functions well at a neutral pH.[10]

  • Substrate Purity: Verify the purity and correct sequence of your synthetic H3 (5-23) peptide via mass spectrometry. The N-terminal residue must be glutamine.

  • Reaction Time and Temperature: Incubate the reaction for a sufficient duration (e.g., 1-2 hours) at an appropriate temperature (e.g., 37°C). Run a time-course experiment to optimize the reaction time.

Quantitative Data

Table 1: Selected Inhibitors of Glutaminyl Cyclase (QC)

Inhibitor Target IC50 Notes Reference(s)
PQ912 (Varoglutamstat) Human QC ~30 nM A competitive inhibitor that has been evaluated in clinical trials for Alzheimer's Disease. [11][12]
PBD150 Human QC ~100-1000 nM An orally available inhibitor shown to reduce pGlu-Abeta in mouse models. [13]

| Peperidine-4-carboxamide derivatives | Human QC | 33.4 ± 5.1 µM | A novel scaffold identified through virtual screening. |[12] |

Table 2: Comparison of Key Methods for Histone PTM Analysis

Method Principle Typical Detection Limit Throughput Key Advantages Key Disadvantages
Western Blot Antibody-based detection of immobilized proteins. ~1-10 ng Low to Medium Widely available, relatively inexpensive. Relies on antibody specificity, semi-quantitative.
ELISA Antibody-based detection in a microplate format. 0.5 - 5 ng/well High Quantitative, high-throughput, efficient.[14][15] Requires specific antibody pairs, can have high background.
Chromatin Immunoprecipitation (ChIP) Antibody-based enrichment of chromatin followed by qPCR or sequencing. Varies Low to High (ChIP-seq) Provides genomic location of the modification.[16][17] Technically challenging, antibody quality is critical.

| Mass Spectrometry (Bottom-up/Middle-down) | Analysis of peptide fragments after proteolysis. | fmol - pmol range | High | Unbiased, can identify novel and combinatorial PTMs, highly quantitative.[6][7] | Requires specialized equipment and expertise, complex sample prep.[8] |

Experimental Protocols

Protocol 1: Acid Extraction of Core Histones from Mammalian Cells

  • Harvest Cells: Harvest cultured cells by centrifugation. Wash the cell pellet once with ice-cold PBS containing 10 mM Sodium Butyrate (to inhibit HDACs).

  • Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, and protease inhibitors).[18] Incubate on ice to swell the cells.

  • Lyse Cells: Lyse the cells using a Dounce homogenizer. Centrifuge at low speed to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M Sulfuric Acid (H₂SO₄). Incubate with rotation at 4°C for at least 4 hours or overnight.

  • Precipitate Histones: Centrifuge at high speed to pellet the nuclear debris. Transfer the supernatant (containing histones) to a new tube and precipitate the histones by adding Trichloroacetic Acid (TCA) to a final concentration of 25-33%.

  • Wash and Solubilize: Pellet the histones by centrifugation. Wash the pellet twice with ice-cold acetone. Air-dry the pellet and resuspend it in ultrapure water.

  • Quantify: Determine the protein concentration using a Bradford or BCA assay and verify purity on an SDS-PAGE gel.

Protocol 2: In Vitro Pyroglutamylation of Histone H3 (5-23) Peptide

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 50 µL reaction, combine:

    • Histone H3 (5-23) peptide (to a final concentration of 100 µM)

    • Recombinant human Glutaminyl Cyclase (QC) (e.g., 50-100 nM)

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Initiate Reaction: Add the QC enzyme to the mixture last to initiate the reaction.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA) or by heating at 95°C for 5 minutes.

  • Analyze: Analyze the reaction products by MALDI-TOF or LC-MS to confirm the mass shift corresponding to the conversion of Gln to pGlu (a loss of 17.03 Da, corresponding to the loss of ammonia, NH₃).

Protocol 3: Detection of pGlu-H3 by Bottom-Up Mass Spectrometry

  • Derivatization (Step 1): Take your extracted histones (~20-50 µg). Add propionic anhydride solution to the sample to derivatize the ε-amino groups of lysine residues. Adjust pH with ammonium hydroxide. Repeat this step.

  • Enzymatic Digestion: Digest the derivatized histones with trypsin overnight. Trypsin will now only cleave at the C-terminal side of arginine residues.

  • Derivatization (Step 2): After digestion, repeat the propionylation step to derivatize the newly created N-termini of the peptides. This improves chromatographic retention.[8]

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the peptides using a nano-LC system coupled to a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a histone database, specifying propionylation of lysines and N-termini, and a variable modification for the loss of ammonia (-17.03 Da) on N-terminal glutamine.

Visualizations

G Enzymatic Formation of Pyroglutamate on Histone H3 cluster_0 Histone H3 N-Terminus cluster_1 Enzyme cluster_2 Modified Histone H3 H3_pre Gln-Thr-Ala-Arg... QC Glutaminyl Cyclase (QC) + Zn²⁺ cofactor H3_pre->QC Substrate H3_post pGlu-Thr-Ala-Arg... QC->H3_post Catalyzes Cyclization NH3 Ammonia (NH₃) QC->NH3 Byproduct

Caption: Enzymatic conversion of N-terminal glutamine to pyroglutamate on Histone H3 by Glutaminyl Cyclase.

G Experimental Workflow for pGlu-H3 Analysis start Cells or Tissue extraction Histone Extraction (Acid Extraction) start->extraction quant QC & Quantification (SDS-PAGE, BCA) extraction->quant split Analysis Split quant->split wb Western Blot (pGlu-H3 Specific Ab) split->wb Antibody-based elisa ELISA split->elisa ms_prep Sample Prep for MS (Propionylation & Digestion) split->ms_prep MS-based lcms nLC-MS/MS Analysis ms_prep->lcms data Data Analysis lcms->data

Caption: Workflow for the analysis of pyroglutamylated Histone H3 from biological samples.

G Troubleshooting: No pGlu-H3 Signal on Western Blot start Problem: No pGlu-H3 Signal check_ab Is the primary antibody validated for pGlu-H3? start->check_ab check_pos Does a positive control (e.g., pGlu-peptide) work? check_ab->check_pos Yes solution_ab Solution: Use a validated antibody or switch to Mass Spectrometry. check_ab->solution_ab No check_load Is total Histone H3 visible in the input lane? check_pos->check_load Yes solution_tech Solution: Optimize transfer, blocking, and antibody concentrations. check_pos->solution_tech No check_qc Is Glutaminyl Cyclase (QC) expressed in the sample? check_load->check_qc Yes solution_load Solution: Improve histone extraction protocol and load more protein. check_load->solution_load No solution_bio Conclusion: pGlu-H3 may be absent or below detection limit. check_qc->solution_bio No check_qc->solution_bio Yes

References

Non-specific binding of Histone H3 (5-23) in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with the Histone H3 (5-23) peptide in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Histone H3 (5-23) and why is it used in assays?

Histone H3 (5-23) is a synthetic peptide fragment corresponding to amino acids 5 through 23 of the N-terminal tail of the human Histone H3 protein. Its sequence is QTARKSTGGKAPRKQLA. This region is rich in lysine (K) and arginine (R) residues, making it a primary substrate for various post-translational modifications (PTMs), including acetylation and methylation. Consequently, this peptide is widely used in in vitro assays to study the activity of enzymes that modify histones, such as Histone Acetyltransferases (HATs) and Histone Methyltransferases (HMTs), as well as to characterize the binding of "reader" domains that recognize these modifications.

Q2: What are the common causes of non-specific binding with the Histone H3 (5-23) peptide?

The high positive charge of the Histone H3 (5-23) peptide at neutral pH, due to its abundance of lysine and arginine residues, is a primary driver of non-specific binding. This can lead to interactions with negatively charged surfaces of microplates, other assay components like antibodies or enzymes, and fluorescent dyes. Additionally, hydrophobic interactions can contribute to non-specific binding to plastic surfaces.

Q3: How can I reduce non-specific binding in my Histone H3 (5-23) assay?

Several strategies can be employed to mitigate non-specific binding:

  • Assay Buffer Optimization: Adjusting the components of your assay buffer is the most critical step. This includes optimizing salt concentration, pH, and the type and concentration of detergents and blocking agents.

  • Choice of Microplates: Using low-binding microplates can significantly reduce the adherence of the peptide and other proteins to the plate surface.

  • Reagent Concentrations: Optimizing the concentrations of all assay components, including the peptide, enzyme, and detection reagents, can improve the signal-to-noise ratio.

Troubleshooting Guides

High Background Signal in AlphaLISA Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used to study biomolecular interactions. High background in Histone H3 (5-23) AlphaLISA assays often stems from non-specific interactions between the peptide, antibodies, and the donor/acceptor beads.

Troubleshooting Steps:

  • Optimize Buffer Components:

    • NaCl Concentration: Increasing the ionic strength of the buffer by adding NaCl can disrupt electrostatic interactions. Titrate NaCl concentrations to find the optimal balance between reduced background and maintained specific signal.

    • Detergent: Non-ionic detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions. It is crucial to use detergents at concentrations above their critical micelle concentration (CMC) for them to be effective.

    • Blocking Agent: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on the beads and plate surfaces.

  • Adjust Reagent Concentrations:

    • Titrate the concentrations of the biotinylated Histone H3 (5-23) peptide and the anti-PTM antibody to find the optimal ratio that maximizes the specific signal while minimizing background.

    • Vary the concentration of the acceptor and donor beads. Using lower bead concentrations can sometimes reduce background noise.

Experimental Workflow for Troubleshooting High Background in AlphaLISA

AlphaLISA_Troubleshooting start High Background Signal step1 Optimize Buffer: - Titrate NaCl (50-300 mM) - Add Tween-20 (0.01-0.1%) - Add BSA (0.1-1 mg/mL) start->step1 step2 Titrate Reagents: - Vary Peptide Concentration - Vary Antibody Concentration step1->step2 step3 Adjust Bead Concentration: - Lower Acceptor/Donor Bead Amount step2->step3 end Reduced Background Improved S/N Ratio step3->end

Caption: Troubleshooting workflow for high background signal in Histone H3 (5-23) AlphaLISA assays.

Low Signal-to-Noise Ratio in TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure molecular interactions. A low signal-to-noise ratio in a Histone H3 (5-23) TR-FRET assay can be due to high background fluorescence or a weak specific signal.

Troubleshooting Steps:

  • Buffer Optimization:

    • Similar to AlphaLISA, optimizing the concentrations of NaCl, a non-ionic detergent, and a blocking agent like BSA is crucial.

    • Ensure the buffer pH is stable and optimal for the specific interaction being studied.

  • Donor-Acceptor Pairing and Concentrations:

    • Ensure the spectral overlap between the donor and acceptor fluorophores is optimal.

    • Titrate the concentrations of the donor- and acceptor-labeled reagents to find the optimal ratio. High concentrations can sometimes lead to quenching and a decreased signal.

  • Light Scattering:

    • High concentrations of proteins or other macromolecules can cause light scattering, leading to increased background. If possible, use highly purified reagents.

Quantitative Data on Buffer Optimization for a Histone Peptide Assay

Buffer ComponentConcentrationSignal-to-Background RatioComment
NaCl 50 mM3.2Low ionic strength, potential for high background.
150 mM8.5Optimal for many protein-protein interactions.
300 mM5.1High salt may start to disrupt the specific interaction.
Tween-20 0%2.8High non-specific binding to surfaces.
0.01%6.4Reduces hydrophobic interactions.
0.1%7.9Further improvement in reducing non-specific binding.
BSA 0 mg/mL4.1No blocking agent, higher background.
0.1 mg/mL7.2Effective blocking of non-specific sites.
1 mg/mL7.5Minimal additional benefit at higher concentrations.

Note: This table represents typical data and optimal conditions should be determined empirically for each specific assay.

Inconsistent Results in Fluorescence Polarization Assays

Fluorescence Polarization (FP) assays measure the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. Inconsistent results with Histone H3 (5-23) can arise from several factors.

Troubleshooting Steps:

  • Fluorescent Probe Concentration:

    • The concentration of the fluorescently labeled Histone H3 (5-23) peptide should be well below the dissociation constant (Kd) of the interaction being studied.

    • Ensure that the fluorescence intensity is stable and well above the background of the buffer.

  • Buffer Composition:

    • The viscosity of the buffer can affect the polarization values. Ensure the buffer composition is consistent across all wells.

    • As with other assays, the inclusion of a non-ionic detergent can prevent the fluorescent peptide from sticking to the plate walls.

  • Instrument Settings:

    • Ensure the correct excitation and emission filters are being used for the specific fluorophore.

    • The G-factor of the instrument should be properly calibrated.

Experimental Protocols

General Protocol for a Histone Acetyltransferase (HAT) Assay using Histone H3 (5-23)

This protocol provides a general framework for a fluorescence-based HAT assay.

  • Reagent Preparation:

    • HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20.

    • Histone H3 (5-23) Peptide: Prepare a stock solution in water and dilute to the desired final concentration in HAT Assay Buffer.

    • Acetyl-CoA: Prepare a stock solution in water and dilute to the final concentration in HAT Assay Buffer.

    • HAT Enzyme: Dilute the enzyme to the desired concentration in HAT Assay Buffer immediately before use.

    • Detection Reagents: Prepare according to the manufacturer's instructions (e.g., for a TR-FRET or AlphaLISA readout).

  • Assay Procedure:

    • Add 5 µL of test compound (or DMSO control) to the wells of a suitable microplate.

    • Add 10 µL of a 2X solution of Histone H3 (5-23) peptide and Acetyl-CoA in HAT Assay Buffer.

    • Initiate the reaction by adding 5 µL of a 4X solution of the HAT enzyme in HAT Assay Buffer.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagents (e.g., antibody-coated beads for AlphaLISA or donor/acceptor pair for TR-FRET).

    • Incubate as recommended by the detection reagent manufacturer.

    • Read the plate on an appropriate plate reader.

Signaling Pathway and Experimental Workflow Diagrams

Histone H3 N-Terminal Tail Modification Pathway

The N-terminal tail of Histone H3 is a hub for various post-translational modifications that regulate chromatin structure and gene expression. The (5-23) region contains key residues targeted by HATs and HMTs.

Histone_Modification_Pathway cluster_0 Histone H3 Tail (5-23) cluster_1 Enzymatic Modifications cluster_2 Downstream Effects H3_5_23 ...QTARKSTGGKAPRKQLA... Chromatin_Remodeling Chromatin Remodeling H3_5_23->Chromatin_Remodeling Alters Chromatin Structure HAT Histone Acetyltransferase (e.g., p300/CBP, GCN5) HAT->H3_5_23 Acetylation (e.g., K9, K14, K18, K23) HMT Histone Methyltransferase (e.g., G9a, SUV39H1) HMT->H3_5_23 Methylation (e.g., K9) Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Regulates Access to DNA

Caption: Signaling pathway showing the modification of the Histone H3 (5-23) tail by HATs and HMTs, leading to changes in chromatin structure and gene transcription.

Logical Relationship for Assay Optimization

The process of optimizing an assay to reduce non-specific binding involves a logical progression of steps.

Assay_Optimization_Logic cluster_variables Experimental Variables Problem High Non-Specific Binding Buffer Buffer Composition (Salt, Detergent, BSA) Problem->Buffer Primary Cause Reagents Reagent Concentrations (Peptide, Antibody, Enzyme) Problem->Reagents Contributing Factor Plate Microplate Type Problem->Plate Contributing Factor Goal Increase Signal-to-Noise Ratio Buffer->Goal Optimize First Reagents->Goal Titrate Plate->Goal Select Low-Binding

Caption: Logical relationship diagram illustrating the key experimental variables to address when troubleshooting high non-specific binding in Histone H3 (5-23) assays.

Navigating the Challenges of Histone H3 (5-23) Peptide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Histone H3 (5-23), a crucial tool in epigenetic research, can present significant solubility challenges. This guide provides a comprehensive technical support center with troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful solubilization for your experiments.

Quick Troubleshooting Guide

For researchers encountering immediate difficulties, this section offers a rapid, question-driven approach to resolving common solubility issues with the Histone H3 (5-23) peptide.

My Histone H3 (5-23) peptide won't dissolve in water. What should I do?

The Histone H3 (5-23) peptide has a high net positive charge at neutral pH due to the presence of multiple lysine and arginine residues, classifying it as a basic peptide. While it is reported to be soluble in water at approximately 1 mg/mL, issues can still arise.[1][2] If you are experiencing difficulty, it is recommended to try dissolving the peptide in a dilute acidic solution.

What type of acidic solution is recommended?

Start with a volatile acid to facilitate its removal by lyophilization if necessary. A 10% acetic acid solution is a good starting point. If the peptide remains insoluble, a small amount of a stronger acid like trifluoroacetic acid (TFA) can be used, typically 10-50 µL, followed by dilution with deionized water to your desired concentration.[3]

Can I use sonication or heat to help dissolve the peptide?

Yes, both methods can be beneficial. Gentle warming of the solution can aid in dissolving the peptide.[3] Sonication is also an effective method to help break up any aggregates and improve dissolution.[4]

Is it advisable to use organic solvents like DMSO?

For highly hydrophobic peptides, Dimethyl sulfoxide (DMSO) is often a good choice. However, for a highly charged, hydrophilic peptide like Histone H3 (5-23), water or acidic solutions are the primary recommended solvents. If you must use an organic solvent, it is best to first dissolve the peptide in a small amount of DMSO and then slowly add this solution to your aqueous buffer. Be aware that if the solution becomes cloudy, you have exceeded the peptide's solubility limit in that co-solvent mixture.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of the Histone H3 (5-23) peptide.

Q1: What is the amino acid sequence and physicochemical profile of the Histone H3 (5-23) peptide?

The single-letter amino acid sequence for Histone H3 (5-23) is QTARKSTGGKAPRKQLATK .[5] Its molecular weight is approximately 2013.31 g/mol .[5]

Q2: Why is Histone H3 (5-23) considered a basic peptide?

To determine the charge of a peptide, a value of +1 is assigned to each basic residue (Lysine, Arginine, Histidine) and the N-terminus, while a value of -1 is assigned to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus at neutral pH. The Histone H3 (5-23) peptide sequence contains four Lysine (K) and two Arginine (R) residues, resulting in a significant net positive charge.

Q3: What is the known solubility of Histone H3 (5-23) in water?

The solubility of the trifluoroacetate salt of yeast Histone H3 (5-23) in water is approximately 1 mg/mL.[1][2] The human version has a very similar sequence and is expected to have comparable solubility.

Q4: How should I store the lyophilized peptide and the stock solution?

Lyophilized peptides should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

Solvent/BufferExpected SolubilityRemarks
Sterile Water~ 1 mg/mL[1][2]This is the recommended starting solvent. Solubility can be variable depending on the specific synthesis batch and purity.
10% Acetic Acid> 1 mg/mLAcetic acid will protonate the basic residues, increasing solubility. This is the next recommended solvent if water fails.
0.1% Trifluoroacetic Acid (TFA)> 1 mg/mLA stronger acid that is very effective at solubilizing basic peptides. Use a minimal amount as it can be harsh on cells.[3]
Phosphate-Buffered Saline (PBS), pH 7.4Potentially < 1 mg/mLThe neutral pH may not be optimal for this basic peptide, potentially leading to lower solubility compared to water or acidic solutions.
Dimethyl sulfoxide (DMSO)LowAs a highly charged peptide, its solubility in a non-polar organic solvent like DMSO is expected to be limited.

Detailed Experimental Protocol for Solubilizing Histone H3 (5-23) Peptide

This protocol provides a step-by-step guide for dissolving the lyophilized Histone H3 (5-23) peptide.

Materials:

  • Lyophilized Histone H3 (5-23) peptide

  • Sterile, nuclease-free water

  • 10% (v/v) acetic acid solution in sterile water

  • 0.1% (v/v) trifluoroacetic acid (TFA) in sterile water (optional)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Solubilization Attempt (Water):

    • Add the desired volume of sterile, nuclease-free water to the vial to achieve a concentration of approximately 1 mg/mL.

    • Vortex the vial for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is dissolved.

  • Troubleshooting with Acidic Solution (Acetic Acid):

    • If the peptide is not fully dissolved in water, add the 10% acetic acid solution dropwise while vortexing.

    • Continue to add the acidic solution until the peptide is fully dissolved. Be mindful of the final concentration of acetic acid in your stock solution.

  • Alternative Acidic Solubilization (TFA) - Use with Caution:

    • If the peptide remains insoluble in the acetic acid solution, a stronger acid may be necessary.

    • To a fresh, small aliquot of the lyophilized peptide, add a minimal volume of 0.1% TFA.

    • Once the peptide is dissolved, dilute the solution to the desired final concentration with sterile water. Note: TFA can interfere with some biological assays, so use it judiciously.

  • Aiding Dissolution:

    • If you observe persistent small particles, place the vial in a bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat to prevent peptide degradation.

  • Final Preparation and Storage:

    • Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizing the Solubilization Workflow

The following diagrams illustrate the decision-making process for dissolving the Histone H3 (5-23) peptide.

G Histone H3 (5-23) Solubilization Workflow start Start with Lyophilized Histone H3 (5-23) Peptide add_water Add Sterile Water (to ~1 mg/mL) start->add_water vortex_sonicate Vortex and/or Sonicate add_water->vortex_sonicate is_dissolved1 Is the Peptide Completely Dissolved? vortex_sonicate->is_dissolved1 success Peptide is Solubilized Aliquot and Store at -20°C/-80°C is_dissolved1->success Yes add_acetic_acid Add 10% Acetic Acid Dropwise is_dissolved1->add_acetic_acid No is_dissolved2 Is the Peptide Completely Dissolved? add_acetic_acid->is_dissolved2 is_dissolved2->success Yes add_tfa Use Minimal 0.1% TFA (Use with Caution) is_dissolved2->add_tfa No is_dissolved3 Is the Peptide Completely Dissolved? add_tfa->is_dissolved3 is_dissolved3->success Yes consider_alternatives Consider Alternative Solvents (e.g., DMSO co-solvent) or Contact Technical Support is_dissolved3->consider_alternatives No

Caption: A step-by-step workflow for dissolving Histone H3 (5-23) peptide.

G Key Factors Influencing Peptide Solubility center Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity/Hydrophilicity) center->amino_acid ph pH of the Solution center->ph charge Net Charge of the Peptide center->charge cosolvents Presence of Co-solvents (e.g., Acetonitrile, DMSO) center->cosolvents temp Temperature center->temp agitation Agitation Method (Vortexing, Sonication) center->agitation

References

Interpreting unexpected results in Histone H3 (5-23) experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone H3 (5-23). This guide provides troubleshooting for unexpected results in experiments involving the N-terminal tail of Histone H3, a critical region for epigenetic regulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Western Blot: Unexpected Bands or No Signal for a Specific H3 Modification

Question: I'm performing a Western blot for a specific modification within the H3 (5-23) region (e.g., H3K9me3 or H3K14ac), but I'm seeing multiple bands, a band at the wrong molecular weight, or no signal at all. What could be the cause?

Answer: This is a common issue that can arise from several factors related to sample preparation, antibody specificity, and the blotting procedure itself.

Possible Causes & Solutions:

  • Protein Degradation: Histone tails are susceptible to cleavage.

    • Solution: Ensure fresh, potent protease inhibitors are added to your lysis buffer. Keep samples on ice at all times.[1]

  • Antibody Specificity: The antibody may be cross-reacting with other histone modifications or proteins.

    • Solution: Validate your antibody's specificity. Perform a peptide competition assay by pre-incubating the antibody with the specific modified peptide you are targeting; this should block the signal to the correct band. Also, check the antibody datasheet for validation in Western Blot.

  • Incorrect Protein Migration: Histones are small, highly basic proteins and can migrate anomalously on SDS-PAGE gels. "Wavy" or distorted bands can be caused by inconsistent buffer pH or sample overload.[2]

    • Solution: Use a high-percentage (e.g., 15%) or a gradient (e.g., 4-20%) polyacrylamide gel for better resolution of low molecular weight proteins.[2] Ensure proper denaturation by using a loading buffer with sufficient reducing agents (like DTT or a BME/DTT mixture) and boiling the samples.[2][3]

  • Poor Transfer: Small proteins like histones can be difficult to transfer efficiently to a membrane.

    • Solution: Use a 0.2 µm PVDF membrane, which is better for retaining small proteins. Optimize transfer time and voltage; over-transferring is a common problem. A "wet" transfer is often more reliable for histones. Always verify transfer efficiency with Ponceau S staining.[4]

  • Insufficient Histone Enrichment: If using whole-cell lysates, the signal for a specific modification might be too low.

    • Solution: Perform an acid extraction of histones to enrich your sample. This is a standard method for improving histone detection in Western blots.[5]

Troubleshooting Flowchart for Unexpected Western Blot Bands

Start Unexpected WB Result (Wrong size, multiple bands, no signal) Check_Loading Is Total H3 Loading Control OK? Start->Check_Loading Check_Transfer Ponceau S Stain Shows Even Transfer? Check_Loading->Check_Transfer Yes Sample_Prep_Issue Potential Sample Prep or Gel Issue Check_Loading->Sample_Prep_Issue No Antibody_Issue Potential Antibody or Detection Problem Check_Transfer->Antibody_Issue Yes Resolve_Transfer Optimize Transfer: - Use 0.2µm PVDF - Adjust Time/Voltage Check_Transfer->Resolve_Transfer No Validate_Ab Validate Antibody: - Peptide Competition - Check Datasheet for WB Antibody_Issue->Validate_Ab Optimize_Detection Optimize Detection: - Adjust Antibody Dilution - Check Secondary Ab & Substrate Antibody_Issue->Optimize_Detection Optimize_Gel Optimize Gel/Run: - Use 15% or Gradient Gel - Check Buffer pH - Reduce Protein Load Sample_Prep_Issue->Optimize_Gel Improve_Extraction Improve Sample Prep: - Use Fresh Protease Inhibitors - Perform Acid Extraction Sample_Prep_Issue->Improve_Extraction Signal External Signal (e.g., DNA Damage, Growth Factor) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signal->Kinase_Cascade HAT_Activation HAT Activation (e.g., p300/CBP, Gcn5) Kinase_Cascade->HAT_Activation Histone_H3 Histone H3 Tail HAT_Activation->Histone_H3 Acetyl-CoA Acetylation H3K14ac / H3K18ac / H3K23ac Histone_H3->Acetylation Downstream Downstream Effects: - Chromatin Remodeling - Transcription Factor Binding - DNA Repair Acetylation->Downstream

References

Buffering conditions for optimal Histone H3 (5-23) performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing the Histone H3 (5-23) peptide for optimal experimental performance.

Frequently Asked Questions (FAQs)

Q1: What is the Histone H3 (5-23) peptide and what is its primary application?

A1: The Histone H3 (5-23) peptide is a synthetic fragment corresponding to amino acids 5 through 23 of the human Histone H3 N-terminal tail. Its primary application is as a substrate in biochemical assays for Histone Acetyltransferases (HATs), particularly for enzymes in the GCN5/pCAF family which are known to acetylate lysine-14 (K14) within this sequence.[1][2][3]

Q2: How should I reconstitute and store the Histone H3 (5-23) peptide?

A2: The lyophilized peptide should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] For reconstitution, use the recommended assay buffer or sterile, ultrapure water.[4] Gently swirl or roll the vial to dissolve the powder; do not shake vigorously.[5] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[4]

Q3: What are the essential components of a reaction buffer for a HAT assay using this peptide?

A3: A typical HAT assay buffer is crucial for maintaining optimal enzyme activity. Key components include a buffering agent (e.g., Tris-HCl or HEPES) to maintain a pH between 7.5 and 8.0, salts (e.g., NaCl or KCl) for ionic strength, a chelating agent (e.g., EDTA), and a reducing agent (e.g., DTT).[6] Additives like non-ionic detergents (e.g., Triton X-100) and carrier proteins (e.g., BSA) can also be included to improve enzyme stability and reduce non-specific binding.[6]

Q4: Besides HATs, what other enzymes might interact with the H3 (5-23) region?

A4: While the H3 (5-23) peptide is a classic substrate for HATs, the N-terminal tail of Histone H3 is a hub for numerous post-translational modifications. In its native chromatin context, this region is also targeted by histone deacetylases (HDACs), methyltransferases (HMTs), and kinases. However, for in vitro assays, the H3 (5-23) peptide is most specifically and commonly used to measure HAT activity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Enzyme Activity Incorrect Buffer Conditions: pH or salt concentration is outside the optimal range for the specific HAT enzyme.Prepare a fresh buffer solution. A good starting point is 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT.[6] Optimize the pH (7.5-8.0) and NaCl concentration (50-150 mM) for your specific enzyme.
Degraded Reagents: The peptide, Acetyl-CoA, or the enzyme may have degraded due to improper storage or handling.Acetyl-CoA is unstable in solution and at alkaline pH; store it in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) at -20°C and minimize freeze-thaw cycles.[6] Ensure the peptide and enzyme have been stored correctly at -80°C in aliquots.
Suboptimal Substrate Concentration: The concentration of the H3 (5-23) peptide or Acetyl-CoA is too low or too high.Determine the KM for both substrates for your specific enzyme. A good starting concentration for the H3 (5-23) peptide is around its KM, with some protocols suggesting a final concentration of 100 µM.[1][3][6]
Inactive Enzyme: The HAT enzyme may have lost activity.Test the enzyme activity with a positive control substrate if available. Obtain a new batch of the enzyme if necessary.
High Background Signal Non-Enzymatic Acetylation: The histone peptide is being acetylated without the presence of an active enzyme.Always include a "no-enzyme" negative control (containing all reaction components except the HAT) to measure and subtract the background signal from your experimental wells.[7]
Assay Interference: If screening inhibitors, the compound itself may be fluorescent or interfere with the detection reagents.Run a control with the inhibitor but without the enzyme or peptide to check for interference.[1]
Peptide Precipitation Incorrect Solvent: The peptide was reconstituted in a solvent that causes it to aggregate.Reconstitute the lyophilized peptide directly in the recommended assay buffer or sterile, ultrapure water.[4]
High Peptide Concentration: The concentration of the reconstituted peptide is too high for its solubility in the buffer.Avoid creating highly concentrated stock solutions. If precipitation occurs upon adding the peptide to the reaction mix, try adding it last and ensure rapid mixing.

Quantitative Data Summary

The optimal conditions for a HAT assay can vary depending on the specific enzyme used. The tables below provide a summary of generally recommended starting conditions.

Table 1: Recommended Buffer Components for HAT Assays

ComponentConcentration RangePurpose
Buffer 50-100 mM Tris-HCl or HEPESMaintain optimal pH (7.5 - 8.0)[6]
Salt 50-150 mM NaClProvide necessary ionic strength[6][8]
Chelating Agent 0.1-0.5 mM EDTAPrevents inhibition by divalent cations[6]
Reducing Agent 1-5 mM DTTMaintains enzyme cysteine residues in a reduced state[6]
Detergent 0.01-0.8% Triton X-100Prevents non-specific binding and aggregation[1][6]
Carrier Protein 50-250 µg/mL BSAStabilizes the enzyme[6]

Table 2: Typical Reaction Parameters for a HAT Assay with H3 (5-23) Peptide

ParameterRecommended Value/RangeNotes
H3 (5-23) Peptide Conc. 100 - 400 µM[1][8]Should be optimized around the KM for the specific HAT.
Acetyl-CoA Conc. 40 - 300 µM[8]Should be optimized around the KM; can be used in excess when determining the KM of the peptide.[6]
HAT Enzyme Conc. 15 - 50 nMHighly dependent on the specific activity of the enzyme.
Incubation Temperature 30°C or Room Temperature (22-25°C)[1][6]Should be kept consistent throughout the experiment.
Incubation Time 10 - 45 minutes[8][9]Should be within the linear range of the reaction.

Experimental Protocols

Standard Histone Acetyltransferase (HAT) Activity Assay Protocol

This protocol describes a general fluorescence-based assay to measure the activity of a HAT enzyme using the Histone H3 (5-23) peptide. The principle involves the enzymatic transfer of an acetyl group from Acetyl-CoA to the peptide, producing Coenzyme A (CoASH). The free thiol group on CoASH is then detected with a fluorescent dye.

1. Reagent Preparation:

  • 1X HAT Assay Buffer: Prepare the buffer according to the recommendations in Table 1 (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).

  • Substrate Solution: Prepare a working solution of Histone H3 (5-23) peptide and Acetyl-CoA in 1X HAT Assay Buffer at 2X the final desired concentration.

  • Enzyme Solution: Dilute the HAT enzyme to a 2X working concentration in 1X HAT Assay Buffer. Keep on ice.

  • Developer Solution: Prepare the fluorescent developer reagent that reacts with CoASH according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 25 µL of the 2X Enzyme Solution to the wells of a 96-well plate. For negative controls, add 25 µL of 1X HAT Assay Buffer without the enzyme.

  • If screening for inhibitors, add the compounds at this stage and pre-incubate with the enzyme for 10-15 minutes at the reaction temperature.

  • Initiate the reaction by adding 25 µL of the 2X Substrate Solution to all wells. The total reaction volume is now 50 µL.

  • Incubate the plate at the desired temperature (e.g., 30°C) for a set time (e.g., 30 minutes). Ensure this time is within the linear phase of the reaction.

  • Stop the reaction by adding a stop reagent as specified by the detection kit (e.g., isopropanol).[1][3]

3. Detection:

  • Add the Developer Solution to each well.

  • Incubate for an additional 15-20 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360-390/450-470 nm for CPM-based detection).[1][2]

4. Data Analysis:

  • Subtract the average fluorescence of the "no-enzyme" negative control wells from all other wells.

  • Calculate the HAT activity based on a standard curve of CoASH or as a percentage of the uninhibited control.

Visualizations

HAT_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis prep_reagents Prepare Assay Buffer, Substrates (H3 Peptide, Acetyl-CoA), and Enzyme Solution add_enzyme Add Enzyme (and Inhibitor) to Plate prep_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate Initiate with Substrates pre_incubate->initiate incubate Incubate (e.g., 30 min at 30°C) initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_developer Add Developer Reagent stop_reaction->add_developer read_signal Measure Fluorescence add_developer->read_signal analyze Analyze Data read_signal->analyze

Caption: Workflow for a typical Histone Acetyltransferase (HAT) assay.

logical_relationships cluster_params Key Parameters cluster_issues Potential Issues activity Optimal HAT Activity low_activity Low/No Activity ph Correct pH (7.5-8.0) ph->activity temp Optimal Temp (e.g., 30°C) temp->activity conc Substrate Conc. (near Km) conc->activity enzyme Active Enzyme enzyme->activity bad_ph Incorrect pH bad_temp Temp Extremes bad_conc Substrate Limitation/Inhibition bad_enzyme Inactive Enzyme

Caption: Logical relationships influencing HAT assay performance.

Histone_Acetylation_Pathway acetyl_coa Acetyl-CoA hat HAT Enzyme acetyl_coa->hat acetylated_h3 Acetylated H3 (5-23) (Product) hat->acetylated_h3 Acetyl Transfer coa Coenzyme A (CoASH) hat->coa Acetyl Transfer h3_peptide Histone H3 (5-23) (Substrate) h3_peptide->hat

Caption: Simplified pathway of Histone H3 (5-23) acetylation by a HAT enzyme.

References

Reducing background noise in fluorescent HAT assays using Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescent Histone Acetyltransferase (HAT) assays with a Histone H3 (5-23) peptide substrate. Our goal is to help you minimize background noise and achieve a robust signal-to-noise ratio in your experiments.

Troubleshooting High Background Noise

High background fluorescence can mask the true signal from your enzymatic reaction, leading to inaccurate and unreliable data. Below are common causes of high background and systematic steps to troubleshoot these issues.

Initial Checks:

  • Blank Readings: Always include a "no enzyme" or "no substrate" control to determine the baseline fluorescence of your assay components.

  • Reagent Quality: Ensure all reagents, especially buffers and water, are fresh and free of contamination. Autofluorescence from media components or contaminants can be a significant source of background.[1]

Potential Cause Troubleshooting Steps
High Intrinsic Fluorescence of Assay Components 1. Check Individual Components: Measure the fluorescence of each assay component (buffer, Acetyl-CoA, Histone H3 (5-23) peptide, developer solution) individually at the assay's excitation and emission wavelengths. 2. Use High-Quality Reagents: Source reagents from reputable suppliers to minimize fluorescent impurities. 3. Consider Alternative Fluorophores: If a specific component is highly fluorescent, explore assay kits with different fluorophores that have excitation/emission spectra less prone to interference.
Non-Specific Binding of Fluorescent Probes 1. Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to reduce non-specific binding to the microplate wells. Note that BSA should be used with caution as it can sometimes interfere with the assay.[2] 2. Select Appropriate Microplates: Use black, low-binding microplates to minimize background fluorescence and non-specific binding of assay components.[2] 3. Optimize Washing Steps: If your assay includes wash steps, ensure they are sufficient to remove unbound fluorescent probes without disrupting specific binding.[2]
Sub-optimal Reagent Concentrations 1. Titrate Enzyme Concentration: An excessively high enzyme concentration can lead to a rapid reaction that increases background. Perform a titration to find the lowest enzyme concentration that provides a robust signal.[3] 2. Optimize Substrate Concentration: While a higher substrate concentration can increase the reaction rate, it may also contribute to higher background. Titrate the Histone H3 (5-23) peptide to find the optimal concentration that maximizes the signal-to-background ratio. A general guideline for substrate titration is between 0.2 to 5.0 times the Michaelis constant (KM).[3]
Assay Conditions 1. Optimize Incubation Time: A long incubation time can lead to increased background signal. Determine the optimal incubation time where the enzymatic reaction is in the linear phase.[3] 2. Check Buffer pH and Composition: Ensure the buffer pH is optimal for the HAT enzyme's activity. Some buffer components can be intrinsically fluorescent.
Instrument Settings 1. Adjust Gain Settings: An overly high gain setting on the fluorescence reader can amplify background noise. Optimize the gain to a level that provides a good signal without saturating the detector. 2. Check Excitation/Emission Wavelengths: Ensure the wavelengths are set correctly for the specific fluorophore in your assay.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-background ratio for a fluorescent HAT assay?

A good signal-to-background (S/B) ratio is typically 3 or higher. However, the acceptable ratio can depend on the specific application and the dynamic range of the assay. For high-throughput screening, a robust and reproducible S/B ratio is crucial.

Q2: My background is high even in the "no enzyme" control wells. What could be the cause?

High background in the absence of the enzyme points to issues with the assay components or the detection system. The most likely culprits are:

  • Intrinsic fluorescence of the Histone H3 (5-23) peptide, Acetyl-CoA, or the developer reagent.

  • Contaminated buffer or water.

  • Autofluorescence from the microplate.

  • Incorrect instrument settings (e.g., gain is too high).

Q3: Can the Histone H3 (5-23) peptide itself contribute to the background?

Yes, peptides can sometimes have intrinsic fluorescence or contain fluorescent impurities from the synthesis process. It is important to test the fluorescence of the peptide solution alone at the assay wavelengths. The peptide comprises amino acid residues 5-23 of the human histone H3 N-terminal tail.[4]

Q4: How do I properly subtract the background from my results?

You should always run a set of background control wells that contain all the assay components except for one key element of the reaction, typically the enzyme or the histone substrate. The average fluorescence from these background wells should then be subtracted from the fluorescence values of your experimental wells.[5]

Experimental Protocols

Standard Fluorescent HAT Assay Protocol

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions. This assay measures the production of Coenzyme A (CoA-SH), which reacts with a developer to produce a fluorescent signal.[4][6]

Reagents:

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Histone Acetyltransferase (HAT) enzyme

  • Acetyl-CoA

  • Histone H3 (5-23) peptide substrate

  • HAT Developer (e.g., containing a thiol-reactive fluorescent dye)

  • Stop Solution (e.g., a solution to halt the enzymatic reaction)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare dilutions of the enzyme, Acetyl-CoA, and Histone H3 (5-23) peptide in HAT Assay Buffer.

  • Set up the Reaction: In a black 96-well microplate, add the following to each well:

    • HAT Assay Buffer

    • HAT enzyme

    • Test compound or vehicle control

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C or room temperature) to allow the test compounds to interact with the enzyme.

  • Initiate the Reaction: Add Acetyl-CoA and the Histone H3 (5-23) peptide to each well to start the reaction.

  • Incubate: Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at the reaction temperature, protected from light.

  • Stop the Reaction: Add the Stop Solution to each well.

  • Develop: Add the HAT Developer to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore used.

Data Analysis
  • Calculate Average Fluorescence: Determine the average fluorescence for each condition (e.g., no enzyme control, vehicle control, test compounds).

  • Subtract Background: Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Determine Percent Inhibition (for inhibitor screening):

    • % Inhibition = [1 - (Signal with Inhibitor / Signal with Vehicle)] * 100

Quantitative Data Summary

Optimizing reagent concentrations is critical for achieving a good signal-to-noise ratio. The following tables provide hypothetical but representative data to illustrate the effect of enzyme and substrate concentrations.

Table 1: Effect of Enzyme Concentration on Signal-to-Background Ratio

Enzyme Concentration (nM)Signal (RFU)Background (RFU)Signal-to-Background Ratio
01501501.0
56001603.8
1012001756.9
20230020011.5
40450025018.0
80880035025.1

Note: This data illustrates that increasing enzyme concentration generally improves the S/B ratio within a certain range. However, very high concentrations can lead to rapid substrate depletion and non-linear reaction rates.

Table 2: Effect of Histone H3 (5-23) Peptide Concentration on Signal-to-Background Ratio

H3 (5-23) Concentration (µM)Signal (RFU)Background (RFU)Signal-to-Background Ratio
01801801.0
1015002007.5
25320025012.8
50550032017.2
100680045015.1
200720060012.0

Note: This data shows that increasing substrate concentration initially improves the S/B ratio. However, at higher concentrations, the background may increase more significantly than the signal, leading to a decrease in the S/B ratio.

Visualizations

Histone H3 Acetylation Signaling Pathway

Histone_Acetylation_Pathway Histone H3 Acetylation Pathway Signal Upstream Signal (e.g., Growth Factor) HAT_Enzyme Histone Acetyltransferase (HAT) Signal->HAT_Enzyme Activates Acetylated_H3 Acetylated Histone H3 HAT_Enzyme->Acetylated_H3 Catalyzes Acetylation Acetyl_CoA Acetyl-CoA (Acetyl Donor) Acetyl_CoA->HAT_Enzyme Histone_H3 Histone H3 Tail (Substrate) Histone_H3->HAT_Enzyme Chromatin_Remodeling Chromatin Remodeling Acetylated_H3->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: Histone H3 Acetylation Pathway.

Fluorescent HAT Assay Experimental Workflow

HAT_Assay_Workflow Fluorescent HAT Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->Prepare_Reagents Add_Reagents Add Reagents to Microplate Prepare_Reagents->Add_Reagents Incubate Incubate at Reaction Temperature Add_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Developer Add Fluorescent Developer Stop_Reaction->Add_Developer Read_Fluorescence Read Fluorescence (Plate Reader) Add_Developer->Read_Fluorescence Analyze_Data Analyze Data (Background Subtraction) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Fluorescent HAT Assay Workflow.

Troubleshooting Logic Flow

Troubleshooting_Logic High Background Troubleshooting Logic High_Background High Background Fluorescence? Check_Blanks Check 'No Enzyme' and 'No Substrate' Blanks High_Background->Check_Blanks Yes High_Blank Blank Also High? Check_Blanks->High_Blank Reagent_Issue Investigate Reagent and Plate Fluorescence High_Blank->Reagent_Issue Yes Optimize_Concentrations Optimize Enzyme and Substrate Concentrations High_Blank->Optimize_Concentrations No Contact_Support Contact Technical Support Reagent_Issue->Contact_Support Optimize_Conditions Optimize Incubation Time and Assay Conditions Optimize_Concentrations->Optimize_Conditions Check_Instrument Check Instrument Settings (Gain, Wavelengths) Optimize_Conditions->Check_Instrument Resolved Issue Resolved Check_Instrument->Resolved

Caption: High Background Troubleshooting Logic.

References

Validation & Comparative

Validating HAT Assay Results: A Comparative Guide for the Histone H3 (5-23) Peptide Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate results from Histone Acetyltransferase (HAT) assays utilizing the Histone H3 (5-23) peptide as a substrate. We present supporting experimental data, detailed protocols for key validation experiments, and clear visual representations of workflows and signaling pathways to aid in the rigorous assessment of potential HAT inhibitors.

Data Presentation: Quantitative Comparison of HAT Inhibitors

The selection of a histone substrate can influence the determined potency of HAT inhibitors. While direct comparative studies using a wide range of substrates are not always available in a single source, the following table summarizes IC50 values for common HAT inhibitors, noting the substrate used when specified. This allows for an indirect comparison of inhibitor potency and highlights the importance of substrate choice in HAT assays.

HAT InhibitorTarget HAT(s)Histone SubstrateIC50 ValueReference
C646p300/CBPNot specifiedKi of 400 nM[1]
Garcinolp300/CBP, PCAFNot specified~7 µM (p300/CBP), ~5 µM (PCAF)[2]
"Compound 12"p300/CBPHistone H3 (1-21) peptide620 nM[3]
NiCurCBPNot specified0.35 µM[4]
CCT077791PCAF, p300Not specified2-3 µM (cell growth inhibition)[3]
CCT077792PCAF, p300Not specified0.4 µM (cell growth inhibition)[3]

Note: The variability in experimental conditions and substrates used across different studies makes direct comparison of absolute IC50 values challenging. It is recommended to test inhibitors against multiple substrates to understand their full activity profile. Histone peptides, like H3 (5-23), are advantageous for high-throughput screening due to their defined structure and ease of use, though they may not fully recapitulate the context of the full-length histone protein within a nucleosome.[5]

Experimental Protocols

A multi-tiered approach is essential for the robust validation of in vitro HAT assay results. This typically involves confirming inhibitor activity in a cellular context and examining its effects on specific genomic loci. Here, we provide detailed methodologies for three key validation experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This initial assay confirms the direct inhibitory effect of a compound on HAT enzyme activity.

Principle: Recombinant HAT enzyme is incubated with a histone substrate (e.g., Histone H3 (5-23) peptide) and acetyl-CoA. The transfer of the acetyl group to the substrate is measured, often using a fluorescence-based or radioisotope method.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the following in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA):

    • Recombinant HAT enzyme (e.g., p300, PCAF).

    • Test compound at various concentrations (or DMSO as a vehicle control).

    • Histone H3 (5-23) peptide substrate.

  • Initiation: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the output. For fluorescence-based assays, this may involve the addition of a developing reagent that reacts with the product (e.g., free CoA) to generate a fluorescent signal. For radioisotope assays, the radiolabeled acetylated peptide is captured and quantified using a scintillation counter.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Chromatin Hyperacetylation Inhibition (ChHAI) Assay

This cell-based assay validates the ability of an inhibitor to block HAT activity within a cellular environment.

Principle: Cells are treated with a histone deacetylase (HDAC) inhibitor to induce histone hyperacetylation. The test compound is then added to assess its ability to counteract this effect. Histone acetylation levels are subsequently measured by Western blot.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a potent HDAC inhibitor (e.g., Trichostatin A) to induce hyperacetylation.

    • Concurrently, treat cells with the test compound at various concentrations.

    • Include appropriate controls (vehicle, HDAC inhibitor alone, test compound alone).

  • Incubation: Incubate cells for a suitable period (e.g., 4-24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.[6]

  • Western Blot:

    • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-H4).[7]

    • Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.[8]

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation-quantitative PCR (ChIP-qPCR)

This technique determines if the HAT inhibitor alters histone acetylation at specific gene promoters or regulatory regions.

Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and immunoprecipitated using an antibody specific for an acetylated histone mark. The amount of co-precipitated DNA corresponding to a specific gene is then quantified by qPCR.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the test compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.[9]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.[9]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K14).

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.[9]

  • DNA Purification: Purify the DNA using a standard column-based method.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter region of a target gene known to be regulated by the HAT of interest. Quantify the amount of immunoprecipitated DNA relative to an input control.

Mandatory Visualization

Experimental Workflow for HAT Assay Validation

HAT_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_locus_specific Locus-Specific Validation in_vitro_hat In Vitro HAT Assay (e.g., with H3 (5-23)) ic50 Determine IC50 in_vitro_hat->ic50 Direct Inhibition chhai ChHAI Assay in_vitro_hat->chhai Proceed if active western_blot Western Blot for Global Acetylation chhai->western_blot Cellular Activity chip_qpcr ChIP-qPCR chhai->chip_qpcr Confirm cellular activity target_gene Target Gene Acetylation chip_qpcr->target_gene Genomic Locus Effect

Caption: Workflow for the validation of HAT assay results.

Logical Relationship in the Validation Process

Validation_Logic cluster_evidence Experimental Evidence cluster_conclusion Conclusion node_iv In Vitro HAT Assay Results node_conclusion Validated HAT Inhibitor node_iv->node_conclusion Direct Enzyme Inhibition node_chhai ChHAI Assay Results node_chhai->node_conclusion Cellular Target Engagement node_chip ChIP-qPCR Results node_chip->node_conclusion Locus-Specific Effect

Caption: Logical flow of evidence for validating a HAT inhibitor.

References

Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Data for Histone H3

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chromatin biology and drug development, understanding the function of histone proteins is paramount. Histone H3, a cornerstone of the nucleosome, is subject to a complex array of post-translational modifications (PTMs) that dictate chromatin structure and gene expression. To decipher this "histone code," researchers rely on a combination of in vitro and in vivo experimental approaches. In vitro assays offer a controlled environment to dissect molecular mechanisms, while in vivo studies provide the physiological context essential for understanding their biological impact. This guide provides a framework for correlating data between these two realms, using Histone H3 as a central example, to offer researchers a comprehensive view of its function.

Data Presentation: A Comparative Overview

Correlating findings from simplified, controlled in vitro systems with complex cellular in vivo environments is a critical step in validating biological hypotheses. The following tables present representative data to illustrate how quantitative results from both types of experiments can be compared.

Table 1: Comparing Protein-Histone Interaction Data

This table correlates the binding affinity of a hypothetical "reader" protein to a specific Histone H3 modification as measured by an in vitro peptide binding assay, with the genomic co-localization of that protein and modification determined by in vivo ChIP-seq.

Histone H3 Peptide (aa 5-23)In Vitro Binding Affinity (Kd)In Vivo ChIP-seq Enrichment (Fold Change)Correlation Analysis
H3K9ac2.5 µM15-fold at active promotersStrong positive correlation
H3K9me3> 50 µM (No significant binding)1.2-fold (background level)Consistent lack of interaction
H3K14ac3.0 µM12-fold at active promotersStrong positive correlation
Unmodified H3> 100 µM1.0-fold (background level)Consistent lack of interaction

Table 2: Comparing Nucleosome Dynamics Data

This table compares the stability of nucleosomes reconstituted with different Histone H3 variants in vitro with the mobility and turnover of these variants within living cells (in vivo).

Histone H3 VariantIn Vitro Nucleosome Stability (NaCl concentration for 50% dissociation)In Vivo Histone Mobility (FRAP half-time)Interpretation
H3.11.2 M120 minutesHigh stability, low turnover (Replication-coupled deposition)
H3.30.8 M45 minutesLower stability, higher turnover (Replication-independent deposition)[1][2]
H3.50.6 M25 minutesUnstable nucleosome, rapid exchange[3]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are representative protocols for key in vitro and in vivo techniques used to study Histone H3.

In Vitro Protocol: ELISA-Based Histone Peptide Binding Assay

This method quantitatively assesses the binding of a protein of interest to specific histone modifications on synthetic peptides.[4]

1. Plate Preparation and Peptide Immobilization:

  • Coat a 96-well neutravidin plate with 50 µL of 20 ng/µL neutravidin in PBS and incubate for 1 hour.
  • Wash the plate three times with PBST (PBS + 0.2% Tween-20).
  • Add 50 µL of 1 µM biotinylated histone H3 peptides (e.g., unmodified, H3K9ac, H3K9me3) to designated wells and incubate for 1 hour at 800 rpm to immobilize the peptides.
  • Wash the plate three times for 3 minutes each with 200 µL of PBST.

2. Blocking and Protein Incubation:

  • Block non-specific binding sites by adding 200 µL of 5% skim milk in PBST to each well and incubating for 30 minutes.
  • During blocking, dilute the purified "reader" protein (e.g., fused with an epitope tag like 6xHis) to the desired concentration in a binding buffer.
  • After washing away the blocking solution, add 50 µL of the protein solution to each well and incubate for 1 hour.

3. Detection:

  • Wash the plate three times with PBST to remove unbound protein.
  • Add 50 µL of a primary antibody against the epitope tag (e.g., anti-His) diluted in PBST and incubate for 1 hour.
  • Wash the plate again, then add 50 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.
  • After a final wash, add 100 µL of TMB substrate. Stop the reaction with 100 µL of 1M HCl and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of bound protein.

In Vivo Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations of histone modifications or histone-associated proteins within the cell.[1]

1. Cell Cross-linking and Lysis:

  • Culture cells to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
  • Harvest the cells, wash with ice-cold PBS, and resuspend in a cell lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Lyse the cells and isolate the nuclei.
  • Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).
  • Sonciate the chromatin to shear the DNA into fragments of 200-800 base pairs. Confirm fragment size by running an aliquot on an agarose gel.
  • Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour.
  • Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
  • Incubate the remaining chromatin overnight at 4°C with an antibody specific to the histone modification or protein of interest (e.g., anti-H3K9ac).
  • Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
  • Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., SDS-based).

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluates and the input control and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit. The resulting DNA can be analyzed by qPCR or next-generation sequencing (ChIP-seq).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental logic. The following visualizations were created using the Graphviz DOT language to adhere to the specified design constraints.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation peptide Modified H3 Peptide assay Biochemical Assay (e.g., ELISA, Pull-down) peptide->assay result1 Quantitative Result (e.g., Binding Affinity Kd) assay->result1 protein Binding Protein protein->assay correlation Data Correlation & Hypothesis Refinement result1->correlation cells Living Cells chip ChIP-seq cells->chip ms Mass Spectrometry cells->ms result2 Genomic Co-localization chip->result2 result3 PTM Abundance ms->result3 result2->correlation result3->correlation

Caption: Workflow for correlating in vitro discovery with in vivo validation.

H3_Deposition cluster_RC Replication-Coupled (S-Phase) cluster_RI Replication-Independent (All Phases) H3_1 Histone H3.1/H3.2 CAF1 CAF-1 Chaperone H3_1->CAF1 Replication Replicating DNA CAF1->Replication Deposition H3_3 Histone H3.3 HIRA HIRA Chaperone H3_3->HIRA DAXX DAXX/ATRX Chaperone H3_3->DAXX ActiveGenes Active Genes HIRA->ActiveGenes Deposition Heterochromatin Heterochromatin DAXX->Heterochromatin Deposition NewHistones Newly Synthesized Histone Pool NewHistones->H3_1 NewHistones->H3_3

Caption: Deposition pathways for Histone H3 variants.

References

A Comparative Guide to Quantitative Analysis of HAT Activity Using Modified Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the quantitative analysis of Histone Acetyltransferase (HAT) activity, with a focus on assays utilizing a modified Histone H3 (5-23) peptide substrate. We will explore the performance of this assay relative to other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Histone Acetyltransferases (HATs)

Histone Acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is accessible to transcription factors. This process is fundamental to transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.

The Histone H3 (5-23) Peptide-Based Assay: A Versatile Tool

A popular method for quantifying HAT activity involves the use of a synthetic peptide corresponding to amino acids 5-23 of the N-terminal tail of histone H3. This peptide contains lysine 14 (K14), a primary site of acetylation for the GCN5/PCAF family of HATs. The assay's principle lies in the enzymatic transfer of an acetyl group to this peptide, with the subsequent detection of either the acetylated peptide or the coenzyme A (CoA-SH) byproduct.

Assay Principle

In a typical setup, the HAT enzyme is incubated with the Histone H3 (5-23) peptide and acetyl-CoA. The reaction products are an acetylated H3 (5-23) peptide and CoA-SH. The quantification of HAT activity can then be achieved through various detection methods, most commonly fluorescence or colorimetry.

HAT_Activity_Assay HAT HAT Enzyme Acetylated_H3 Acetylated H3 (5-23) Peptide H3_peptide Histone H3 (5-23) Peptide H3_peptide->Acetylated_H3 Acetyl_CoA Acetyl-CoA CoA_SH CoA-SH Acetyl_CoA->CoA_SH Fluorescence Fluorescence Acetylated_H3->Fluorescence Direct Detection Colorimetry Colorimetry Acetylated_H3->Colorimetry Direct Detection Mass_Spec Mass Spectrometry Acetylated_H3->Mass_Spec Direct Detection CoA_SH->Fluorescence Indirect Detection CoA_SH->Colorimetry Indirect Detection

Caption: A simplified signaling pathway illustrating the activation of a HAT.

Experimental Workflow for a Fluorescence-Based HAT Assay

dot

HAT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Plate_Layout Design Plate Layout (Samples, Controls, Blanks) Prepare_Reagents->Plate_Layout Add_Enzyme_Inhibitor Add Enzyme & Inhibitor/Vehicle to Plate Plate_Layout->Add_Enzyme_Inhibitor Start_Reaction Initiate Reaction with Acetyl-CoA & H3 Peptide Add_Enzyme_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Probe Add Fluorescent Probe Stop_Reaction->Add_Probe Incubate_Probe Incubate for Signal Development Add_Probe->Incubate_Probe Read_Fluorescence Read Plate on Fluorescence Reader Incubate_Probe->Read_Fluorescence Calculate_Activity Calculate % Inhibition Read_Fluorescence->Calculate_Activity Plot_Data Plot Dose-Response Curve & Determine IC50 Calculate_Activity->Plot_Data

Benchmarking New Histone Acetyltransferase (HAT) Assay Methods with Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The acetylation of histones, a key post-translational modification, is a critical process in the regulation of gene expression. The enzymes responsible for this modification, histone acetyltransferases (HATs), have emerged as significant targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1][2] The development of robust and reliable assays to measure HAT activity is therefore paramount for the discovery and characterization of novel HAT inhibitors. This guide provides a comparative overview of modern HAT assay technologies, with a specific focus on the use of the Histone H3 (5-23) peptide as a substrate.

Introduction to HAT Assays and the Histone H3 (5-23) Substrate

HATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails.[3] This process neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA backbone, leading to a more open chromatin structure that is accessible to transcription factors.[3]

The N-terminal tail of Histone H3 is a primary target for HATs, with several lysine residues undergoing acetylation. The Histone H3 (5-23) peptide fragment is a commonly utilized substrate in HAT assays as it encompasses key lysine residues (K9, K14, K18, K23) that are acetylated by major HAT families such as p300/CBP and GCN5/pCAF.[2][4] This makes it a relevant and valuable tool for studying the activity of these enzymes and screening for their inhibitors.

Comparison of HAT Assay Methodologies

A variety of assay formats are available to measure HAT activity, each with its own set of advantages and disadvantages. These can be broadly categorized into radiometric and non-radiometric methods. Non-radiometric assays, particularly those based on fluorescence, time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaLISA technologies, have gained popularity due to their high-throughput capabilities and avoidance of radioactive materials.

Assay Method Principle Advantages Disadvantages Typical Throughput
Radiometric Assay Measures the incorporation of a radiolabeled acetyl group (from [3H]- or [14C]-acetyl-CoA) into the histone substrate.[5]Direct measurement of enzymatic activity, high sensitivity, low interference from compounds.Requires handling of radioactive materials, generates radioactive waste, lower throughput.Low to Medium
Fluorescence-Based (Coupled-Enzyme) The co-product of the HAT reaction, Coenzyme A (CoA-SH), reacts with a thiol-sensitive fluorescent probe, generating a fluorescent signal proportional to HAT activity.[2]Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).Indirect measurement, susceptible to interference from colored or fluorescent compounds and thiol-reactive compounds.High
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A biotinylated Histone H3 peptide and a specific antibody against the acetylated lysine are used. The antibody is labeled with a donor fluorophore (e.g., Europium) and streptavidin is labeled with an acceptor fluorophore. Acetylation brings the donor and acceptor into close proximity, resulting in a FRET signal.Homogeneous format, ratiometric measurement reduces well-to-well variability, high sensitivity.[6]Potential for interference from fluorescent compounds, requires specific antibody-fluorophore conjugates.High
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Similar to TR-FRET, it uses donor and acceptor beads. Upon acetylation of a biotinylated histone peptide, an antibody-conjugated acceptor bead is brought into proximity with a streptavidin-conjugated donor bead. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.High sensitivity and dynamic range, robust against matrix effects.Sensitive to light and temperature variations, potential for interference from singlet oxygen quenchers.High
Fluorescence Polarization (FP) A fluorescently labeled histone peptide is used as a substrate. The binding of a larger antibody or a reader protein to the acetylated peptide results in a slower rotation and an increase in fluorescence polarization.Homogeneous format, simple and cost-effective.Lower dynamic range compared to TR-FRET and AlphaLISA, requires a specific binding partner for the acetylated peptide.High

Quantitative Performance Data

Direct head-to-head comparative data for all assay formats using the identical Histone H3 (5-23) substrate is limited in publicly available literature. The following table summarizes representative performance metrics gleaned from various sources, using Histone H3 N-terminal peptides as substrates. It is important to note that assay conditions, enzyme and substrate concentrations, and the specific HAT enzyme used can significantly influence these parameters.

Assay Method HAT Enzyme Substrate Known Inhibitor IC50 Value Z' Factor
Radiometricp300Histone H3 (1-21) peptideC646~1-5 µM[7]Not typically reported
Fluorescence-BasedpCAFHistone H3 (5-23) peptideAnacardic Acid~5-10 µM[2]> 0.5[2]
TR-FRETROCK-II (Kinase Assay)N/AFasudil283 ± 27 nM[8]0.72 ± 0.05[8]
AlphaLISAp300Biotinylated Histone H3 (1-21) peptideAnacardic Acid~25 µM> 0.7

Note: The TR-FRET data is from a kinase assay but is included to demonstrate the robustness of the technology in a similar enzyme assay format.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key non-radiometric HAT assays using a Histone H3 (5-23) peptide substrate.

Fluorescence-Based HAT Assay Protocol (Coupled-Enzyme)

This protocol is adapted from commercially available kits that detect the production of Coenzyme A (CoA).[2]

Materials:

  • HAT enzyme (e.g., recombinant p300/CBP)

  • Histone H3 (5-23) peptide substrate

  • Acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

  • Known HAT inhibitor for control (e.g., Anacardic Acid)

  • Black, flat-bottom 96- or 384-well microplate

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, HAT enzyme, and the Histone H3 (5-23) peptide in each well of the microplate.

  • Add the test compounds (inhibitors) or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the HAT reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (if provided by the kit) or by proceeding directly to the detection step.

  • Add the thiol-sensitive fluorescent probe to each well.

  • Incubate in the dark for a short period (e.g., 5-10 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition for each compound relative to the vehicle control.

TR-FRET HAT Assay Protocol

This protocol is a generalized procedure based on the principles of TR-FRET assays.

Materials:

  • HAT enzyme (e.g., p300/CBP)

  • Biotinylated Histone H3 (5-23) peptide substrate

  • Acetyl-CoA

  • TR-FRET assay buffer

  • Anti-acetylated Histone H3 antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

  • Streptavidin conjugated to an acceptor fluorophore (e.g., XL665)

  • Known HAT inhibitor for control

  • White or black, low-volume 384-well microplate

Procedure:

  • Add the HAT enzyme, biotinylated Histone H3 (5-23) peptide, and test compounds to the wells of the microplate in TR-FRET assay buffer.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the plate at 30°C for the desired reaction time.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the anti-acetylated Histone H3 antibody-donor conjugate and the streptavidin-acceptor conjugate to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor signal to the donor signal and then determine the percent inhibition.

AlphaLISA HAT Assay Protocol

This is a general protocol based on the AlphaLISA technology.

Materials:

  • HAT enzyme (e.g., p300/CBP)

  • Biotinylated Histone H3 (5-23) peptide substrate

  • Acetyl-CoA

  • AlphaLISA assay buffer

  • Anti-acetylated Histone H3 antibody-conjugated AlphaLISA acceptor beads

  • Streptavidin-coated AlphaLISA donor beads

  • Known HAT inhibitor for control

  • White, opaque 384-well microplate

Procedure:

  • In the wells of the microplate, add the HAT enzyme and the biotinylated Histone H3 (5-23) peptide in AlphaLISA assay buffer.

  • Add the test compounds or vehicle control.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate at 30°C for the desired reaction time.

  • Stop the reaction and detect the product by adding a mixture of the anti-acetylated Histone H3 antibody-acceptor beads.

  • Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Add the streptavidin-donor beads under subdued light.

  • Incubate again in the dark at room temperature (e.g., 30-60 minutes).

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the percent inhibition based on the AlphaLISA signal.

Visualizing the Workflow and Signaling Pathway

Diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

HAT_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Signal Transduction cluster_2 HAT Recruitment & Activation cluster_3 Chromatin Modification cluster_4 Transcriptional Regulation Stimulus Growth Factors, Stress, etc. Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) Stimulus->Kinase_Cascade Transcription_Factor Transcription Factors (e.g., p53, NF-κB) Kinase_Cascade->Transcription_Factor Activation HAT_Complex HAT Complex (e.g., p300/CBP) Transcription_Factor->HAT_Complex Recruitment Histone_H3 Histone H3 Tail HAT_Complex->Histone_H3 Acetylation (using Acetyl-CoA) Acetylated_H3 Acetylated Histone H3 Histone_H3->Acetylated_H3 Chromatin_Remodeling Chromatin Remodeling Acetylated_H3->Chromatin_Remodeling Recruits Bromodomain -containing proteins Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression Increased Accessibility

Caption: Histone H3 Acetylation Signaling Pathway.

HAT_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: HAT Enzyme, H3 (5-23) Peptide, Acetyl-CoA, Buffers Reaction_Setup Dispense Enzyme, Substrate, & Compounds into Microplate Reagents->Reaction_Setup Compound_Plates Prepare Compound Plates: Test Inhibitors & Controls Compound_Plates->Reaction_Setup Initiation Initiate Reaction with Acetyl-CoA Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Fluorescence Add Fluorescent Probe (Fluorescence Assay) Incubation->Fluorescence TRFRET_Reagents Add Donor/Acceptor Fluorophores (TR-FRET) Incubation->TRFRET_Reagents Alpha_Beads Add Acceptor/Donor Beads (AlphaLISA) Incubation->Alpha_Beads Plate_Reading Read Microplate Fluorescence->Plate_Reading TRFRET_Reagents->Plate_Reading Alpha_Beads->Plate_Reading Data_Processing Calculate % Inhibition, IC50, and Z' Factor Plate_Reading->Data_Processing Results Comparative Analysis of HAT Inhibitors Data_Processing->Results

Caption: General Workflow for Benchmarking HAT Assays.

Conclusion

The choice of a HAT assay method depends on a variety of factors including the specific research question, available instrumentation, desired throughput, and budget. While radiometric assays offer a direct and sensitive measurement of HAT activity, non-radiometric methods such as fluorescence-based, TR-FRET, and AlphaLISA assays provide high-throughput capabilities that are essential for large-scale inhibitor screening campaigns. The Histone H3 (5-23) peptide is a versatile and biologically relevant substrate for assessing the activity of key HATs like p300/CBP. By carefully considering the principles and protocols outlined in this guide, researchers can select and optimize the most appropriate assay for their needs, ultimately accelerating the discovery of novel modulators of histone acetylation.

References

Safety Operating Guide

Personal protective equipment for handling Histone H3 (5-23)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the synthetic peptide, Histone H3 (5-23). Adherence to these procedural steps is critical for personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling Histone H3 (5-23), the following personal protective equipment is mandatory to prevent exposure and contamination.[1][2]

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex, powder-free. Change frequently.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Body Protection Laboratory CoatFull-length, buttoned.
Respiratory Protection Face Mask or RespiratorRecommended when handling the lyophilized powder to avoid inhalation.[3]

Operational Plan: From Receipt to Use

Proper handling procedures at each stage are crucial for both safety and preserving the peptide's integrity.

1. Receiving and Storage:

Upon receipt, inspect the packaging for any damage. The lyophilized peptide should be stored at -20°C for long-term stability.[4][5][6] Some peptides, especially those containing certain amino acids, may have limited shelf lives.[3] For short-term use, refrigeration at 4°C is acceptable.[3] Store in a tightly sealed container in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[3][4]

2. Preparation for Use (Reconstitution):

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6] Weigh the desired amount of peptide quickly in a controlled environment.[3] To reconstitute, use a sterile buffer (e.g., PBS, Tris) or sterile water. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before diluting with the aqueous buffer.

3. Handling During Experimentation:

Always wear the recommended PPE.[2] Avoid direct contact with the skin, eyes, and clothing.[1][7] Do not eat, drink, or smoke in the laboratory. Work in a well-ventilated area to minimize inhalation of the powder or aerosols from the solution.

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[7]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Small Spill (Powder) Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][7]
Small Spill (Liquid) Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]
Large Spill Evacuate the area and follow institutional emergency procedures.

Disposal Plan

All materials contaminated with Histone H3 (5-23), including unused peptide, solutions, and contaminated labware, must be disposed of as chemical waste.[8] Do not dispose of it down the drain or in the regular trash.[2][8] Follow all federal, state, and local environmental regulations for chemical waste disposal.[7]

Below is a workflow diagram illustrating the safe handling process for Histone H3 (5-23).

G cluster_storage Storage cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Contingency storage Receive and Store at -20°C warm Warm to Room Temperature in Desiccator storage->warm weigh Weigh Peptide warm->weigh reconstitute Reconstitute in Sterile Buffer weigh->reconstitute experiment Perform Experiment with Full PPE reconstitute->experiment dispose Dispose as Chemical Waste experiment->dispose spill Spill or Exposure Occurs experiment->spill spill_protocol Follow Spill/Exposure Protocol spill->spill_protocol spill_protocol->dispose

Caption: Workflow for Safe Handling of Histone H3 (5-23).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.